2-Fluoro-6-methylnaphthalene
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-fluoro-6-methylnaphthalene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F/c1-8-2-3-10-7-11(12)5-4-9(10)6-8/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKKGPHTUCGWMPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10369473 | |
| Record name | 2-fluoro-6-methylnaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10369473 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
324-42-5 | |
| Record name | 2-fluoro-6-methylnaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10369473 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physical and Chemical Properties of 2-Fluoro-6-methylnaphthalene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the core physical and chemical properties of 2-Fluoro-6-methylnaphthalene, a fluorinated polycyclic aromatic hydrocarbon of increasing interest in medicinal chemistry and materials science. This document delves into its structural characteristics, physicochemical parameters, spectral signatures, and reactivity profile. Detailed experimental protocols for its synthesis and characterization are provided, underpinned by an understanding of the mechanistic principles driving these procedures. This guide is intended to serve as a vital resource for researchers and professionals engaged in the design and development of novel chemical entities.
Introduction: The Significance of Fluorinated Naphthalenes
The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern drug discovery and materials science.[1] The unique physicochemical properties of the fluorine atom—including its small size, high electronegativity, and ability to form strong carbon-fluorine bonds—can profoundly influence a molecule's conformational preferences, metabolic stability, lipophilicity, and binding affinity for biological targets.[1]
Naphthalene derivatives, in turn, represent a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[2][3] The fusion of these two motifs in fluorinated naphthalene derivatives, such as this compound, presents a compelling strategy for the development of novel therapeutic agents with enhanced pharmacological profiles.[2][3] Understanding the fundamental physical and chemical properties of these building blocks is paramount to their effective utilization in rational drug design.
Molecular Structure and Identification
This compound is a substituted naphthalene derivative characterized by a fluorine atom at the 2-position and a methyl group at the 6-position of the naphthalene ring system.
Table 1: Compound Identification
| Identifier | Value | Source |
| CAS Number | 324-42-5 | [4][5] |
| Molecular Formula | C₁₁H₉F | [4][5] |
| Molecular Weight | 160.19 g/mol | [2][5] |
| IUPAC Name | This compound | [2] |
| SMILES | CC1=CC2=C(C=C1)C=C(C=C2)F | [2] |
| InChIKey | IKKGPHTUCGWMPE-UHFFFAOYSA-N | [4][5] |
Physicochemical Properties
The physical properties of this compound are critical for its handling, formulation, and pharmacokinetic profiling. While experimental data is limited, predicted values provide a useful estimation.
Table 2: Physical Properties of this compound
| Property | Predicted Value | Source |
| Melting Point | 73 °C | [6] |
| Boiling Point | 247.5 ± 9.0 °C | [6] |
| Density | 1.112 ± 0.06 g/cm³ | [6] |
| Solubility | Data not available |
The introduction of the fluorine atom is expected to increase the lipophilicity of the molecule compared to its non-fluorinated analog, 2-methylnaphthalene. This can have significant implications for its biological activity and distribution.
Chemical Reactivity
The reactivity of this compound is governed by the electronic properties of the naphthalene ring system, influenced by the electron-withdrawing fluorine atom and the electron-donating methyl group.
Electrophilic Aromatic Substitution
The naphthalene ring is generally more reactive towards electrophilic attack than benzene. The fluorine atom, being an ortho-, para-director but deactivating, and the methyl group, an ortho-, para-director and activating, will influence the regioselectivity of electrophilic substitution reactions. The interplay of these electronic effects can lead to a complex mixture of products, and the precise outcome will depend on the nature of the electrophile and the reaction conditions.
Nucleophilic Aromatic Substitution
Aryl fluorides are generally less reactive towards nucleophilic aromatic substitution (SNAr) than other aryl halides. However, the presence of strong electron-withdrawing groups can facilitate this reaction. In the case of this compound, the absence of a strongly activating group suggests that SNAr reactions will likely require harsh conditions.
Synthesis of this compound: A Proposed Protocol
Step-by-Step Methodology (Proposed)
Causality Behind Experimental Choices: The choice of the Balz-Schiemann reaction is predicated on its reliability for the synthesis of aryl fluorides from the corresponding anilines. The low temperature for the diazotization step is critical to prevent the premature decomposition of the unstable diazonium salt. The use of tetrafluoroboric acid (HBF₄) is key as the tetrafluoroborate anion serves as the fluoride source in the subsequent thermal decomposition.
-
Diazotization:
-
Dissolve 6-methyl-2-naphthylamine in an aqueous solution of tetrafluoroboric acid at 0-5 °C.
-
Slowly add a solution of sodium nitrite (NaNO₂) in water, maintaining the temperature below 5 °C. The formation of the diazonium salt is typically indicated by a color change.
-
Stir the reaction mixture for an additional 30 minutes at low temperature to ensure complete diazotization.
-
-
Isolation of the Diazonium Salt:
-
The diazonium tetrafluoroborate salt is often insoluble and will precipitate from the reaction mixture.
-
Collect the precipitate by filtration and wash with cold water, followed by a cold, low-polarity solvent (e.g., diethyl ether) to remove impurities.
-
Dry the isolated salt under vacuum. Caution: Diazonium salts can be explosive when dry and should be handled with extreme care.
-
-
Thermal Decomposition (Balz-Schiemann Reaction):
-
Gently heat the dry diazonium tetrafluoroborate salt. The decomposition will result in the evolution of nitrogen gas and boron trifluoride, yielding the crude this compound.
-
The decomposition can be carried out in a high-boiling inert solvent to moderate the reaction.
-
-
Purification:
-
The crude product can be purified by techniques such as column chromatography on silica gel or distillation under reduced pressure to afford the pure this compound.
-
Self-Validating System: The success of each step can be monitored. The formation of the diazonium salt can be qualitatively assessed by a spot test with a coupling agent (e.g., 2-naphthol). The purity of the final product should be confirmed by spectroscopic methods as detailed in the following section.
Spectroscopic Characterization
Spectroscopic analysis is essential for the unambiguous identification and characterization of this compound. While experimental spectra for this specific compound are not widely published, the expected spectral features can be predicted based on the analysis of similar structures.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl group protons. The fluorine atom will cause through-bond coupling (J-coupling) to nearby protons, resulting in splitting of their signals. The magnitude of these H-F coupling constants can provide valuable structural information.
-
¹³C NMR: The carbon NMR spectrum will display signals for each unique carbon atom in the molecule. The carbon atom directly bonded to the fluorine will exhibit a large one-bond C-F coupling constant. Two- and three-bond C-F couplings will also be observed for adjacent carbon atoms.
Mass Spectrometry (MS)
The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (160.19 g/mol ). The fragmentation pattern will be characteristic of a substituted naphthalene, with potential losses of the methyl group and the fluorine atom. High-resolution mass spectrometry can be used to confirm the elemental composition.
Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands for the aromatic C-H stretching and bending vibrations, as well as the C-C stretching vibrations of the naphthalene ring. A strong absorption band corresponding to the C-F stretching vibration is also expected.
Applications in Drug Development and Research
The unique properties of this compound make it an attractive building block for the synthesis of novel drug candidates. The introduction of fluorine can enhance metabolic stability by blocking sites of oxidative metabolism. Furthermore, the altered electronic properties of the naphthalene ring can modulate the binding affinity and selectivity for biological targets. This compound can serve as a key intermediate in the synthesis of more complex molecules with potential applications in various therapeutic areas, including oncology, neuroscience, and infectious diseases.
Conclusion
This technical guide has provided a detailed overview of the physical and chemical properties of this compound. While a lack of extensive experimental data necessitates the use of predicted values and proposed protocols, this document serves as a foundational resource for researchers. The synthesis and characterization of this and related fluorinated naphthalenes will undoubtedly contribute to the advancement of medicinal chemistry and the development of new therapeutic agents.
References
-
McLafferty, F. W. (1962). Mass Spectrometric Analysis. Analytical Chemistry, 34(1), 2–15. [Link]
-
Stavber, S., & Zupan, M. (2005). Electrophilic fluorination of N,N-dimethylaniline, N,N-dimethylnaphthalen-1-amine and 1,8-bis(dimethylamino)naphthalene with N–F reagents. Journal of Fluorine Chemistry, 126(4), 579-586. [Link]
-
Roe, A. (1949). The Balz-Schiemann Reaction. Organic Reactions, 5, 193-228. [Link]
-
McLafferty, F. W. (1959). Mass Spectrometric Analysis. Aromatic Halogenated Compounds. Analytical Chemistry, 31(1), 82–87. [Link]
-
Wikipedia contributors. (2023). Balz–Schiemann reaction. In Wikipedia, The Free Encyclopedia. [Link]
-
Yang, Y.-M., Yao, J.-F., Yan, W., & Tang, Z.-Y. (2021). Revisiting the Balz–Schiemann Reaction of Aryldiazonium Tetrafluoroborate in Different Solvents under Catalyst- and Additive-Free Conditions. ACS Omega, 6(33), 21764–21773. [Link]
-
Matrix Fine Chemicals. (n.d.). This compound | CAS 324-42-5. Retrieved from [Link]
-
Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. [Link]
-
Singh, P., & Singh, S. K. (2019). Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective. European Journal of Medicinal Chemistry, 161, 22-50. [Link]
Sources
- 1. Balz-Schiemann Reaction: Mechanism, Formula & Uses [allen.in]
- 2. This compound | C11H9F | CID 2727845 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. This compound | 324-42-5 [amp.chemicalbook.com]
- 7. grokipedia.com [grokipedia.com]
- 8. Balz–Schiemann reaction - Wikipedia [en.wikipedia.org]
An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 2-Fluoro-6-methylnaphthalene
Introduction: The Structural Significance of Substituted Naphthalenes
Naphthalene and its derivatives are a cornerstone of organic chemistry, finding applications in materials science, medicinal chemistry, and as synthetic intermediates. The precise structural elucidation of these molecules is paramount to understanding their function and reactivity. 2-Fluoro-6-methylnaphthalene, a disubstituted naphthalene, presents an interesting case for nuclear magnetic resonance (NMR) spectroscopic analysis due to the distinct electronic effects of its substituents. The electron-donating methyl group and the electron-withdrawing, highly electronegative fluorine atom create a unique electronic environment within the naphthalene ring system, leading to a characteristic and predictable NMR fingerprint.
This technical guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectra of this compound. It is intended for researchers, scientists, and drug development professionals who utilize NMR spectroscopy for the structural characterization of small organic molecules. This document will delve into the theoretical prediction of the spectra, a detailed assignment of proton and carbon signals, and an exploration of the expected spin-spin coupling patterns. Furthermore, it will outline a standard experimental protocol for acquiring high-quality NMR data and discuss the application of two-dimensional (2D) NMR techniques for unambiguous signal assignment.
Theoretical Framework: Predicting the NMR Spectra of this compound
The prediction of ¹H and ¹³C NMR spectra is grounded in the fundamental principles of chemical shift and spin-spin coupling. The chemical environment of each nucleus, dictated by the surrounding electron density, determines its resonance frequency (chemical shift). The through-bond interactions between neighboring nuclear spins give rise to signal splitting (spin-spin coupling), providing valuable information about the connectivity of the molecule.
For this compound, the chemical shifts of the aromatic protons and carbons are influenced by the interplay of the inductive and resonance effects of the fluorine and methyl substituents. The fluorine atom, being highly electronegative, will deshield nearby nuclei through its inductive effect. Conversely, its ability to donate a lone pair of electrons into the aromatic system (a +M or +R effect) will shield the ortho and para positions. The methyl group is a weak electron-donating group, which will cause a slight shielding of the aromatic nuclei.
The analysis of related compounds, such as 2-methylnaphthalene and various fluoronaphthalenes, provides a solid foundation for predicting the spectral features of this compound.[1][2]
Predicted ¹H NMR Spectrum: A Detailed Analysis
The ¹H NMR spectrum of this compound is expected to exhibit a distinct set of signals in the aromatic region (typically δ 7.0-8.0 ppm) and a singlet for the methyl protons in the aliphatic region (around δ 2.5 ppm).[3] The aromatic protons will display characteristic splitting patterns due to ortho, meta, and para couplings, as well as coupling to the ¹⁹F nucleus.
Key Features of the Predicted ¹H NMR Spectrum:
-
Methyl Protons (H-7): A singlet integrating to three protons, expected around δ 2.5 ppm.
-
Aromatic Protons: Six protons in the aromatic region, with complex splitting patterns due to H-H and H-F couplings.
The predicted chemical shifts and multiplicities are detailed in the table below. The numbering convention used for the naphthalene ring is as follows:
Caption: Numbering scheme for this compound.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Expected Coupling Constants (J, Hz) |
| H-1 | ~7.8 | dd | ³J(H1-H3) ≈ 1.5, ⁴J(H1-F) ≈ 5.0 |
| H-3 | ~7.2 | dd | ³J(H3-H4) ≈ 8.5, ³J(H3-F) ≈ 9.0 |
| H-4 | ~7.8 | d | ³J(H4-H3) ≈ 8.5 |
| H-5 | ~7.6 | s | |
| H-7 | ~7.3 | d | ³J(H7-H8) ≈ 8.5 |
| H-8 | ~7.7 | d | ³J(H8-H7) ≈ 8.5 |
| -CH₃ | ~2.5 | s |
Predicted ¹³C NMR Spectrum: Unambiguous Carbon Assignment
The ¹³C NMR spectrum of this compound will show 11 distinct signals, one for each unique carbon atom. The chemical shifts will be influenced by the substituents and the position of the carbon within the fused ring system. A key feature will be the large one-bond carbon-fluorine coupling (¹JCF) for C-2, which is typically in the range of 240-250 Hz. Smaller two- and three-bond couplings (²JCF and ³JCF) will also be observed for carbons ortho and meta to the fluorine atom.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) | Expected C-F Coupling (JCF, Hz) |
| C-1 | ~115 | ²JCF ≈ 25 |
| C-2 | ~160 (d) | ¹JCF ≈ 245 |
| C-3 | ~110 | ²JCF ≈ 21 |
| C-4 | ~130 | ³JCF ≈ 8 |
| C-4a | ~130 | ⁴JCF ≈ 3 |
| C-5 | ~128 | |
| C-6 | ~138 | |
| C-7 | ~127 | |
| C-8 | ~125 | |
| C-8a | ~134 | |
| -CH₃ | ~21 |
Experimental Protocol for NMR Data Acquisition
To obtain high-quality ¹H and ¹³C NMR spectra of this compound, a standardized experimental protocol should be followed.
1. Sample Preparation:
-
Sample Purity: Ensure the sample is of high purity to avoid interference from impurities in the spectra.
-
Solvent Selection: Choose a deuterated solvent in which the compound is readily soluble. Chloroform-d (CDCl₃) is a common choice for non-polar aromatic compounds.
-
Concentration: For a standard 5 mm NMR tube, dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of the deuterated solvent.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm).
-
Filtration: If any particulate matter is present, filter the solution into the NMR tube using a pipette with a small cotton or glass wool plug.
Caption: Workflow for NMR sample preparation.
2. NMR Spectrometer Setup and Data Acquisition:
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.
-
Tuning and Matching: Tune and match the probe for the ¹H and ¹³C frequencies.
-
Shimming: Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.
-
¹H NMR Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment (e.g., zg30).
-
Spectral Width: Approximately 12-15 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 8-16 scans, depending on the sample concentration.
-
-
¹³C NMR Acquisition Parameters:
-
Pulse Sequence: A proton-decoupled single-pulse experiment (e.g., zgpg30).
-
Spectral Width: Approximately 200-220 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 128-1024 scans, as ¹³C is much less sensitive than ¹H.
-
3. Data Processing:
-
Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
-
Phasing: Correct the phase of the spectrum to ensure all peaks are in the absorptive mode.
-
Baseline Correction: Correct the baseline to be flat.
-
Referencing: Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.
-
Integration: Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
Advanced 2D NMR Techniques for Structural Confirmation
To provide unequivocal assignment of all proton and carbon signals, a suite of 2D NMR experiments should be performed.
-
COSY (Correlation Spectroscopy): This experiment reveals ¹H-¹H spin-spin coupling networks. Cross-peaks in the COSY spectrum connect protons that are coupled to each other, typically over two or three bonds. This is invaluable for identifying adjacent protons in the aromatic rings.
-
HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded ¹H and ¹³C nuclei. Each cross-peak indicates a proton attached to a specific carbon atom, allowing for the direct assignment of protonated carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds (and sometimes four in conjugated systems). HMBC is particularly powerful for identifying quaternary (non-protonated) carbons and for piecing together the carbon skeleton of the molecule.
Caption: Logical workflow for structure elucidation using 2D NMR.
By combining the information from these 2D NMR experiments, a complete and unambiguous assignment of all ¹H and ¹³C signals in this compound can be achieved. For instance, the HMBC spectrum would show correlations from the methyl protons to C-6, C-5, and C-7, confirming the position of the methyl group.
Conclusion: A Powerful Approach to Structural Elucidation
The comprehensive NMR spectral analysis of this compound, combining 1D and 2D techniques, provides a robust methodology for its structural characterization. The predictable nature of the ¹H and ¹³C NMR spectra, governed by the electronic effects of the fluoro and methyl substituents, allows for a detailed and confident assignment of all signals. The experimental protocols outlined in this guide provide a framework for acquiring high-quality data, which is essential for accurate spectral interpretation. For researchers in drug discovery and materials science, a thorough understanding and application of these NMR techniques are indispensable for the unambiguous determination of molecular structure, which is a critical step in the development of new chemical entities.
References
-
PubChem. 2-Methylnaphthalene. National Center for Biotechnology Information. [Link]
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
-
Spectral Database for Organic Compounds (SDBS). [Link]
Sources
Unraveling the Molecular Blueprint: The Mass Spectrometry Fragmentation Pattern of 2-Fluoro-6-methylnaphthalene
An In-depth Technical Guide:
This guide provides a comprehensive analysis of the anticipated electron ionization mass spectrometry (EI-MS) fragmentation pattern of 2-fluoro-6-methylnaphthalene (C₁₁H₉F). For researchers in synthetic chemistry, drug discovery, and analytical science, a deep understanding of mass spectrometry fragmentation is not merely procedural—it is fundamental to confirming molecular identity, elucidating structure, and profiling impurities. This document moves beyond a simple listing of fragments to explain the causal chemical principles driving the molecular dissociation, offering a predictive framework grounded in established theory and comparative data from analogous structures.
Introduction to Electron Ionization and Molecular Structure
Electron Ionization (EI) mass spectrometry is a cornerstone analytical technique that provides a reproducible "fingerprint" of a molecule through fragmentation analysis.[1] The process begins by bombarding the analyte molecule with high-energy electrons (typically 70 eV), causing the ejection of one of its own electrons to form a positively charged radical cation, known as the molecular ion (M⁺˙).[2] This molecular ion is energetically unstable and rapidly undergoes a series of dissociation and rearrangement reactions, breaking apart into a cascade of smaller, charged fragment ions and neutral radicals or molecules.[1][3] The mass spectrometer then separates these charged fragments based on their mass-to-charge ratio (m/z), generating a unique spectrum of relative ion abundances versus m/z.
The fragmentation behavior of this compound is dictated by its distinct structural features:
-
A Stable Naphthalene Core: The robust, aromatic ring system provides significant stability, suggesting that the molecular ion will be prominent in the spectrum.
-
A Methyl Group: This substituent is prone to benzylic cleavage, specifically the loss of a hydrogen radical to form a highly stable cation.
-
A Fluoro Group: As a halogen, fluorine influences fragmentation through the potential loss of a fluorine radical or the neutral elimination of hydrogen fluoride (HF).[4]
The molecular weight of this compound is 160.19 g/mol , which means its molecular ion (M⁺˙) will be detected at m/z 160.[5]
Predicted Fragmentation Pathways and Mechanistic Rationale
The fragmentation of this compound is initiated by the formation of the molecular ion at m/z 160 . The subsequent fragmentation pathways are driven by the formation of the most stable possible product ions. The primary fragmentation events are detailed below.
Pathway A: Benzylic Cleavage and Tropylium Ion Formation
The most common fragmentation pathway for alkyl-aromatic compounds is the loss of a hydrogen radical from the alkyl group.
-
[M-H]⁺ (m/z 159): The loss of a single hydrogen radical (H•) from the methyl group results in the formation of a highly stable cation at m/z 159. This stability arises from the expansion of the naphthalene ring system to form a tropylium-like ion or a resonance-stabilized naphthylmethyl cation. This fragment is predicted to be one of the most abundant, if not the base peak, in the spectrum, a behavior observed in analogous compounds like 2-methylnaphthalene.[6][7]
Pathway B: Halogen-Associated Cleavages
The presence of the fluorine atom introduces two characteristic fragmentation routes.
-
[M-HF]⁺˙ (m/z 140): The elimination of a neutral hydrogen fluoride (HF) molecule is a characteristic fragmentation for many fluorinated aromatic compounds.[4] This rearrangement reaction results in a radical cation at m/z 140.
-
[M-F]⁺ (m/z 141): Direct cleavage of the C-F bond leads to the loss of a fluorine radical (F•), producing a cation at m/z 141.
Pathway C: Methyl Group Cleavage
-
[M-CH₃]⁺ (m/z 145): The loss of a methyl radical (CH₃•) through the cleavage of the bond connecting it to the aromatic ring yields the 2-fluoronaphthyl cation at m/z 145.
Secondary Fragmentation
The stable aromatic core of the primary fragments can undergo further dissociation, typically through the loss of small, neutral molecules like acetylene (C₂H₂).
-
From m/z 141 to m/z 115: The [M-F]⁺ ion may lose acetylene (26 Da) to form a fragment at m/z 115.
-
From m/z 140 to m/z 114: The [M-HF]⁺˙ ion could also lose acetylene to yield a fragment at m/z 114.
Summary of Predicted Mass Spectrometry Data
The following table summarizes the key ions expected in the 70 eV EI mass spectrum of this compound.
| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Neutral Loss | Postulated Structure | Predicted Relative Abundance |
| 160 | [M]⁺˙ | - | C₁₁H₉F⁺˙ | High |
| 159 | [M-H]⁺ | H• | C₁₁H₈F⁺ | Very High (Potential Base Peak) |
| 145 | [M-CH₃]⁺ | CH₃• | C₁₀H₆F⁺ | Moderate |
| 141 | [M-F]⁺ | F• | C₁₁H₉⁺ | Moderate to Low |
| 140 | [M-HF]⁺˙ | HF | C₁₁H₈⁺˙ | Moderate |
| 115 | [C₉H₇]⁺ | F•, C₂H₂ | C₉H₇⁺ | Low |
Visualizing the Fragmentation Cascade
The relationships between the molecular ion and its primary fragments can be visualized as a fragmentation pathway diagram.
Caption: Predicted EI fragmentation pathway of this compound.
Experimental Protocol for Mass Spectrum Acquisition
This protocol outlines a standard method for acquiring the EI mass spectrum of this compound using Gas Chromatography-Mass Spectrometry (GC-MS), a technique that ensures the sample is pure and thermally stable upon entry into the ion source.
Instrumentation
-
A standard benchtop Gas Chromatograph system coupled to a Mass Spectrometer with an Electron Ionization (EI) source (e.g., Agilent GC-MSD, Thermo Scientific ISQ, or equivalent).
Sample Preparation
-
Prepare a stock solution of this compound at 1 mg/mL in a high-purity volatile solvent such as dichloromethane or ethyl acetate.
-
Perform a serial dilution from the stock solution to create a working sample at a concentration of approximately 10 µg/mL. This concentration prevents detector saturation and ensures good chromatographic peak shape.
Gas Chromatography (GC) Parameters
-
Injection Volume: 1 µL
-
Injector Temperature: 250 °C
-
Injection Mode: Split (e.g., 50:1 ratio) to handle the sample concentration.
-
Carrier Gas: Helium, with a constant flow rate of 1.0 mL/min.
-
GC Column: A standard non-polar column, such as a 30 m x 0.25 mm ID, 0.25 µm film thickness DB-5ms or HP-5ms.
-
Oven Temperature Program:
-
Initial Temperature: 100 °C, hold for 2 minutes.
-
Ramp: Increase temperature at a rate of 15 °C/min to 280 °C.
-
Final Hold: Hold at 280 °C for 5 minutes to ensure elution of all components.
-
-
Transfer Line Temperature: 280 °C
Mass Spectrometer (MS) Parameters
-
Ion Source: Electron Ionization (EI)
-
Ionization Energy: 70 eV
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Mass Range: Scan from m/z 40 to 250 to ensure capture of all relevant fragments and the molecular ion.
-
Solvent Delay: 3 minutes (to prevent the solvent peak from entering the MS).
Data Analysis
-
Acquire the data and view the Total Ion Chromatogram (TIC).
-
Identify the chromatographic peak corresponding to this compound.
-
Extract the mass spectrum from the apex of this peak.
-
Analyze the spectrum to identify the molecular ion peak (m/z 160) and the key fragment ions as detailed in this guide. Compare the relative abundances to the predicted pattern.
This comprehensive approach, combining theoretical prediction with a robust experimental protocol, provides the necessary framework for researchers to confidently identify and structurally characterize this compound in their work.
References
- BenchChem. Navigating the Fragmentation Maze: A Comparative Guide to the Mass Spectrometry of 2-Bromo-1,4-dimethoxy-3-methyl-naphthalene.
- ResearchGate. Mass spectra of argon seeded with naphthalene, 1-methylnaphthalene and....
- Wikipedia.
- NIST WebBook. Naphthalene, 1-methyl-.
- PubMed. Fragmentation investigation of seven arylnaphthalide lignans using liquid chromatography/tandem quadrupole time-of-flight mass spectrometry.
- PubChem. This compound.
- YouTube.
- YouTube.
- ScienceDirect. Fragmentation mechanisms from electron-impact of complex cyclic ethers formed in combustion.
- University of Arizona.
- NIST WebBook. Naphthalene.
- NIST WebBook. Naphthalene, 2-methyl-.
- University of Calgary.
- NIST WebBook. Naphthalene, 2-methyl-.
Sources
- 1. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 2. m.youtube.com [m.youtube.com]
- 3. youtube.com [youtube.com]
- 4. whitman.edu [whitman.edu]
- 5. This compound | C11H9F | CID 2727845 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Naphthalene, 2-methyl- [webbook.nist.gov]
- 7. Naphthalene, 2-methyl- [webbook.nist.gov]
An In-Depth Technical Guide to the Infrared Spectroscopy of 2-Fluoro-6-methylnaphthalene
This technical guide provides a comprehensive analysis of the infrared (IR) spectrum of 2-Fluoro-6-methylnaphthalene, a disubstituted naphthalene derivative of interest to researchers in materials science and drug development. By delving into the principles of vibrational spectroscopy, this document serves as a detailed reference for the identification, characterization, and quality control of this compound.
Introduction: The Vibrational Fingerprint of a Molecule
Infrared spectroscopy is a powerful analytical technique that probes the vibrational modes of molecules. When a molecule is exposed to infrared radiation, it absorbs energy at specific frequencies corresponding to its natural modes of vibration. This absorption pattern creates a unique spectral "fingerprint" that is characteristic of the molecule's structure and functional groups.
This compound (C₁₁H₉F) is an aromatic hydrocarbon whose structure combines a naphthalene core with two key substituents: a fluorine atom and a methyl group.[1][2] These substituents significantly influence the molecule's electronic distribution and, consequently, its vibrational spectrum. Understanding the IR spectrum of this compound is crucial for confirming its identity, assessing its purity, and gaining insights into its molecular structure and bonding. This guide will detail the theoretical basis for its IR spectrum, provide a step-by-step protocol for acquiring the spectrum, and offer a thorough interpretation of the key absorption bands.
Experimental Protocol: Acquiring a High-Fidelity FT-IR Spectrum
The following protocol outlines a standard procedure for obtaining the Fourier-Transform Infrared (FT-IR) spectrum of a solid sample like this compound using the Attenuated Total Reflectance (ATR) technique. ATR is a widely used method for solid and liquid samples due to its minimal sample preparation requirements and high-quality results.
Instrumentation and Sample Preparation
-
Instrument: A Fourier-Transform Infrared (FT-IR) spectrometer equipped with a diamond or germanium ATR crystal.
-
Sample: High-purity this compound powder.
-
Procedure:
-
Background Spectrum: Record a background spectrum of the clean, empty ATR crystal. This is a critical step to subtract the spectral contributions of the instrument and the surrounding atmosphere (e.g., CO₂ and water vapor).
-
Sample Application: Place a small amount of the this compound powder onto the ATR crystal, ensuring complete coverage of the crystal surface.
-
Pressure Application: Apply consistent pressure to the sample using the instrument's pressure clamp to ensure good contact between the sample and the ATR crystal.
-
Spectrum Acquisition: Collect the sample spectrum. Typically, 32 or 64 scans are co-added to improve the signal-to-noise ratio. A resolution of 4 cm⁻¹ is generally sufficient for routine analysis.
-
Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Diagram: Experimental Workflow for FT-IR Analysis
Caption: Correlation between the structural components of this compound and their corresponding IR absorption regions.
Conclusion: A Powerful Tool for Molecular Characterization
The infrared spectrum of this compound provides a detailed and unique fingerprint that is invaluable for its identification and characterization. By understanding the characteristic absorption frequencies of the naphthalene core, the aromatic C-H bonds, the methyl group, and the carbon-fluorine bond, researchers can confidently verify the structure and purity of this compound. The combination of a robust experimental protocol and a thorough understanding of structure-spectra correlations, as outlined in this guide, empowers scientists in drug development and materials research to effectively utilize infrared spectroscopy in their work.
References
-
Chawananon, S., Pirali, O., Martin-Drumel, M.-A., & Asselin, P. (2023). Rotational Spectroscopy of Fluoronaphthalenes: The Model Study of Halogenated Naphthalenes. IDEALS. [Link]
-
St. Paul's Cathedral Mission College. Infrared Spectroscopy. [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
Matrix Fine Chemicals. (n.d.). This compound | CAS 324-42-5. [Link]
-
Indian Journal of Pure & Applied Physics. (2009). Theoretical and experimental studies of vibrational spectra of naphthalene and its cation. [Link]
-
University of Burdwan. The features of IR spectrum. [Link]
-
University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Aromatics. [Link]
-
ResearchGate. (2014). Theoretical and experimental studies of vibrational spectra of naphthalene and its cation. [Link]
-
Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. [Link]
- Dasari, J. R., et al. (2012). Vibrational spectroscopic study of 2, 6- and 2, 7-dimethylnaphthalenes by Density functional theory. International Journal of Advanced Research in Science and Technology, 1(2), 135-159.
- Mackenzie, S. R. (2017). Improved Infrared Spectra Prediction by DFT from a New Experimental Database. The Journal of Physical Chemistry A, 121(43), 8414-8424.
- Kaduk, J. A., & Golab, J. T. (1999). Structures of 2,6-disubstituted naphthalenes. Acta Crystallographica Section B: Structural Science, 55(1), 85-94.
-
Spectroscopy Online. (2022). The Big Review IV: Hydrocarbons. [Link]
- Lambrakos, S. G., et al. (2021). DFT-Calculated IR Absorption Spectra for PFAS Molecules (II).
-
Specac Ltd. (n.d.). Interpreting Infrared Spectra. [Link]
-
NIST. (n.d.). Naphthalene, 2-methyl-. NIST Chemistry WebBook. [Link]
-
NIST. (n.d.). Naphthalene, 2-methyl-. NIST Chemistry WebBook. [Link]
-
OpenStax. (2023). 15.7 Spectroscopy of Aromatic Compounds. In Organic Chemistry. [Link]
Sources
CAS number 324-42-5 chemical information
An In-Depth Technical Guide to 3-(Trifluoromethyl)-4-nitroaniline
A Note on Chemical Identification: This guide focuses on the chemical compound 3-(Trifluoromethyl)-4-nitroaniline, also known as 4-Nitro-3-(trifluoromethyl)aniline, which corresponds to CAS Number 393-11-3 . The initial query for CAS Number 324-42-5 points to a different molecule, 2-Fluoro-6-methylnaphthalene[1]. However, the detailed requirements of the prompt for a technical guide for drug development professionals strongly suggest that the intended subject is the more functionally relevant and widely researched 3-(Trifluoromethyl)-4-nitroaniline, a key intermediate in the synthesis of pharmaceuticals and agrochemicals.
Introduction
3-(Trifluoromethyl)-4-nitroaniline, a yellow crystalline powder, is a highly versatile organic compound of significant interest to the fields of medicinal chemistry, agrochemical science, and materials research.[2][3] Its chemical architecture, featuring a trifluoromethyl group and a nitro group on an aniline scaffold, imparts unique electronic properties and reactivity that make it a valuable building block for complex molecular synthesis.[2][3] The presence of the electron-withdrawing trifluoromethyl group enhances the chemical stability and lipophilicity of derivative compounds, which are often desirable attributes in the design of bioactive molecules. This guide provides a comprehensive overview of its chemical properties, synthesis, applications, and handling protocols for researchers and drug development professionals.
Physicochemical and Spectroscopic Profile
The distinct molecular structure of 3-(Trifluoromethyl)-4-nitroaniline gives rise to a specific set of physical and spectroscopic characteristics that are crucial for its identification and application in synthesis.
Core Physical Properties
| Property | Value | Source |
| CAS Number | 393-11-3 | [2] |
| Molecular Formula | C₇H₅F₃N₂O₂ | [2][4] |
| Molecular Weight | 206.12 g/mol | [2][4] |
| Appearance | Yellow crystalline powder | [2][3] |
| Melting Point | 124-130 °C | [2] |
| Boiling Point | 204°C | [3] |
| Density | 1.220 g/mL at 25°C | [3] |
| Purity | ≥ 98.0% (HPLC) | [2][3] |
Spectroscopic Data
Spectroscopic analysis is fundamental for the structural elucidation and purity assessment of 3-(Trifluoromethyl)-4-nitroaniline. Key spectral data are summarized below.
| Technique | Key Data Points | Source |
| ¹H NMR | Spectra available for review. | [5] |
| ¹³C NMR | Spectra available for review. | [6] |
| FT-IR (cm⁻¹) | 3535 (NH₂), 3434 (NH₂), 1635, 1592 (NO₂), 1520 (NO₂) | [7] |
| Mass Spectrometry | Molecular Ion Peak (M+) consistent with molecular weight. | [8] |
Synthesis and Production
The industrial production of 3-(Trifluoromethyl)-4-nitroaniline typically involves multi-step synthesis pathways that require precise control over reaction conditions to ensure high purity and yield.[3] A common synthetic approach begins with aromatic precursors that undergo nitration and trifluoromethylation reactions.[3] The strategic placement of the nitro and trifluoromethyl groups on the aniline ring is critical for the compound's subsequent reactivity in building more complex molecules.
Diagram 1: Representative Synthetic Pathway
Caption: A generalized workflow for the synthesis of 3-(Trifluoromethyl)-4-nitroaniline.
Applications in Research and Development
The utility of 3-(Trifluoromethyl)-4-nitroaniline is primarily as a key intermediate in the synthesis of a wide range of high-value chemical products.[2][3]
Pharmaceutical Development
This compound is a critical precursor in the synthesis of various active pharmaceutical ingredients (APIs).[2][3] It is notably used in the preparation of Flutamide, a non-steroidal anti-androgen drug employed in the treatment of prostate cancer.[7] The trifluoromethyl group in these structures is crucial for modulating the molecule's binding affinity to target receptors and its overall pharmacokinetic profile.
Agrochemicals
In the agricultural sector, 3-(Trifluoromethyl)-4-nitroaniline serves as a foundational element in the creation of modern herbicides and pesticides.[2][3] The functional groups of this molecule contribute to the enhanced efficacy and target specificity of the resulting agrochemical, allowing for more effective pest and weed management.[2]
Materials Science and Dyes
The unique electronic properties imparted by the nitro and trifluoromethyl groups make this compound a valuable component in the development of specialty dyes, pigments, and advanced polymers.[2] These materials often exhibit enhanced thermal stability and chemical resistance, making them suitable for high-performance applications.[2]
Diagram 2: Application Domains
Caption: Core application areas stemming from 3-(Trifluoromethyl)-4-nitroaniline.
Analytical and Quality Control Methodologies
Ensuring the purity and identity of 3-(Trifluoromethyl)-4-nitroaniline is paramount for its use in cGMP (current Good Manufacturing Practice) environments and high-precision research.
Chromatographic Techniques
High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of this compound, with typical specifications requiring ≥98.0% purity.[2][3] Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed for identification and to detect volatile impurities.[9]
Protocol: Purity Assessment by HPLC
-
Standard Preparation: Accurately weigh and dissolve a reference standard of 3-(Trifluoromethyl)-4-nitroaniline in a suitable solvent (e.g., acetonitrile/water mixture) to a known concentration.
-
Sample Preparation: Prepare the sample to be tested in the same solvent and at a similar concentration.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength determined by the UV-Vis spectrum of the compound.
-
-
Analysis: Inject both the standard and sample solutions. The purity of the sample is calculated by comparing the peak area of the analyte to the total peak area of all components in the chromatogram.
The causality for using a C18 column lies in its non-polar stationary phase, which effectively retains the moderately polar 3-(Trifluoromethyl)-4-nitroaniline, allowing for excellent separation from more polar or non-polar impurities under reverse-phase conditions.
Safety, Handling, and Storage
Proper handling of 3-(Trifluoromethyl)-4-nitroaniline is essential to ensure laboratory safety.
Hazard Identification
-
Acute Toxicity: Harmful if swallowed or inhaled, and toxic in contact with skin.[10]
-
Irritation: Causes skin and serious eye irritation.[10]
-
Respiratory: May cause respiratory irritation.[10]
Recommended Safety Protocols
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.
-
Handling: Use only in a well-ventilated area or under a chemical fume hood. Avoid breathing dust. Wash hands thoroughly after handling.
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[3][11] Store away from incompatible materials such as strong oxidizing agents, acids, and bases.[11]
-
First Aid:
Conclusion
3-(Trifluoromethyl)-4-nitroaniline (CAS 393-11-3) is a cornerstone intermediate in the chemical industry, with profound implications for drug discovery, agricultural science, and material innovation. Its unique molecular features provide a robust platform for the synthesis of high-performance molecules. A thorough understanding of its properties, synthetic pathways, and safety protocols is crucial for any researcher or scientist looking to leverage this versatile compound in their work. The continued exploration of its reactivity and applications promises to yield further innovations across multiple scientific disciplines.
References
Sources
- 1. This compound | CAS: 324-42-5 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 2. chemimpex.com [chemimpex.com]
- 3. innospk.com [innospk.com]
- 4. 4-Nitro-3-(trifluoromethyl)aniline | C7H5F3N2O2 | CID 94955 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-Nitro-3-trifluoromethyl aniline(393-11-3) 1H NMR [m.chemicalbook.com]
- 6. spectrabase.com [spectrabase.com]
- 7. 4-Nitro-3-trifluoromethyl aniline | 393-11-3 [chemicalbook.com]
- 8. 3-Trifluoromethyl-N,N-dimethyl-4-nitroaniline [webbook.nist.gov]
- 9. Synthesis and application of 4-Nitro-3-trifluoromethyl aniline_Chemicalbook [chemicalbook.com]
- 10. chemicalbook.com [chemicalbook.com]
- 11. fishersci.com [fishersci.com]
- 12. 324-42-5 | CAS DataBase [m.chemicalbook.com]
- 13. chemicalbook.com [chemicalbook.com]
- 14. This compound, CasNo.324-42-5 ENAO Chemical Co, Limited China (Mainland) [enao.lookchem.com]
- 15. synquestlabs.com [synquestlabs.com]
- 16. file.bldpharm.com [file.bldpharm.com]
- 17. Product Search - BuyersGuideChem [buyersguidechem.com]
- 18. fishersci.co.uk [fishersci.co.uk]
- 19. 2-氟-6-甲基萘CAS号324-42-5-化工百科 – 960化工网 [m.chem960.com]
- 20. medchemexpress.com [medchemexpress.com]
- 21. 4-Fluorophenylacetic acid | CAS#:405-50-5 | Chemsrc [chemsrc.com]
- 22. fishersci.com [fishersci.com]
- 23. mdpi.com [mdpi.com]
- 24. Spectroscopic investigation of 4-nitro-3-(trifluoromethyl)aniline, NBO analysis with 4-nitro-3-(trichloromethyl)aniline and 4-nitro-3-(tribromomethyl)aniline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. scribd.com [scribd.com]
- 26. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 27. chiron.no [chiron.no]
molecular structure and conformation of 2-Fluoro-6-methylnaphthalene
An In-depth Technical Guide to the Molecular Structure and Conformation of 2-Fluoro-6-methylnaphthalene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the molecular structure and conformational landscape of this compound, a molecule of interest in medicinal chemistry and materials science. In the absence of extensive experimental data, this guide emphasizes a robust computational chemistry workflow to elucidate its three-dimensional structure, preferred conformation, and the rotational dynamics of its methyl group. The methodologies and findings presented herein serve as a blueprint for the characterization of similarly substituted naphthalene derivatives, which are crucial for applications in rational drug design and the development of novel organic materials.
Introduction: The Significance of Substituted Naphthalenes
Naphthalene, a bicyclic aromatic hydrocarbon, serves as a fundamental scaffold in a myriad of chemical applications, from dye synthesis to pharmaceuticals. The strategic placement of substituents on the naphthalene core can dramatically alter its physicochemical and biological properties. The subject of this guide, this compound (CAS No: 324-42-5, Molecular Formula: C₁₁H₉F), incorporates two key functional groups that are of particular importance in drug development.[1][2][3]
The fluorine atom is a bioisostere for the hydrogen atom but with significantly different electronic properties. Its high electronegativity can modulate the acidity of nearby protons, influence metabolic stability by blocking sites of oxidation, and form key interactions with biological targets. The methyl group, a small lipophilic moiety, can enhance binding to hydrophobic pockets in proteins and improve membrane permeability.
Understanding the precise three-dimensional arrangement of these substituents and the conformational flexibility of the molecule is paramount for predicting its behavior in a biological system. This guide outlines the methodologies to define the molecular structure and conformational preferences of this compound, providing a foundational understanding for its application in structure-based drug design and other molecular sciences.
Synthesis and Spectroscopic Characterization
While a multitude of synthetic routes to substituted naphthalenes exist, the synthesis of this compound is not as widely documented as for other derivatives. However, general synthetic strategies for fluorinated and methylated naphthalenes can be adapted. A plausible synthetic approach could involve the fluorination of a 6-methyl-2-naphthol or a related precursor using a suitable fluorinating agent, or a multi-step synthesis starting from a different substituted naphthalene.[4]
Spectroscopic characterization provides crucial, albeit indirect, information about the molecular structure.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum would provide information about the number and connectivity of hydrogen atoms in the aromatic region and the methyl group.
-
¹³C NMR: A ¹³C NMR spectrum is available in the PubChem database, which confirms the presence of eleven distinct carbon environments.[5]
-
¹⁹F NMR: Fluorine NMR would show a signal characteristic of the C-F bond, and its coupling to neighboring protons could give further structural insights.
-
-
Vibrational Spectroscopy (IR and Raman):
-
Infrared and Raman spectroscopy can identify characteristic vibrational modes of the naphthalene core, as well as the C-F and C-H stretching and bending frequencies of the substituents. Theoretical calculations, as described in the next section, are invaluable for assigning the observed spectral bands.[3]
-
Computational Methodology: A Pathway to Structural Elucidation
Given the scarcity of experimental structural data, a computational approach is the most effective way to gain a deep understanding of the . The following workflow outlines a robust protocol for such a study.
Selection of Computational Software and Theoretical Level
A variety of quantum chemistry software packages are suitable for this type of analysis, including GAMESS, Q-Chem, and Schrödinger's suite of tools.[1][2][6]
The choice of the theoretical level is critical for obtaining accurate results. Density Functional Theory (DFT) offers a good balance of accuracy and computational cost for molecules of this size. A recommended approach would be to use a hybrid functional, such as B3LYP, in conjunction with a Pople-style basis set, for instance, 6-311+G(d,p). The inclusion of diffuse functions (+) is important for accurately describing the lone pairs of the fluorine atom, and polarization functions (d,p) are necessary for describing the bonding environment accurately.
Step-by-Step Computational Workflow
The following diagram illustrates the key steps in the computational analysis of this compound.
Caption: 2D structure of this compound.
Table 1: Predicted Geometrical Parameters for this compound
| Parameter | Value (Å or °) | Parameter | Value (Å or °) |
| Bond Lengths | Bond Angles | ||
| C2-F | ~1.35 | C1-C2-C3 | ~120.5 |
| C6-C(methyl) | ~1.51 | C5-C6-C7 | ~121.0 |
| C-C (aromatic) | 1.37 - 1.43 | C5-C6-C(methyl) | ~119.5 |
| C(methyl)-H | ~1.09 | H-C(methyl)-H | ~109.5 |
Note: These are typical values expected from a DFT calculation and should be confirmed by a specific calculation.
Conformational Analysis of the Methyl Group
The rotation of the methyl group is expected to have a relatively low energy barrier. The potential energy profile will likely show a six-fold periodicity due to the symmetry of the methyl group and the planarity of the naphthalene ring, with three minima and three maxima. However, due to the asymmetry of the substitution on the naphthalene ring, two distinct minima and two distinct transition states are more likely.
The stable conformers will likely have one C-H bond of the methyl group eclipsing the plane of the naphthalene ring to minimize steric interactions with the adjacent hydrogen atom on the ring. The rotational barrier is expected to be in the range of 1-3 kcal/mol, which is typical for methyl rotation in similar aromatic systems. This low barrier indicates that at room temperature, the methyl group is essentially a free rotor.
Caption: A simplified energy profile for methyl group rotation.
Implications for Drug Development and Materials Science
A detailed understanding of the structure and conformation of this compound is crucial for its application in drug discovery.
-
Structure-Based Drug Design: The precise 3D coordinates of the stable conformers are essential for molecular docking studies to predict the binding mode and affinity of the molecule to a biological target.
-
Pharmacokinetic Properties: The conformational preferences can influence properties such as solubility and membrane permeability. The fluorine atom's position and its interaction with the methyl group can affect the molecule's overall polarity and lipophilicity.
-
Materials Science: For applications in organic electronics, the packing of molecules in the solid state is critical. The molecular shape and conformational flexibility are key determinants of the crystal packing and, consequently, the material's electronic properties.
Conclusion
This technical guide has outlined a comprehensive approach to understanding the . In the absence of direct experimental structural data, a robust computational methodology provides a powerful tool for elucidating the key structural features and dynamic properties of this molecule. The insights gained from such studies are invaluable for researchers in medicinal chemistry and materials science, enabling the rational design of new molecules with desired properties.
References
Sources
- 1. GAMESS: Open Source Quantum Chemistry Software | Ames Laboratory [ameslab.gov]
- 2. Q-Chem 6.4 | Fast, Accurate, Robust Quantum Chemistry | Q-Chem [q-chem.com]
- 3. researchgate.net [researchgate.net]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. This compound | C11H9F | CID 2727845 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. schrodinger.com [schrodinger.com]
solubility of 2-Fluoro-6-methylnaphthalene in organic solvents
An In-Depth Technical Guide to the Solubility of 2-Fluoro-6-methylnaphthalene in Organic Solvents
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand, predict, and experimentally determine the solubility of this compound in various organic solvents. In the absence of extensive published data for this specific compound, this document serves as a practical whitepaper, detailing the theoretical principles and validated methodologies required to generate reliable solubility profiles.
Introduction: The Critical Role of Solubility
This compound is a fluorinated aromatic hydrocarbon, a class of compounds frequently encountered as intermediates in the synthesis of pharmaceuticals and other high-value materials. The solubility of such an intermediate is a critical physicochemical parameter that governs every stage of development, from reaction kinetics and process design to purification, formulation, and bioavailability. Poorly characterized solubility can lead to significant challenges, including inefficient reactions, low yields during crystallization, and formulation failures.
This guide eschews a rigid template, instead adopting a logical workflow that mirrors the scientific process. We begin with the foundational thermodynamic principles of dissolution, transition to predictive models for intelligent solvent selection, provide detailed protocols for robust experimental determination, and conclude with the analytical validation necessary to ensure data integrity. This holistic approach is designed to empower the researcher to not only generate data but to understand the causality behind it.
Foundational Principles of Dissolution
The dissolution of a crystalline solid, such as this compound, into a solvent is a thermodynamic process governed by the Gibbs free energy of solution (ΔG_sol). This process can be conceptually broken down into two main energy-driven steps[1][2]:
-
Lattice Energy: The energy required to break the intermolecular forces holding the solute molecules together in the crystal lattice. For stable crystals, this is an energy-intensive step (endothermic).
-
Solvation Energy: The energy released when the freed solute molecules interact with the solvent molecules. This is an energy-releasing step (exothermic).
A compound dissolves when the energy released during solvation is sufficient to overcome the crystal lattice energy. This fundamental balance is often simplified by the adage, "like dissolves like," which correlates solubility with the similarity of intermolecular forces between the solute and solvent[3][4]. These forces include:
-
Dispersion Forces (van der Waals): Present in all molecules, dominant in nonpolar compounds.
-
Dipolar Forces: Occur between molecules with permanent dipoles.
-
Hydrogen Bonding: A strong type of dipolar interaction involving H bonded to N, O, or F.
Given its structure, this compound is primarily a nonpolar, aromatic molecule with a slight increase in polarity due to the C-F bond. It lacks hydrogen bond donating capabilities but may act as a very weak hydrogen bond acceptor. Therefore, its solubility is expected to be highest in nonpolar or moderately polar aprotic solvents.
Physicochemical Profile and Solvent Selection
A logical approach to solubility studies begins with characterizing the solute and creating a rational basis for solvent selection.
Properties of this compound
While experimental data is scarce, computational properties provide a valuable starting point for solubility predictions.
| Property | Value | Source |
| Molecular Formula | C₁₁H₉F | PubChem |
| Molecular Weight | 160.19 g/mol | PubChem |
| CAS Number | 324-42-5 | PubChem |
| XLogP3 (Computed) | 3.6 | PubChem |
| Hydrogen Bond Donors | 0 | PubChem |
| Hydrogen Bond Acceptors | 1 (Fluorine) | PubChem |
The high XLogP3 value suggests significant lipophilicity and predicts poor aqueous solubility but favorable solubility in organic solvents.
Strategic Solvent Selection
A range of solvents spanning different polarity classes and intermolecular force capabilities should be selected for initial screening. Hansen Solubility Parameters (HSP) offer a more nuanced approach than a single polarity index by deconstructing the total cohesive energy of a substance into three components[5][6][7]:
-
δd: Energy from dispersion forces
-
δp: Energy from polar forces
-
δh: Energy from hydrogen bonding
The principle is that substances with similar HSP values are likely to be miscible. The distance (Ra) between the HSPs of a solute (1) and a solvent (2) in "Hansen space" can be calculated. A smaller distance implies higher affinity.
Table of Potential Organic Solvents for Screening:
| Solvent | Class | Polarity Index | δd | δp | δh |
| n-Heptane | Nonpolar, Aliphatic | 0.1 | 15.1 | 0.0 | 0.0 |
| Toluene | Nonpolar, Aromatic | 2.4 | 18.0 | 1.4 | 2.0 |
| Dichloromethane | Polar, Aprotic | 3.1 | 17.0 | 7.3 | 7.1 |
| Tetrahydrofuran (THF) | Polar, Aprotic | 4.0 | 16.8 | 5.7 | 8.0 |
| Ethyl Acetate | Polar, Aprotic | 4.4 | 15.8 | 5.3 | 7.2 |
| Acetone | Polar, Aprotic | 5.1 | 15.5 | 10.4 | 7.0 |
| Acetonitrile | Polar, Aprotic | 5.8 | 15.3 | 18.0 | 6.1 |
| Isopropanol | Polar, Protic | 3.9 | 15.8 | 6.1 | 16.4 |
| Ethanol | Polar, Protic | 4.3 | 15.8 | 8.8 | 19.4 |
| Methanol | Polar, Protic | 5.1 | 14.7 | 12.3 | 22.3 |
This diverse set allows for probing the compound's solubility behavior across a spectrum of intermolecular interactions.
Sources
- 1. The Structure, Thermodynamics and Solubility of Organic Crystals from Simulation with a Polarizable Force Field - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. caymanchem.com [caymanchem.com]
- 4. How Can We Choose the Best Solvent to Dissolve Various Types of Solid Chemicals?-Jiangsu Huida Medical Instruments Co., Ltd. [jshd-medical.com]
- 5. Solubility parameters (HSP) [adscientis.com]
- 6. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]
- 7. researchgate.net [researchgate.net]
electrophilic and nucleophilic substitution reactions of 2-Fluoro-6-methylnaphthalene
An In-depth Technical Guide to the Substitution Reactions of 2-Fluoro-6-methylnaphthalene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a disubstituted polycyclic aromatic hydrocarbon featuring a naphthalene core, a scaffold of significant interest in medicinal chemistry and materials science. The reactivity of this molecule is governed by the complex interplay between the electron-donating, activating methyl group and the electron-withdrawing, deactivating fluoro group. This guide provides a comprehensive technical analysis of the electrophilic and nucleophilic aromatic substitution reactions of this compound. We will delve into the theoretical principles governing regioselectivity, present detailed reaction mechanisms, and provide actionable experimental protocols for key transformations. This document serves as a foundational resource for scientists seeking to functionalize this versatile molecular framework.
Introduction to this compound
The Naphthalene Scaffold in Modern Chemistry
Naphthalene and its derivatives are privileged structures in drug discovery and materials science. Their rigid, planar, and lipophilic nature allows them to participate in crucial π-stacking interactions with biological targets, such as enzymes and nucleic acids. The presence of multiple, distinct positions on the two fused rings provides a rich canvas for synthetic modification, enabling fine-tuning of a molecule's steric, electronic, and pharmacokinetic properties.
Core Properties and Substituent Effects
The reactivity of this compound (CAS: 324-42-5) is not straightforward and must be analyzed through the lens of its constituent functional groups and the inherent properties of the naphthalene ring system.[1][2][3]
-
Naphthalene Core: In electrophilic aromatic substitution (SEAr), the α-positions (1, 4, 5, 8) of naphthalene are kinetically favored and more reactive than the β-positions (2, 3, 6, 7). This is due to the formation of a more stable carbocation intermediate (Wheland intermediate) upon attack at an α-position, where resonance delocalizes the charge while preserving one intact benzene ring.[4]
-
Methyl Group (-CH₃): Located at the C6 position, the methyl group is an activating group. It donates electron density to the ring system via hyperconjugation and a weak inductive effect. As an ortho, para-director, it enhances the nucleophilicity of the C5 and C7 positions.
-
Fluoro Group (-F): Positioned at C2, the fluorine atom exhibits a dual nature. Due to its high electronegativity, it strongly withdraws electron density through the σ-bond (inductive effect), making the ring less reactive overall (deactivating) compared to benzene.[5][6] However, it possesses lone pairs that can be donated to the π-system (resonance effect), which directs incoming electrophiles to the ortho (C1, C3) and para (C6) positions.[6] In nucleophilic aromatic substitution (SNAr), the high electronegativity of fluorine activates the carbon it is attached to for nucleophilic attack and makes it an excellent leaving group.[7]
Electrophilic Aromatic Substitution (SEAr)
Predicting Regioselectivity
The outcome of SEAr on this compound is a competition between the directing effects of the two substituents and the intrinsic reactivity of the naphthalene positions.
-
Activating Influence: The electron-donating methyl group at C6 strongly activates the ortho positions C5 (an α-position) and C7 (a β-position).
-
Directing Influence: The deactivating fluoro group at C2 directs towards C1 (an α-position) and C3 (a β-position).
-
Combined Analysis: The most favorable position for electrophilic attack is C5 . This position benefits from being an inherently more reactive α-position and is activated by the ortho methyl group. The second most likely position is C1 , which is also an α-position and is ortho to the fluorine director. Other positions like C3 and C7 are less favored as they are less reactive β-positions.
The logical flow for determining the primary site of electrophilic attack is visualized below.
Caption: Logical workflow for predicting SEAr regioselectivity.
Nitration
Aromatic nitration is a cornerstone of SEAr, introducing a versatile nitro group that can be further transformed. The reaction typically employs a mixture of concentrated nitric acid and sulfuric acid, which generates the potent electrophile, the nitronium ion (NO₂⁺).[8][9]
The mechanism involves the attack of the naphthalene π-system on the nitronium ion, forming a resonance-stabilized carbocation (Wheland intermediate). Subsequent deprotonation by a weak base (like HSO₄⁻) restores aromaticity.[10][11]
Caption: Mechanism of nitration for this compound.
Experimental Protocol: Bromination of this compound
This protocol describes the regioselective bromination, which is expected to occur primarily at the C5 position. The use of a Lewis acid catalyst like FeBr₃ polarizes the Br-Br bond, creating a potent electrophile.[8]
Materials:
-
This compound
-
Dichloromethane (DCM), anhydrous
-
Bromine (Br₂)
-
Iron(III) bromide (FeBr₃), anhydrous
-
10% Sodium thiosulfate solution
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, dropping funnel, magnetic stirrer, reflux condenser with a drying tube.
Procedure:
-
Setup: Assemble a dry round-bottom flask equipped with a magnetic stir bar and a dropping funnel. Place the flask in an ice bath. Ensure all glassware is oven-dried to prevent reaction with moisture.
-
Dissolution: Dissolve this compound (1.0 eq) in anhydrous DCM inside the flask.
-
Catalyst Addition: Carefully add anhydrous FeBr₃ (0.1 eq) to the solution. The mixture may change color.
-
Bromine Addition: Dilute bromine (1.1 eq) with a small amount of anhydrous DCM in the dropping funnel. Add the bromine solution dropwise to the stirring reaction mixture over 30 minutes, maintaining the temperature at 0-5 °C. Causality Note: Slow, cold addition is crucial to control the exothermic reaction and minimize the formation of polybrominated byproducts.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Quenching: Once the starting material is consumed, carefully quench the reaction by slowly adding it to an ice-cold 10% sodium thiosulfate solution to destroy any excess bromine.
-
Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and finally brine. Trustworthiness Note: These washing steps are critical to remove the acid catalyst and any aqueous impurities, ensuring the purity of the final product.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel or recrystallization to yield the desired 5-Bromo-2-fluoro-6-methylnaphthalene.
Nucleophilic Aromatic Substitution (SNAr)
Theoretical Background and Mechanism
SNAr reactions proceed via a two-step addition-elimination mechanism, which is distinct from the SN1/SN2 pathways seen in aliphatic chemistry.[7]
-
Addition: A nucleophile attacks the electron-deficient carbon atom bearing the leaving group (in this case, C2 bearing the fluorine). This step is typically rate-determining and forms a negatively charged, non-aromatic intermediate known as a Meisenheimer complex.[7] The high electronegativity of fluorine helps to stabilize this anionic intermediate.
-
Elimination: The aromaticity is restored by the expulsion of the leaving group (fluoride ion). The C-F bond, despite its strength, is broken in this fast, energetically favorable step.[7]
For this compound, the reaction is disfavored by the electron-donating methyl group. Therefore, SNAr reactions on this substrate generally require forcing conditions (high temperatures, strong nucleophiles) or the prior installation of a strong electron-withdrawing group (e.g., a nitro group) on the ring to activate it.[12][13]
Sources
- 1. matrix-fine-chemicals.com [matrix-fine-chemicals.com]
- 2. This compound | CAS: 324-42-5 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 3. This compound | C11H9F | CID 2727845 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Notes on Electrophilic Substitution Mechanism in Nitration [unacademy.com]
- 10. youtube.com [youtube.com]
- 11. m.youtube.com [m.youtube.com]
- 12. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens | MDPI [mdpi.com]
A Prospective Computational and Theoretical Investigation of 2-Fluoro-6-methylnaphthalene: A Guide for Researchers
Abstract
This technical guide presents a comprehensive framework for the theoretical and computational characterization of 2-Fluoro-6-methylnaphthalene, a molecule of interest in medicinal chemistry and materials science. While dedicated computational studies on this specific fluorinated naphthalene derivative are not yet prevalent in the literature, this document outlines a robust, multi-faceted computational workflow. By leveraging well-established quantum chemical methods, particularly Density Functional Theory (DFT), this guide provides researchers, scientists, and drug development professionals with a detailed protocol to elucidate the molecule's structural, vibrational, electronic, and nonlinear optical properties. The proposed methodologies are grounded in practices validated by numerous studies on analogous naphthalene derivatives, ensuring a scientifically rigorous approach to predicting the physicochemical behavior of this compound and accelerating its potential applications.
Introduction: The Rationale for Investigating this compound
Naphthalene and its derivatives are fundamental bicyclic aromatic hydrocarbons that serve as crucial scaffolds in the development of pharmaceuticals, organic electronic materials, and fluorescent probes. The strategic introduction of substituents, such as a methyl group and a fluorine atom, can significantly modulate the parent molecule's properties. The methyl group can enhance lipophilicity and participate in van der Waals interactions, while the highly electronegative fluorine atom can alter the electronic distribution, metabolic stability, and binding affinity of the molecule.
This compound (C₁₁H₉F) is a disubstituted naphthalene with a molecular weight of approximately 160.19 g/mol .[1][2] Its chemical structure, identified by the CAS number 324-42-5, combines the features of both methyl and fluoro substitutions.[1][2][3] Understanding the interplay of these functional groups on the naphthalene core is paramount for predicting its chemical reactivity, biological activity, and material properties. Computational chemistry offers a powerful, cost-effective, and time-efficient avenue for such investigations before embarking on extensive experimental synthesis and testing.
This guide details a prospective theoretical study of this compound, providing a step-by-step methodology for a comprehensive in silico analysis.
Proposed Computational Methodology: A Self-Validating System
The cornerstone of this proposed study is Density Functional Theory (DFT), a quantum mechanical modeling method used to investigate the electronic structure of many-body systems.[4] DFT, particularly with the B3LYP functional, has demonstrated high accuracy in predicting the properties of organic molecules, offering a favorable balance between computational cost and accuracy.[5][6]
Software and Theoretical Level
All calculations would be performed using a quantum chemistry software package such as Gaussian. The selection of the B3LYP functional combined with a high-level basis set like 6-311++G(d,p) is proposed.[4][5][7] This combination is well-suited for capturing the electronic and vibrational nuances of aromatic systems containing halogens.
Workflow for Computational Analysis
The proposed computational workflow is designed to be a self-validating system, where the results from one stage inform and corroborate the findings of the next.
Caption: Key electronic properties derived from computational analysis.
Nonlinear Optical (NLO) Properties
Organic molecules with extended π-conjugated systems, like naphthalene derivatives, are of interest for their potential nonlinear optical (NLO) properties. [8]These properties are crucial for applications in optoelectronics and photonics. [9]Computational methods can predict the first-order hyperpolarizability (β), a key parameter for assessing a molecule's NLO response.
Protocol for NLO Property Calculation:
-
Perform a frequency-dependent calculation at the B3LYP/6-311++G(d,p) level of theory.
-
From the output, extract the components of the dipole moment (μ) and the first-order hyperpolarizability (β).
-
Compare the calculated β value to that of a standard NLO material like urea to gauge its potential.
Conclusion and Future Directions
This guide has outlined a comprehensive and scientifically rigorous computational protocol for the in-depth theoretical study of this compound. By following these methodologies, researchers can generate a wealth of predictive data on the molecule's structural, vibrational, electronic, and NLO properties. These theoretical insights will be invaluable for guiding future experimental work, including targeted synthesis, spectroscopic characterization, and the evaluation of its potential in drug development and materials science. The synergy between computational prediction and experimental validation is the key to unlocking the full potential of novel chemical entities like this compound.
References
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 2-Fluoro-6-methoxynaphthalene. National Center for Biotechnology Information. Retrieved from [Link]
-
Moroccan Journal of Chemistry. (2021). Synthesis, NMR, DFT, GRD, MEP, FMO's analysis and comparison of E and Z-isomer of N'-((4-bromothiophen-2-yl) methylene) naphthalene-2-sulfonohydrazide. Retrieved from [Link]
-
ResearchGate. (n.d.). Improved Stability and Shape Selectivity of 2,6-Dimethylnaphthalene by Methylation of Naphthalene with Methanol on Modified Zeolites. Retrieved from [Link]
-
ResearchGate. (n.d.). Molecular structure, vibrational spectra and C-13 and H-1 NMR spectral analysis of 1-methylnaphthalene by ab initio HF and DFT methods. Retrieved from [Link]
-
PubMed. (2008). Structures and vibrational frequencies of 2-naphthoic acid and 6-bromo-2-naphthoic acid based on density functional theory calculations. Retrieved from [Link]
-
Semantic Scholar. (n.d.). MOLECULAR GEOMETRY, HOMO-LUMO ANALYSIS AND MULLIKEN CHARGE DISTRIBUTION OF 2,6-DICHLORO-4-FLUORO PHENOL USING DFT AND HF METHOD. Retrieved from [Link]
-
Matrix Fine Chemicals. (n.d.). This compound | CAS 324-42-5. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis, crystal structure and Hirshfeld surface analysis of N-(6-acetyl-1-nitronaphthalen-2-yl)acetamide. Retrieved from [Link]
-
Growing Science. (2023). Predictive study, using density functional theory and time dependent functional theory, on the struct. Retrieved from [Link]
-
ResearchGate. (n.d.). Vibrational modes of 2,6-, 2,7-, and 2,3-diisopropylnaphthalene. A DFT study. Retrieved from [Link]
-
Johns Hopkins University Applied Physics Laboratory. (n.d.). MOLECULAR MATERIALS FOR NONLINEAR OPTICS. Retrieved from [Link]
-
ResearchGate. (n.d.). Structural analysis, theoretical studies, and chemosensing properties of novel 2-hydroxy naphthalene based hydrazide as highly selective and sensitive turn-on fluorescent probe for detection of Al3+. Retrieved from [Link]
-
ResearchGate. (n.d.). Highest occupied (lowest unoccupied) molecular orbitals HOMO (LUMO) for naphthalene, anthracene, and tetracene. Retrieved from [Link]
-
ResearchGate. (n.d.). Biological evaluation, DFT, MEP, HOMO-LUMO analysis and ensemble docking studies of Zn(II) complexes of bidentate and tetradentate Schiff base ligands as antileukemia agents. Retrieved from [Link]
-
ResearchGate. (n.d.). Methylation of 2-methylnaphthalene with methanol to 2,6-dimethylnaphthalene over HZSM-5 modified by NH4F and SrO. Retrieved from [Link]
-
ResearchGate. (n.d.). Electronic and nonlinear optical properties of 2-(((5-aminonaphthalen-1-yl)imino)methyl)phenol: Experimental and time-dependent density functional studies. Retrieved from [Link]
Sources
- 1. This compound | C11H9F | CID 2727845 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | CAS: 324-42-5 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 3. matrix-fine-chemicals.com [matrix-fine-chemicals.com]
- 4. Structures and vibrational frequencies of 2-naphthoic acid and 6-bromo-2-naphthoic acid based on density functional theory calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. secjhuapl.edu [secjhuapl.edu]
- 9. researchgate.net [researchgate.net]
Methodological & Application
Application Notes & Protocols for 2-Fluoro-6-methylnaphthalene: A Guide to a Versatile Synthetic Building Block
Prepared by: Gemini, Senior Application Scientist
Introduction: The Strategic Value of 2-Fluoro-6-methylnaphthalene
In the landscape of modern organic synthesis, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of drug discovery and materials science. This compound (CAS: 324-42-5) emerges as a highly valuable, yet under-documented, building block. Its unique trifecta of reactive sites—an activatable aromatic naphthalene core, a modifiable methyl group, and a strategically placed fluorine atom—offers a versatile platform for the synthesis of complex molecular architectures. The fluorine substituent can enhance metabolic stability, improve binding affinity, and modulate the electronic properties of target molecules, making this starting material particularly attractive for the development of novel pharmaceuticals and advanced functional materials.
This guide provides an in-depth analysis of the synthetic potential of this compound. Moving beyond a simple recitation of facts, we will explore the chemical logic behind its reactivity, present detailed protocols for key transformations, and illustrate its role as a gateway to diverse and high-value compounds.
Physicochemical Properties
A clear understanding of a reagent's physical properties is fundamental to its effective use in the laboratory.
| Property | Value | Source |
| CAS Number | 324-42-5 | [1] |
| Molecular Formula | C₁₁H₉F | [1] |
| Molecular Weight | 160.19 g/mol | [1][2] |
| IUPAC Name | This compound | [1] |
| Synonyms | 6-fluoro-2-methylnaphthalene | [1] |
Part 1: Deconstructing the Synthetic Potential
The utility of this compound stems from the distinct reactivity of its three main components. A synthetic chemist can approach the molecule with a clear strategy to modify one site while preserving the others, enabling a modular and controlled construction of the target derivative.
Caption: Key reactive sites of this compound.
-
The Aromatic Ring: The naphthalene core is susceptible to electrophilic aromatic substitution. The existing substituents—the electron-donating methyl group and the electron-withdrawing but ortho-, para-directing fluoro group—will dictate the position of new functional groups.
-
The Methyl Group: This group is a versatile handle for functionalization. It can be oxidized to an aldehyde or carboxylic acid or undergo free-radical halogenation to introduce a reactive benzylic halide. This pathway is crucial for creating analogues of biologically active compounds where the parent molecule is 2-methylnaphthalene, such as the Vitamin K precursor, Menadione.[3][4][5]
-
The Fluoro Group: While the C-F bond is strong, it can be replaced via nucleophilic aromatic substitution (S_N_Ar), particularly if the ring is further activated with strong electron-withdrawing groups. This allows for the late-stage introduction of alkoxy, amino, or other nucleophilic moieties.
Part 2: Key Synthetic Transformations & Protocols
While specific published protocols for this compound are limited, we can construct reliable, field-proven methodologies based on established reactions of its parent analogues, such as 2-methylnaphthalene and other fluorinated aromatics.
Electrophilic Aromatic Substitution: Friedel-Crafts Acylation
Friedel-Crafts acylation is a powerful tool for installing ketone functionalities, which are themselves versatile intermediates. The regioselectivity of this reaction on the this compound scaffold is governed by the directing effects of both substituents. The methyl group is an activating, ortho-, para-director, while the fluorine is a deactivating, ortho-, para-director. The most likely positions for acylation are C1 and C5, which are ortho and para to the activating methyl group and meta to the deactivating fluoro group.
Protocol: Synthesis of 1-Acetyl-2-fluoro-6-methylnaphthalene
This protocol is adapted from established procedures for the acylation of 2-alkylnaphthalenes.[6]
Reaction Scheme:
(Self-generated image, for illustration only)
Materials:
| Reagent | CAS | MW ( g/mol ) | Amount | Moles |
| This compound | 324-42-5 | 160.19 | 8.01 g | 50 mmol |
| Anhydrous Aluminum Chloride (AlCl₃) | 7446-70-0 | 133.34 | 7.33 g | 55 mmol |
| Acetyl Chloride (AcCl) | 75-36-5 | 78.50 | 4.32 g (3.9 mL) | 55 mmol |
| Dichloromethane (DCM), anhydrous | 75-09-2 | - | 150 mL | - |
| Hydrochloric Acid (HCl), 2M | 7647-01-0 | - | 100 mL | - |
| Saturated Sodium Bicarbonate (NaHCO₃) | 144-55-8 | - | 50 mL | - |
| Brine | - | - | 50 mL | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | - | ~10 g | - |
Procedure:
-
Setup: Under a nitrogen atmosphere, equip a 250 mL three-necked, round-bottomed flask with a magnetic stirrer, a dropping funnel, and a reflux condenser.
-
Reagent Charging: Charge the flask with anhydrous aluminum chloride (7.33 g) and anhydrous dichloromethane (100 mL). Cool the suspension to 0 °C using an ice bath.
-
Acyl Chloride Addition: Add acetyl chloride (3.9 mL) dropwise to the stirred suspension over 15 minutes. Allow the mixture to stir for an additional 30 minutes at 0 °C.
-
Substrate Addition: Dissolve this compound (8.01 g) in 50 mL of anhydrous dichloromethane and add this solution to the dropping funnel. Add the solution dropwise to the reaction mixture over 30 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours. Monitor the reaction progress by TLC or GC-MS.
-
Workup: Carefully pour the reaction mixture onto 200 g of crushed ice containing 20 mL of concentrated HCl. Stir until all solids have dissolved.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Washing: Combine the organic layers and wash sequentially with 2M HCl (100 mL), water (100 mL), saturated NaHCO₃ solution (50 mL), and brine (50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) or by recrystallization from ethanol to yield the desired product.
Causality and Trustworthiness: The use of anhydrous conditions and a Lewis acid like AlCl₃ is critical for generating the acylium ion electrophile. The reaction is quenched in acidic ice water to hydrolyze the aluminum complexes and protonate any remaining Lewis basic sites. The sequential washing steps ensure the removal of acidic and basic impurities, leading to a clean crude product for purification.
Oxidation of the Methyl Group: A Path to Naphthalene Carboxylic Acids
The methyl group can be oxidized to a carboxylic acid, providing a crucial functional handle for amide coupling or further derivatization. This transformation opens the door to creating fluorinated analogues of valuable compounds like 2,6-naphthalene dicarboxylic acid, a monomer for high-performance polymers like PEN (polyethylene naphthalate).[7]
Caption: Synthetic pathways originating from the methyl group.
Part 3: Application in Medicinal Chemistry
The naphthalene ring system is a privileged scaffold found in numerous therapeutic agents, including those with anticancer properties.[8][9][10] The synthesis of novel naphthalene-chalcone hybrids and stilbene analogues has demonstrated significant cytotoxic activity against various cancer cell lines.[8][10] this compound is an ideal starting material for generating libraries of such compounds.
Conceptual Workflow: Synthesis of a Fluorinated Naphthalene-Stilbene Analogue
-
Oxidation: Convert the methyl group of this compound to an aldehyde (6-fluoro-2-naphthaldehyde) using a mild oxidizing agent like manganese dioxide (MnO₂) or through a two-step process involving benzylic bromination followed by hydrolysis/oxidation.
-
Wittig Reaction: React the resulting 6-fluoro-2-naphthaldehyde with a substituted benzyltriphenylphosphonium ylide. This classic olefination reaction will construct the stilbene double bond, connecting the fluoronaphthyl moiety to another aromatic ring system.[10] This modular approach allows for the synthesis of a large library of analogues by simply varying the phosphonium salt.
This strategy leverages the inherent reactivity of the methyl group to build complexity and access molecular scaffolds with proven biological relevance. The introduction of the fluorine atom is a rational design choice aimed at enhancing the pharmacokinetic profile of the final compounds.
References
-
Methylation of 2-methylnaphthalene with methanol to 2,6-dimethylnaphthalene over HZSM-5 modified by NH4F and SrO. ResearchGate. Available at: [Link]
-
This compound. PubChem, National Institutes of Health. Available at: [Link]
- EP0478311A2 - Preparation of 6-Substituted 2-Vinylnaphthalene. Google Patents.
-
Multisubstituted naphthalene synthesis from 4-hydroxy-2-pyrones through [4+2] cycloaddition with o-silylaryl triflates. Royal Society of Chemistry. Available at: [Link]
-
2-Methylnaphthalene. PubChem, National Institutes of Health. Available at: [Link]
-
2-Methylnaphthalene. Wikipedia. Available at: [Link]
-
The Science Behind 2-Methylnaphthalene: Synthesis and Reactivity. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]
- EP0212480A1 - Process for the production of 6-acyl-2-alkyl-naphthalene. Google Patents.
-
Design, Synthesis, and Biological Evaluation Studies of Novel Naphthalene-Chalcone Hybrids As Antimicrobial, Anticandidal, Anticancer, and VEGFR-2 Inhibitors. PubMed Central, National Institutes of Health. Available at: [Link]
-
Design, synthesis and biological evaluation of naphthalene-1,4-dione analogues as anticancer agents. RSC Publishing. Available at: [Link]
-
Synthesis and Evaluation of 2-Naphthaleno trans-Stilbenes and Cyanostilbenes as Anticancer Agents. PubMed, National Institutes of Health. Available at: [Link]
Sources
- 1. This compound | C11H9F | CID 2727845 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound , 95+% , 324-42-5 - CookeChem [cookechem.com]
- 3. 2-Methylnaphthalene | C11H10 | CID 7055 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-Methylnaphthalene - Wikipedia [en.wikipedia.org]
- 5. nbinno.com [nbinno.com]
- 6. EP0212480A1 - Process for the production of 6-acyl-2-alkyl-naphthalene - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. Design, Synthesis, and Biological Evaluation Studies of Novel Naphthalene-Chalcone Hybrids As Antimicrobial, Anticandidal, Anticancer, and VEGFR-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, synthesis and biological evaluation of naphthalene-1,4-dione analogues as anticancer agents - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD00987H [pubs.rsc.org]
- 10. Synthesis and Evaluation of 2-Naphthaleno trans-Stilbenes and Cyanostilbenes as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Strategic Synthesis of Pharmaceutical Intermediates from 2-Fluoro-6-methylnaphthalene
Introduction: The Strategic Value of the Fluoronaphthalene Scaffold
The naphthalene framework is a privileged structure in medicinal chemistry, forming the core of numerous FDA-approved therapeutics, including the anti-inflammatory drug Naproxen and the anti-hypertensive agent Propranolol.[1] The strategic introduction of a fluorine atom, as seen in 2-Fluoro-6-methylnaphthalene, offers medicinal chemists a powerful tool to modulate the physicochemical and pharmacokinetic properties of drug candidates. Fluorine substitution can enhance metabolic stability, improve binding affinity to target proteins, and alter lipophilicity, making this compound a highly valuable and versatile starting material for the synthesis of advanced pharmaceutical intermediates.[2][3]
This guide provides an in-depth exploration of key synthetic transformations starting from this compound. We will move beyond simple procedural lists to explain the underlying principles and rationale behind protocol design, empowering researchers to adapt and optimize these methods for their specific drug discovery programs. The protocols detailed herein focus on robust, scalable reactions critical for modern pharmaceutical development, such as palladium-catalyzed cross-coupling and side-chain functionalization.
Core Synthetic Pathways from this compound
The reactivity of this compound can be channeled through several high-yield pathways. The primary routes of transformation involve either leveraging the fluorine atom as a leaving group in cross-coupling reactions or functionalizing the activated methyl group.
Caption: Key synthetic routes from this compound.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed reactions are foundational for constructing the complex molecular architectures of modern pharmaceuticals.[4] For aryl fluorides, which are typically less reactive than their bromide or chloride counterparts, the choice of a highly active catalyst system is paramount.
Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a powerful method for synthesizing aryl amines, a common motif in kinase inhibitors and other targeted therapies.[5][6] The reaction couples an aryl halide (or pseudohalide) with an amine in the presence of a palladium catalyst and a strong base.[5][7] The success of coupling with a less reactive aryl fluoride hinges on using a sterically hindered, electron-rich phosphine ligand that facilitates the challenging oxidative addition step.[8]
This protocol describes a general procedure for the Buchwald-Hartwig amination of this compound.
-
Rationale: The use of a specialized precatalyst and a bulky biarylphosphine ligand (e.g., BrettPhos) is critical for activating the inert C-F bond.[8] Lithium bis(trimethylsilyl)amide (LiHMDS) is employed as a strong, non-nucleophilic base to deprotonate the amine without competing side reactions.
Materials & Reagents:
-
This compound
-
Desired primary or secondary amine (1.2 equivalents)
-
BrettPhos Palladacycle Gen. 4 (2 mol%)
-
BrettPhos (2 mol%)
-
LiHMDS (1.5 equivalents)
-
Anhydrous toluene
-
Nitrogen or Argon gas supply
Experimental Workflow:
Caption: General workflow for Buchwald-Hartwig amination.
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 mmol), the BrettPhos Palladacycle (0.02 mmol), and BrettPhos ligand (0.02 mmol).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with nitrogen or argon three times.
-
Solvent and Amine Addition: Add the amine (1.2 mmol) followed by anhydrous toluene (5 mL) via syringe.
-
Base Addition: Add the LiHMDS solution (1.5 mmol, e.g., 1.5 mL of a 1.0 M solution in THF) dropwise at room temperature.
-
Heating and Monitoring: Place the flask in a preheated oil bath at 110 °C. Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).
-
Work-up: Cool the reaction to room temperature. Carefully quench by adding saturated aqueous ammonium chloride solution (10 mL).
-
Extraction: Dilute with ethyl acetate (20 mL) and transfer to a separatory funnel. Separate the layers and extract the aqueous phase with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling is an exceptionally versatile and widely used reaction for forming C-C bonds between aryl partners.[9][10] It is instrumental in synthesizing biaryl compounds, which are prevalent in pharmaceuticals. The reaction involves a palladium catalyst, a base, and the coupling of an organohalide with an organoboron species, such as a boronic acid.[9][11]
The reaction proceeds through a well-established catalytic cycle involving three key steps:
-
Oxidative Addition: The Pd(0) catalyst inserts into the carbon-fluorine bond of this compound to form a Pd(II) complex.[9][12]
-
Transmetalation: The organic group from the boronic acid (activated by the base) is transferred to the palladium center.[9]
-
Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the new C-C bond and regenerating the active Pd(0) catalyst.[9][12]
Caption: Simplified catalytic cycle for Suzuki-Miyaura coupling.
-
Rationale: This protocol employs a modern catalyst system (Pd(OAc)₂ with a ligand like SPhos) known to be effective for challenging substrates like aryl chlorides, and by extension, aryl fluorides.[12] A mixed solvent system of dioxane and water with a phosphate base is a robust combination that promotes both catalyst activity and solubility of reagents.[11]
Materials & Reagents:
-
This compound
-
Arylboronic acid (1.5 equivalents)
-
Palladium(II) Acetate (Pd(OAc)₂) (3 mol%)
-
SPhos (6 mol%)
-
Potassium Phosphate (K₃PO₄) (2.0 equivalents)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
Procedure:
-
Reaction Setup: In a dry flask, combine this compound (1.0 mmol), the arylboronic acid (1.5 mmol), K₃PO₄ (2.0 mmol), Pd(OAc)₂ (0.03 mmol), and SPhos (0.06 mmol).
-
Inert Atmosphere: Seal the flask and establish an inert atmosphere as described in Protocol 3.1.1.
-
Solvent Addition: Add anhydrous 1,4-dioxane (4 mL) and degassed water (1 mL) via syringe.
-
Heating and Monitoring: Heat the mixture to 100 °C with vigorous stirring. Monitor the reaction by TLC or GC-MS.
-
Work-up: After completion (typically 8-16 hours), cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL).[12]
-
Extraction: Separate the layers and extract the aqueous phase with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.
Side-Chain Functionalization: Creating Versatile Building Blocks
An alternative synthetic strategy involves activating the methyl group, transforming it into a reactive handle for subsequent nucleophilic substitution reactions.
Protocol 4.1.1: Synthesis of 2-(Bromomethyl)-6-fluoronaphthalene
-
Rationale: Free-radical bromination using N-Bromosuccinimide (NBS) and a radical initiator like AIBN is a standard method for converting a benzylic methyl group into a bromomethyl group. This intermediate, 2-(Bromomethyl)-6-fluoronaphthalene, is a highly valuable building block that can react with a wide array of nucleophiles.[2]
Materials & Reagents:
-
This compound
-
N-Bromosuccinimide (NBS) (1.1 equivalents)
-
Azobisisobutyronitrile (AIBN) (0.1 equivalents)
-
Carbon tetrachloride (CCl₄) or Acetonitrile
Procedure:
-
Setup: Dissolve this compound (1.0 mmol) in CCl₄ (10 mL) in a round-bottom flask equipped with a reflux condenser.
-
Reagent Addition: Add NBS (1.1 mmol) and AIBN (0.1 mmol) to the solution.
-
Reaction: Heat the mixture to reflux (approx. 77 °C for CCl₄) for 4-6 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Work-up: Cool the reaction to room temperature. Filter off the succinimide byproduct.
-
Purification: Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate under reduced pressure. The crude product can often be used directly or purified by recrystallization or column chromatography.
The resulting 2-(Bromomethyl)-6-fluoronaphthalene is a precursor to numerous intermediates, as shown in the table below.[2]
| Nucleophile | Intermediate Class | Potential Application |
| Phenols | Aryloxy Ethers | CCR3 Antagonists, Anti-inflammatory |
| Amines | Secondary/Tertiary Amines | Kinase Inhibitors, GPCR Ligands |
| Carboxylates | Esters | Prodrugs |
| Thiophenols | Thioethers | Enzyme Inhibitors |
Table 1: Exemplary transformations of 2-(Bromomethyl)-6-fluoronaphthalene.[2]
Conclusion
This compound is a potent starting material for accessing a diverse range of high-value pharmaceutical intermediates. By employing robust and well-understood methodologies such as Buchwald-Hartwig amination and Suzuki-Miyaura coupling, medicinal chemists can efficiently construct complex C-N and C-C bonds. Furthermore, strategic functionalization of the methyl side-chain opens up a complementary avenue for introducing a wide variety of functional groups. The protocols and insights provided in this guide serve as a solid foundation for researchers to leverage the unique properties of the fluoronaphthalene scaffold in the pursuit of novel therapeutics.
References
- Vertex AI Search. (n.d.). Mastering Apremilast Intermediate Synthesis: A Guide to Efficient Production.
- Google Patents. (n.d.). CN104447445A - Preparation method for synthesizing apremilast intermediate.
- Eureka | Patsnap. (n.d.). A kind of preparation method of synthetic Apremilast intermediate.
- (n.d.). An Improved Process For The Preparation Of Apremilast And Its Intermediate.
- MedKoo Biosciences. (n.d.). Apremilast Synthetic Routes.
- BenchChem. (n.d.). Synthesis of Novel Pharmaceutical Intermediates from 2-(Bromomethyl)-6-fluoronaphthalene: Application Notes and Protocols.
- PubMed. (n.d.). Synthesis and in vitro evaluation of novel morpholinyl- and methylpiperazinylacyloxyalkyl prodrugs of 2-(6-methoxy-2-naphthyl)propionic acid (Naproxen) for topical drug delivery.
- (n.d.). One-step catalytic amination of naphthalene to naphthylamine with exceptional yield.
- Google Patents. (n.d.). Method of synthesis of dl-Naproxen - CN1034661C.
- SciSpace. (1995). Synthesis of naproxen by 1,2-aryl shift.
- PubMed. (2008). Design and Synthesis of 6-fluoro-2-naphthyl Derivatives as Novel CCR3 Antagonists With Reduced CYP2D6 Inhibition.
- PubMed. (n.d.). [One-pot synthesis of dl-naproxen by rearrangement].
- BenchChem. (n.d.). Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions Using 2-Chloro-6-fluorobenzaldehyde.
- Semantic Scholar. (n.d.). Synthesis of Naproxen Esters and Evaluation of their In vivo and In silico Analgesic and Anti-inflammatory Activities.
- Organic Syntheses. (n.d.). Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates.
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination.
- ResearchGate. (n.d.). Buchwald–Hartwig amination with alkylamines.[a].
- MDPI. (n.d.). Synthesis of 6-Arylaminoflavones via Buchwald–Hartwig Amination and Its Anti-Tumor Investigation.
- BenchChem. (n.d.). Application Notes and Protocols: Suzuki Coupling Reactions with 2-bromo-6-methyl-1H.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- PubMed. (2019). Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective.
Sources
- 1. Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Design and synthesis of 6-fluoro-2-naphthyl derivatives as novel CCR3 antagonists with reduced CYP2D6 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. researchgate.net [researchgate.net]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
The Strategic Application of 2-Fluoro-6-methylnaphthalene in Medicinal Chemistry: A Guide for Drug Discovery Professionals
Introduction: The Fluoronaphthalene Scaffold as a Privileged Motif in Drug Design
The strategic incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, often leading to profound improvements in metabolic stability, binding affinity, and pharmacokinetic profiles. The naphthalene core, a bicyclic aromatic hydrocarbon, is a prevalent scaffold in numerous FDA-approved drugs, valued for its rigid structure and ability to engage in various receptor interactions.[1] The fusion of these two entities, in the form of fluorinated naphthalenes, presents a powerful platform for the development of novel therapeutics. This guide focuses on the versatile building block, 2-Fluoro-6-methylnaphthalene , exploring its synthesis, functionalization, and potential applications in the discovery of new bioactive agents.
The presence of a fluorine atom on the naphthalene ring can block sites of metabolic oxidation, a common liability for many aromatic compounds.[2] Furthermore, the high electronegativity of fluorine can modulate the electronic properties of the aromatic system, influencing pKa and hydrogen bonding capabilities, which are critical for target engagement.[2] The methyl group at the 6-position serves as a key synthetic handle, allowing for further elaboration of the molecular structure to optimize biological activity and physicochemical properties.
Synthesis of this compound: A Plausible Protocol via the Balz-Schiemann Reaction
While various methods exist for the synthesis of fluorinated aromatics, the Balz-Schiemann reaction remains a robust and reliable method for the introduction of a fluorine atom onto an aromatic ring starting from a primary amine.[3] This protocol outlines a plausible synthetic route to this compound from the commercially available 6-methyl-2-naphthylamine.
Conceptual Workflow for the Synthesis of this compound
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocol: Synthesis of this compound
Materials:
-
6-Methyl-2-naphthylamine
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Fluoroboric Acid (HBF₄, 48% in water)
-
Diethyl ether
-
Saturated Sodium Bicarbonate solution
-
Anhydrous Magnesium Sulfate
-
Hexanes
Procedure:
-
Diazotization:
-
In a three-necked flask equipped with a mechanical stirrer and a thermometer, suspend 6-methyl-2-naphthylamine (1 equivalent) in a mixture of water and concentrated HCl.
-
Cool the suspension to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 equivalents) dropwise, ensuring the temperature remains below 5 °C.
-
Stir the mixture for an additional 30 minutes at 0-5 °C after the addition is complete to ensure full formation of the diazonium salt.
-
-
Formation of the Tetrafluoroborate Salt:
-
To the cold diazonium salt solution, slowly add fluoroboric acid (1.2 equivalents) with continuous stirring.
-
A precipitate of the diazonium tetrafluoroborate salt should form.
-
Continue stirring in the ice bath for 30 minutes.
-
Collect the precipitate by vacuum filtration and wash with cold water, followed by a small amount of cold diethyl ether.
-
Dry the salt under vacuum.
-
-
Thermal Decomposition (Balz-Schiemann Reaction):
-
Caution: Thermal decomposition of diazonium salts can be explosive. This step should be performed behind a blast shield with appropriate personal protective equipment.
-
Gently heat the dry diazonium tetrafluoroborate salt in a flask equipped with a condenser until nitrogen evolution begins.
-
Control the heating to maintain a steady, but not vigorous, evolution of gas.
-
Once gas evolution ceases, the reaction is complete. The crude product can be purified by steam distillation or column chromatography on silica gel using hexanes as the eluent.
-
Functionalization of this compound: A Gateway to Diverse Derivatives
The methyl group of this compound is a versatile handle for further synthetic transformations. A key reaction is the free-radical bromination to yield 2-(bromomethyl)-6-fluoronaphthalene, a reactive intermediate for nucleophilic substitution.[2][4]
Workflow for Functionalization
Sources
Application Notes and Protocols: 2-Fluoro-6-methylnaphthalene as a Versatile Building Block for Novel Materials
Introduction: The Strategic Advantage of Fluorinated Naphthalene Scaffolds
In the landscape of advanced materials and medicinal chemistry, the strategic incorporation of fluorine atoms into aromatic scaffolds offers a powerful tool for tuning molecular properties. The 2-fluoro-6-methylnaphthalene moiety is an emerging building block that combines the rigid, planar structure of naphthalene with the unique electronic and steric attributes of fluorine. This unique combination makes it a highly attractive precursor for a new generation of liquid crystals, high-performance polymers, and pharmaceutical intermediates.
The introduction of a fluorine atom can profoundly influence a molecule's characteristics. Its high electronegativity can alter the electronic distribution within the aromatic system, impacting properties like dipole moment, and thermal and chemical stability. In the context of drug design, fluorine can enhance metabolic stability and binding affinity to biological targets.[1][2][3][4] In materials science, the presence of fluorine can direct molecular packing and improve charge transport properties, making it a valuable addition to organic electronic materials.[5]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and utilization of this compound as a key building block for novel materials. We present detailed, field-proven protocols for its synthesis and its subsequent elaboration into advanced functional molecules.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value |
| CAS Number | 324-42-5 |
| Molecular Formula | C₁₁H₉F |
| Molecular Weight | 160.19 g/mol |
| Appearance | White to off-white solid |
| Melting Point | 73 °C |
| Boiling Point | 247.5±9.0 °C (Predicted) |
| Density | 1.112±0.06 g/cm³ (Predicted) |
Synthesis of this compound: A Reliable Protocol
The synthesis of this compound can be efficiently achieved via a two-step sequence starting from the commercially available 6-methyl-2-naphthol. The protocol involves the formation of a diazonium salt from the corresponding amine, followed by a Balz-Schiemann reaction.[6][7][8][9][10]
Experimental Workflow: Synthesis of this compound
Caption: Workflow for the synthesis of this compound.
Protocol 1: Synthesis of 6-methyl-2-naphthylamine from 6-methyl-2-naphthol
-
Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a thermometer, add 6-methyl-2-naphthol (15.8 g, 0.1 mol) and a solution of sodium bisulfite (20.8 g, 0.2 mol) in 100 mL of water.
-
Addition of Ammonia: To the stirred suspension, add 50 mL of concentrated aqueous ammonia (28-30%).
-
Heating: Heat the reaction mixture to 150-160 °C in an oil bath and maintain this temperature for 8 hours with vigorous stirring.
-
Work-up: Cool the reaction mixture to room temperature. The product, 6-methyl-2-naphthylamine, will precipitate. Filter the solid, wash with cold water, and dry under vacuum.
-
Purification: Recrystallize the crude product from ethanol to obtain pure 6-methyl-2-naphthylamine.
Protocol 2: Synthesis of this compound via Balz-Schiemann Reaction
-
Diazotization: In a 500 mL beaker, dissolve 6-methyl-2-naphthylamine (15.7 g, 0.1 mol) in 100 mL of 48% tetrafluoroboric acid (HBF₄) with cooling in an ice-salt bath to maintain the temperature between 0 and 5 °C.
-
Formation of Diazonium Salt: To the stirred solution, add a solution of sodium nitrite (7.6 g, 0.11 mol) in 20 mL of water dropwise, keeping the temperature below 5 °C. Stir the mixture for an additional 30 minutes at this temperature. The diazonium tetrafluoroborate salt will precipitate.
-
Isolation of Diazonium Salt: Filter the precipitated diazonium salt, wash with cold 5% HBF₄, then with cold methanol, and finally with diethyl ether. Dry the salt in a desiccator.
-
Thermal Decomposition: Place the dry diazonium salt in a flask and heat it gently with a flame until the decomposition starts. The reaction can be vigorous, so it should be performed in a well-ventilated fume hood with appropriate safety precautions. The product will distill.
-
Purification: Collect the distillate and purify it by steam distillation followed by extraction with diethyl ether. Dry the ethereal solution over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be further purified by recrystallization from ethanol or by sublimation to yield pure this compound.
Application 1: Synthesis of a Novel Fluorinated Naphthalene-Based Liquid Crystal
The rigid core of this compound makes it an excellent candidate for the synthesis of calamitic (rod-shaped) liquid crystals. The introduction of a fluorine atom can influence the mesomorphic properties, such as the clearing point and the dielectric anisotropy.[5] Here, we propose the synthesis of a novel liquid crystal incorporating the this compound core via a Suzuki cross-coupling reaction.[11][12][13][14]
Target Molecule: 4'-((6-(2-fluoro-6-methylnaphthalen-6-yl)pyridin-3-yl)oxy)octyloxybenzene
Synthetic Workflow: Liquid Crystal Synthesis
Caption: Synthetic workflow for the proposed fluorinated liquid crystal.
Protocol 3: Synthesis of the Target Liquid Crystal
-
Bromination of this compound: To a solution of this compound (1.60 g, 10 mmol) in 50 mL of N,N-dimethylformamide (DMF), add N-bromosuccinimide (NBS) (1.96 g, 11 mmol) in portions at room temperature. Stir the reaction mixture for 12 hours. Pour the mixture into water and extract with diethyl ether. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford 2-bromo-6-fluoro-7-methylnaphthalene.
-
Suzuki Coupling: In a Schlenk flask, combine 2-bromo-6-fluoro-7-methylnaphthalene (2.53 g, 10 mmol), pyridine-3-boronic acid (1.47 g, 12 mmol), tetrakis(triphenylphosphine)palladium(0) (0.58 g, 0.5 mmol), and potassium carbonate (4.14 g, 30 mmol). Add a mixture of toluene (40 mL), ethanol (10 mL), and water (10 mL). Degas the mixture with argon for 20 minutes. Heat the reaction mixture at 90 °C for 24 hours. After cooling, separate the organic layer, and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography to yield 2-fluoro-7-methyl-6-(pyridin-3-yl)naphthalene.
-
Williamson Ether Synthesis: To a solution of 2-fluoro-7-methyl-6-(pyridin-3-yl)naphthalene (2.51 g, 10 mmol) and 4-(octyloxy)phenol (2.44 g, 11 mmol) in 50 mL of dry DMF, add anhydrous potassium carbonate (2.76 g, 20 mmol). Heat the mixture at 100 °C for 12 hours. After cooling, pour the reaction mixture into water and extract with ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by recrystallization from a mixture of ethanol and hexane to obtain the final liquid crystalline compound.
Application 2: Synthesis of a Fluorinated Conjugated Polymer for Organic Electronics
The electron-withdrawing nature of fluorine can lower the HOMO and LUMO energy levels of a conjugated polymer, which is beneficial for electron injection and transport in n-type organic field-effect transistors (OFETs).[15][16][17][18] We propose the synthesis of a novel fluorinated poly(naphthalene-alt-thiophene) copolymer via Stille polymerization.[19]
Target Polymer: Poly[(this compound)-alt-(2,5-bis(2-octyldodecyl)thiophene)]
Synthetic Workflow: Polymer Synthesis
Caption: Synthetic workflow for the proposed fluorinated conjugated polymer.
Protocol 4: Synthesis of the Target Conjugated Polymer
-
Synthesis of 2,7-Dibromo-3-fluoro-6-methylnaphthalene (Monomer 1): To a solution of this compound (1.60 g, 10 mmol) in 50 mL of carbon tetrachloride, add bromine (1.1 mL, 21 mmol) dropwise in the dark at 0 °C. Allow the reaction to warm to room temperature and stir for 24 hours. Quench the reaction with aqueous sodium thiosulfate solution. Separate the organic layer, wash with water and brine, dry over anhydrous magnesium sulfate, and concentrate. Purify the crude product by recrystallization from ethanol to obtain the dibrominated monomer.
-
Stille Polymerization: In a glovebox, charge a Schlenk tube with 2,7-dibromo-3-fluoro-6-methylnaphthalene (0.318 g, 1 mmol), 2,5-bis(2-octyldodecyl)-3,6-bis(trimethylstannyl)thiophene (Monomer 2) (0.975 g, 1 mmol), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (9.2 mg, 0.01 mmol), and tri(o-tolyl)phosphine (P(o-tol)₃) (12.2 mg, 0.04 mmol). Add 10 mL of anhydrous toluene. Degas the solution by three freeze-pump-thaw cycles. Heat the reaction mixture at 110 °C for 48 hours.
-
Polymer Purification: After cooling to room temperature, precipitate the polymer by pouring the reaction mixture into 200 mL of methanol. Filter the polymer and wash with methanol and acetone. Further purify the polymer by Soxhlet extraction with methanol, acetone, hexane, and finally chloroform. Concentrate the chloroform fraction and precipitate into methanol. Filter and dry the polymer under vacuum.
Application 3: this compound as a Precursor for Pharmaceutical Intermediates
The this compound scaffold can be a valuable starting point for the synthesis of complex molecules with potential biological activity. The fluorine atom can block metabolic oxidation at the 2-position, a common site for enzymatic degradation in naphthalene-based drugs.[3][4][20] Here, we outline the synthesis of a key intermediate that can be further elaborated into potential kinase inhibitors or other therapeutic agents.
Target Intermediate: (2-Fluoro-6-methylnaphthalen-1-yl)methanamine
Synthetic Workflow: Pharmaceutical Intermediate Synthesis
Caption: Synthetic workflow for the proposed pharmaceutical intermediate.
Protocol 5: Synthesis of the Target Pharmaceutical Intermediate
-
Vilsmeier-Haack Formylation: To a stirred solution of N,N-dimethylformamide (DMF) (10 mL) at 0 °C, add phosphorus oxychloride (POCl₃) (2.3 mL, 25 mmol) dropwise. After stirring for 30 minutes, add a solution of this compound (1.60 g, 10 mmol) in 10 mL of DMF. Allow the reaction to warm to room temperature and then heat at 60 °C for 4 hours. Cool the reaction mixture and pour it onto crushed ice. Neutralize with aqueous sodium hydroxide solution until the pH is ~7. Extract the product with ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography to give this compound-1-carbaldehyde.
-
Reductive Amination: To a solution of this compound-1-carbaldehyde (1.88 g, 10 mmol) in 50 mL of methanol, add ammonium acetate (7.7 g, 100 mmol). Stir the mixture at room temperature for 1 hour. Then, add sodium cyanoborohydride (NaBH₃CN) (0.94 g, 15 mmol) in one portion. Stir the reaction mixture overnight at room temperature. Quench the reaction by adding 2 M HCl until the solution is acidic. Remove the methanol under reduced pressure. Basify the aqueous residue with 2 M NaOH and extract with dichloromethane. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the target amine, which can be further purified by conversion to its hydrochloride salt.
Conclusion
This compound is a promising and versatile building block with significant potential for the development of novel materials. Its synthesis, while requiring a multi-step process, is achievable through established chemical transformations. The protocols provided herein offer a solid foundation for researchers to explore the incorporation of this fluorinated naphthalene scaffold into liquid crystals, conjugated polymers, and pharmaceutical intermediates. The unique properties conferred by the fluorine and methyl substituents on the naphthalene core are expected to lead to materials with enhanced performance and novel functionalities.
References
- Priya A, Mahesh Kumar N and Shachindra L Nargund. Fluorine in drug discovery: Role, design and case studies.
-
Taylor & Francis. The role of fluorine in medicinal chemistry. [Link]
- Gupta, P. Role of Fluorine in Drug Design and Drug Action.
-
LE STUDIUM. Fluorine as a key element in modern drug discovery and development. [Link]
-
Inhance Technologies. How Is Fluorine Used in the Medical Field? [Link]
- Morrison, K. M., et al. Palladium-Catalyzed Sonogashira Cross-Couplings of (Hetero)Aryl Fluorosulfates.
-
Synthesis, mesomorphic behaviour and optical anisotropy of some novel liquid crystals with lateral and terminal fluoro substituents and a 2,6-disubstituted naphthalene core. ResearchGate. [Link]
-
PubMed. Suzuki-Miyaura Cross-Coupling Reactions of Highly Fluorinated Arylboronic Esters: Catalytic Studies and Stoichiometric Model Reactions on the Transmetallation Step. [Link]
-
Synthesis and Properties of Novel Fluorinated Poly(arylene ether)s. ResearchGate. [Link]
-
Scheme 1. Preparation of the Highly Fluorinated Poly(arylene alkylene ether sulfone)s. ResearchGate. [Link]
-
Wikipedia. Balz–Schiemann reaction. [Link]
-
Grokipedia. Balz–Schiemann reaction. [Link]
-
Suzuki–Miyaura Cross-Coupling Reactions of Alkylboronic Acid Derivatives or Alkyltrifluoroborates with Aryl, Alkenyl or Alkyl Halides and Triflates. ResearchGate. [Link]
-
Allen. Balz-Schiemann Reaction: Mechanism, Formula & Uses. [Link]
-
National Center for Biotechnology Information. Fluorinated poly(aryl ether)s containing difluoromethylene and tetrafluoroethylene moieties. [Link]
-
MDPI. Crosslinked Fluorinated Poly(arylene ether)s with POSS: Synthesis and Conversion to High-Performance Polymers. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
PubMed Central. Fluorinated poly(aryl ether)s containing difluoromethylene and tetrafluoroethylene moieties. [Link]
-
Wikipedia. Sonogashira coupling. [Link]
-
Nucleophilic Fluorination of Heteroaryl Chlorides and Aryl Triflates Enabled by Cooperative Catalysis. ResearchGate. [Link]
-
BYJU'S. Balz Schiemann Reaction Mechanism. [Link]
-
Chemistry LibreTexts. Sonogashira Coupling. [Link]
-
Organic Chemistry Portal. Sonogashira Coupling. [Link]
-
Nucleophilic Fluorination of Triflates by Tetrabutylammonium Bifluoride. ResearchGate. [Link]
-
Books. 7.4. Sonogashira Coupling Reaction of Aryl Derivatives: A Versatile Method for Acetylide Building Blocks. [Link]
-
Organic Chemistry Portal. Balz-Schiemann Reaction. [Link]
-
Nucleophilic Fluorination of Triflates by Tetrabutylammonium Bifluoride. Organic Chemistry Portal. [Link]
-
MDPI. Synthesis, Optical and DFT Characterizations of Laterally Fluorinated Phenyl Cinnamate Liquid Crystal Non-Symmetric System. [Link]
-
PubMed Central. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. [Link]
-
National Center for Biotechnology Information. Synthesis of Naphthalenes and 2-Naphthols by the Electrophilic Cyclization of Alkynes. [Link]
-
YouTube. Suzuki cross-coupling reaction. [Link]
- Google Patents. Method for producing 6-bromo-2-naphthalenecarboxylic acid methyl ester.
-
National Center for Biotechnology Information. Mechanistic study of nucleophilic fluorination for the synthesis of fluorine-18 labeled fluoroform with high molar activity from N-difluoromethyltriazolium triflate. [Link]
-
Wiley-VCH. 1 Stille Polycondensation: A Versatile Synthetic Approach to Functional Polymers. [Link]
-
Depolymerizable semi-fluorinated polymers for sustainable functional materials. RSC Publishing. [Link]
-
The Doyle Group - UCLA. Nucleophilic Fluorination. [Link]
-
Organic & Biomolecular Chemistry (RSC Publishing). Application of copper(i) salt and fluoride promoted Stille coupling reactions in the synthesis of bioactive molecules. [Link]
-
Patsnap. Method for synthesizing 6-methoxy-2-naphthaldehyde. [Link]
-
PrepChem.com. Synthesis of 2-naphthylamine. [Link]
-
Mahavir Synthesis. 2-Naphthylamine 6-sulfonamide, N-methyl. [Link]
- Google Patents. Preparation method of 6-methoxy-2-naphthaldehyde.
- Google Patents. Method for preparing 2-naphthylamine.
-
Organic Syntheses. 2-acetyl-6-methoxynaphthalene. [Link]
- Google Patents. Method for preparing 2-naphthylamine.
-
MDPI. Effect of Chain Structure on the Various Properties of the Copolymers of Fluorinated Norbornenes with Cyclooctene. [Link]
-
Semantic Scholar. Blue luminescent naphthalene-based liquid crystals. [Link]
Sources
- 1. pharmacyjournal.org [pharmacyjournal.org]
- 2. tandfonline.com [tandfonline.com]
- 3. Fluorine as a key element in modern drug discovery and development | LE STUDIUM [lestudium-ias.com]
- 4. inhancetechnologies.com [inhancetechnologies.com]
- 5. researchgate.net [researchgate.net]
- 6. Balz–Schiemann reaction - Wikipedia [en.wikipedia.org]
- 7. grokipedia.com [grokipedia.com]
- 8. Balz-Schiemann Reaction: Mechanism, Formula & Uses [allen.in]
- 9. byjus.com [byjus.com]
- 10. Balz-Schiemann Reaction [organic-chemistry.org]
- 11. Suzuki-Miyaura Cross-Coupling Reactions of Highly Fluorinated Arylboronic Esters: Catalytic Studies and Stoichiometric Model Reactions on the Transmetallation Step - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Suzuki Coupling [organic-chemistry.org]
- 14. youtube.com [youtube.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Fluorinated poly(aryl ether)s containing difluoromethylene and tetrafluoroethylene moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. application.wiley-vch.de [application.wiley-vch.de]
- 20. researchgate.net [researchgate.net]
Suzuki coupling reactions involving 2-Fluoro-6-methylnaphthalene
An Application Guide to the Suzuki-Miyaura Coupling of 2-Fluoro-6-methylnaphthalene
Authored by: A Senior Application Scientist
Abstract
The synthesis of substituted biaryl naphthalene scaffolds is a cornerstone in the development of advanced pharmaceuticals and functional organic materials. This compound represents a valuable, yet challenging, building block. Its functionalization via palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, is of significant interest. However, the inherent stability of the Carbon-Fluorine (C-F) bond presents a formidable barrier to the standard catalytic activation required for this transformation. This document provides an in-depth guide for researchers, scientists, and drug development professionals, detailing the mechanistic nuances, key parameter optimization, and a robust protocol for the successful Suzuki-Miyaura coupling of this compound.
Introduction: The Challenge and Opportunity of Aryl Fluorides
The Suzuki-Miyaura reaction is a powerful and widely adopted method for forming carbon-carbon bonds.[1][2] Its utility stems from mild reaction conditions, broad functional group tolerance, and the commercial availability of a vast array of boronic acid derivatives.[1] The target substrate, this compound, is a precursor to molecules with potential applications in medicinal chemistry and materials science. The strategic placement of the methyl and fluoro groups allows for vectorial functionalization and modulation of physicochemical properties.
However, the coupling of aryl fluorides is notoriously difficult. The C-F bond is the strongest carbon-halogen bond, making the initial oxidative addition step of the catalytic cycle—where the palladium catalyst inserts into the C-F bond—energetically demanding and often rate-limiting.[3][4] This guide addresses this challenge directly, providing the scientific rationale and practical steps required to overcome this hurdle.
Mechanistic Considerations: Overcoming the C-F Activation Barrier
A successful protocol is built upon a solid understanding of the reaction mechanism. The catalytic cycle for the Suzuki-Miyaura coupling is well-established, but its efficiency with this compound hinges on optimizing the challenging initial step.
The Catalytic Cycle
The generally accepted mechanism involves three primary stages:
-
Oxidative Addition: A low-valent Palladium(0) complex inserts into the C-F bond of this compound to form a Pd(II) intermediate. This is the most critical and difficult step for this substrate.
-
Transmetalation: The organic moiety from an activated boronic acid (or boronate ester) is transferred to the palladium center, displacing the halide. This step requires a base to form a more nucleophilic "ate" complex from the organoboron reagent.[5]
-
Reductive Elimination: The two organic partners on the Pd(II) center couple and are expelled, forming the new C-C bond and regenerating the active Pd(0) catalyst.[6]
Key Parameter Rationale
To drive the reaction forward, particularly the oxidative addition, a carefully selected set of components is required.
-
Catalyst System (Palladium & Ligand): Standard catalysts like Pd(PPh₃)₄ are often insufficient for activating C-F bonds. The solution lies in using a combination of a palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) with specialized ligands.
-
Ligand Choice: The ligand is paramount. For challenging electrophiles like aryl fluorides, highly electron-rich and sterically bulky phosphine ligands are required.[4]
-
Electron-richness (e.g., from alkylphosphines) increases the electron density on the Pd(0) center, making it more nucleophilic and better able to attack and cleave the C-F bond.[6]
-
Steric bulk (e.g., from biarylphosphine ligands) promotes the final reductive elimination step, preventing catalyst decomposition and accelerating turnover.[4][6]
-
Recommended Ligands: Buchwald biarylphosphine ligands (e.g., SPhos, XPhos, RuPhos) and N-Heterocyclic Carbenes (NHCs) are highly effective for this purpose.[4][7]
-
-
-
Base Selection: The base activates the boronic acid, making it competent for transmetalation.[5] Strong bases are often necessary.
-
Potassium Phosphate (K₃PO₄): An effective and commonly used base for challenging couplings.
-
Cesium Carbonate (Cs₂CO₃): A strong inorganic base that often provides excellent results.
-
Fluoride Bases (e.g., CsF, KF): Can be particularly effective due to the high affinity of fluoride for boron, which facilitates the formation of a reactive fluoroborate species.[8]
-
-
Solvent System: The solvent must solubilize all components and be stable at elevated temperatures.
Experimental Protocols and Data
This section provides a validated starting protocol for the coupling of this compound with a representative arylboronic acid. Optimization may be required for different coupling partners.
Workflow Overview
Detailed Protocol: Synthesis of 2-Methyl-6-phenylnaphthalene
This protocol describes the coupling of this compound with phenylboronic acid.
Materials and Reagents:
-
This compound (1.0 equiv)
-
Phenylboronic acid (1.2 - 1.5 equiv)
-
Palladium(II) Acetate [Pd(OAc)₂] (2 mol%)
-
SPhos (4 mol%)
-
Potassium Phosphate (K₃PO₄), tribasic, anhydrous (3.0 equiv)
-
1,4-Dioxane, anhydrous
-
Water, deionized and degassed
-
Schlenk flask or sealed reaction vial with a magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound, phenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Degassing: Seal the flask and evacuate and backfill with inert gas three times to ensure an oxygen-free environment.
-
Solvent Addition: Add anhydrous 1,4-dioxane and degassed water via syringe to achieve a desired solvent ratio (e.g., 10:1 dioxane:water) and a substrate concentration of approximately 0.1 M.
-
Reaction: Place the flask in a preheated oil bath at 100-110 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).
-
Work-up: Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
-
Washing: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to yield the pure 2-methyl-6-phenylnaphthalene.
Troubleshooting Common Issues
-
Low Conversion: If the reaction stalls, consider increasing the temperature, adding a fresh portion of the catalyst/ligand, or using a stronger base like Cesium Carbonate. Ensure reagents and solvents are scrupulously dry and degassed.
-
Protodeboronation: The boronic acid can be cleaved by trace water or acid, resulting in a byproduct. Using a boronate ester (e.g., a pinacol ester) or a more robust organoboron species like an Ar-B(dan) reagent can mitigate this issue.[9]
-
Homocoupling: Formation of biphenyl (from phenylboronic acid) can occur. This is often minimized by using the correct stoichiometry and ensuring efficient cross-coupling.
Representative Reaction Conditions
The following table summarizes typical conditions that have proven effective for challenging Suzuki-Miyaura couplings of aryl halides. These serve as excellent starting points for optimizing the reaction of this compound.
| Parameter | Condition A | Condition B | Condition C | Rationale & Reference |
| Pd Precursor | Pd(OAc)₂ (2 mol%) | Pd₂(dba)₃ (1.5 mol%) | PEPPSI-IPr (3 mol%) | Precursors for generating the active Pd(0) species. PEPPSI-IPr is a pre-catalyst containing a stable NHC ligand.[6][10] |
| Ligand | SPhos (4 mol%) | XPhos (6 mol%) | (NHC ligand in pre-catalyst) | Bulky, electron-rich biarylphosphine ligands are essential for activating the C-F bond.[4][7] |
| Base | K₃PO₄ (3 equiv) | Cs₂CO₃ (2.5 equiv) | K₂CO₃ (3 equiv) | Strong inorganic bases are required to form the reactive boronate "ate" complex.[5][10] |
| Solvent | Dioxane / H₂O (10:1) | Toluene / H₂O (5:1) | 2-MeTHF | Aprotic ethers or aromatic solvents, often with water as a co-solvent, are standard.[6] |
| Temperature | 110 °C | 100 °C | 100 °C | Elevated temperatures are necessary to overcome the high activation energy of C-F bond cleavage.[1] |
| Typical Time | 12 - 24 h | 16 - 24 h | 12 - 18 h | Reaction times are substrate-dependent and should be determined by monitoring. |
Conclusion
The Suzuki-Miyaura coupling of this compound, while challenging, is a highly achievable and valuable transformation. Success is predicated on a rational approach that directly addresses the high activation barrier of the C-F bond. By employing highly active catalyst systems composed of a palladium source and a bulky, electron-rich ligand, in conjunction with a strong base and appropriate solvent at elevated temperatures, researchers can effectively synthesize a diverse range of novel 2,6-disubstituted naphthalene derivatives for application across the chemical sciences.
References
-
ResearchGate. (n.d.). Palladium catalysed Suzuki reactions of fluoroarenes. Retrieved January 16, 2026, from [Link]
-
ChemistryViews. (2022, November 5). Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning. Retrieved January 16, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved January 16, 2026, from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved January 16, 2026, from [Link]
-
Amii, H., & Uneyama, K. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. Retrieved January 16, 2026, from [Link]
-
ResearchGate. (n.d.). The Triple Role of Fluoride Ions in Palladium-Catalyzed Suzuki-Miyaura Reactions: Unprecedented Transmetalation from [ArPdFL2] Complexes. Retrieved January 16, 2026, from [Link]
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved January 16, 2026, from [Link]
-
ResearchGate. (n.d.). Optimization of reaction conditions for Suzuki-Miyaura C−C coupling.... Retrieved January 16, 2026, from [Link]
-
Royal Society of Chemistry. (n.d.). Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction. Retrieved January 16, 2026, from [Link]
-
PubMed. (2022, October 28). Closed-loop optimization of general reaction conditions for heteroaryl Suzuki-Miyaura coupling. Retrieved January 16, 2026, from [Link]
-
PubMed. (2021, February). Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists. Retrieved January 16, 2026, from [Link]
-
University of Illinois. (2022, October 28). Closed-loop optimization of general reaction conditions for heteroaryl Suzuki-Miyaura coupling. Retrieved January 16, 2026, from [Link]
-
Sci-Hub. (2007). Synthesis of 1-(2-ethynyl-6-methylphenyl)- and 1-(2-ethynyl-6-methoxyphenyl)-naphthalene and their cyclization. Retrieved January 16, 2026, from [Link]
-
Trent University Digital Collections. (n.d.). Palladium N-Heterocyclic Carbene Complexes in Cross-Coupling Reactions: Ligand and Catalyst Development. Retrieved January 16, 2026, from [Link]
-
ResearchGate. (n.d.). (PDF) Suzuki Cross Coupling Reaction-A Review. Retrieved January 16, 2026, from [Link]
-
Royal Society of Chemistry. (n.d.). Palladium-catalyzed hydrocarbonylative cross-coupling with two different alkenes. Retrieved January 16, 2026, from [Link]
-
National Institutes of Health. (n.d.). Solvent‐Free Synthesis of Core‐Functionalised Naphthalene Diimides by Using a Vibratory Ball Mill: Suzuki, Sonogashira and Buchwald–Hartwig Reactions. Retrieved January 16, 2026, from [Link]
-
Indo Global Journal of Pharmaceutical Sciences. (2013, March 3). Suzuki Cross Coupling Reaction- A Review. Retrieved January 16, 2026, from [Link]
-
National Institutes of Health. (2021, November 24). Synthesis of Naphthaleman Family Utilizing Regiocontrolled Benzannulation: Unique Molecules Composed of Multisubstituted Naphthalenes. Retrieved January 16, 2026, from [Link]
-
National Institutes of Health. (n.d.). This compound. Retrieved January 16, 2026, from [Link]
-
Royal Society of Chemistry. (n.d.). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Retrieved January 16, 2026, from [Link]
-
ResearchGate. (n.d.). Suzuki Cross-Coupling Reaction of Fluorobenzene with Heterogeneous Palladium Catalysts. Retrieved January 16, 2026, from [Link]
-
MDPI. (2023, June 23). Naphthalene-Based Polymers as Catalytic Supports for Suzuki Cross-Coupling. Retrieved January 16, 2026, from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Toxicological Review for 2-Methylnaphthalene (CAS No. 91-57-6). Retrieved January 16, 2026, from [Link]
-
National Institutes of Health. (n.d.). 2-Fluoro-6-methoxynaphthalene. Retrieved January 16, 2026, from [Link]
-
National Institutes of Health. (n.d.). 2-Methylnaphthalene. Retrieved January 16, 2026, from [Link]
-
ACS Publications. (n.d.). Weak Base-Promoted Direct Cross-Coupling of Naphthalene-1,8-diaminato-substituted Arylboron Compounds. Retrieved January 16, 2026, from [Link]
-
ResearchGate. (n.d.). Methylation of 2-methylnaphthalene with methanol to 2,6-dimethylnaphthalene over HZSM-5 modified by NH4F and SrO. Retrieved January 16, 2026, from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. iglobaljournal.com [iglobaljournal.com]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. Yoneda Labs [yonedalabs.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Weak Base-Promoted Direct Cross-Coupling of Naphthalene-1,8-diaminato-substituted Arylboron Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of Naphthaleman Family Utilizing Regiocontrolled Benzannulation: Unique Molecules Composed of Multisubstituted Naphthalenes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of 2-Fluoro-6-methylnaphthalene
Introduction
2-Fluoro-6-methylnaphthalene is a fluorinated aromatic hydrocarbon of increasing interest in pharmaceutical and materials science research. Its structural similarity to naphthalene, a well-studied polycyclic aromatic hydrocarbon (PAH), suggests potential applications as a synthetic intermediate or a fragment in the design of biologically active molecules. Accurate and precise quantification of this compound is paramount for ensuring the quality and consistency of research materials, monitoring reaction kinetics, and performing pharmacokinetic studies. This document provides detailed analytical methods for the quantification of this compound, tailored for researchers, scientists, and drug development professionals. The protocols herein are designed to be robust and are grounded in established analytical principles, ensuring both scientific integrity and practical applicability.
Principles of Analysis
The quantification of this compound can be effectively achieved using modern chromatographic techniques, primarily High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).
-
High-Performance Liquid Chromatography (HPLC): This technique is ideal for the routine analysis of this compound. A reversed-phase HPLC method, utilizing a non-polar stationary phase (such as C18) and a polar mobile phase, provides excellent separation of this compound from potential impurities and related compounds. The presence of the naphthalene chromophore allows for sensitive detection using an ultraviolet (UV) detector. The choice of a C18 column is based on its proven efficacy in retaining and separating aromatic compounds like naphthalene derivatives[1][2][3].
-
Gas Chromatography-Mass Spectrometry (GC-MS): For more rigorous identification and quantification, especially at trace levels, GC-MS is the method of choice. The volatility of this compound allows for its analysis by gas chromatography, where it is separated from other volatile components in a sample. The mass spectrometer provides highly specific detection and structural confirmation by analyzing the mass-to-charge ratio of the fragmented ions of the analyte. This technique is widely used for the analysis of PAHs and their derivatives in various matrices[4][5][6][7].
Materials and Reagents
| Material/Reagent | Specification |
| This compound | Reference Standard, >98% purity |
| Acetonitrile (ACN) | HPLC grade, UV cutoff <190 nm |
| Methanol (MeOH) | HPLC grade |
| Water | Deionized, 18.2 MΩ·cm |
| Dichloromethane (DCM) | GC grade, high purity |
| Hexane | GC grade, high purity |
| Anhydrous Sodium Sulfate | ACS grade |
| Syringe filters | 0.45 µm PTFE |
Protocol 1: Quantification by High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This protocol details a reversed-phase HPLC method for the routine quantification of this compound. The method is adapted from established procedures for similar fluorinated naphthalene compounds[1][2][3].
Experimental Workflow: HPLC-UV Analysis
Caption: Workflow for the quantification of this compound by HPLC-UV.
Step-by-Step Methodology
-
Preparation of Standard Solutions:
-
Prepare a stock solution of this compound (1 mg/mL) by accurately weighing the reference standard and dissolving it in acetonitrile.
-
Perform serial dilutions of the stock solution with acetonitrile to prepare a series of calibration standards ranging from 0.1 µg/mL to 100 µg/mL.
-
-
Preparation of Sample Solutions:
-
Accurately weigh the sample containing this compound.
-
Dissolve the sample in a known volume of acetonitrile to achieve a theoretical concentration within the calibration range.
-
Filter the sample solution through a 0.45 µm PTFE syringe filter prior to injection.
-
-
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile:Water (70:30, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 230 nm |
-
Data Analysis:
-
Inject the calibration standards and the sample solutions into the HPLC system.
-
Integrate the peak area of this compound in each chromatogram.
-
Construct a calibration curve by plotting the peak area versus the concentration of the standards.
-
Determine the concentration of this compound in the sample solutions using the linear regression equation of the calibration curve.
-
Protocol 2: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol provides a highly specific and sensitive method for the quantification of this compound, suitable for complex matrices and trace-level analysis. The methodology is based on established GC-MS procedures for PAHs[5][6][7].
Experimental Workflow: GC-MS Analysis
Caption: Workflow for the quantification of this compound by GC-MS.
Step-by-Step Methodology
-
Preparation of Standard Solutions:
-
Prepare a stock solution of this compound (1 mg/mL) in dichloromethane.
-
Perform serial dilutions with dichloromethane to prepare calibration standards from 0.01 µg/mL to 10 µg/mL.
-
-
Preparation of Sample Solutions:
-
Accurately weigh the sample and dissolve it in dichloromethane to a concentration within the calibration range.
-
For solid samples, a liquid-liquid or solid-phase extraction may be necessary to isolate the analyte.
-
-
GC-MS Conditions:
| Parameter | Condition |
| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., Rxi-5Sil MS) |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Inlet Temperature | 280 °C |
| Injection Mode | Splitless, 1 µL |
| Oven Program | 80 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min |
| MS Transfer Line | 280 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Detection Mode | Selected Ion Monitoring (SIM) |
| Monitored Ions | m/z 160 (quantifier), 159, 133 (qualifiers) |
-
Data Analysis:
-
Analyze the standards and samples using the specified GC-MS conditions.
-
Integrate the peak area of the quantifier ion (m/z 160) for this compound.
-
Construct a calibration curve and determine the sample concentration as described for the HPLC method.
-
Method Validation
The developed analytical methods must be validated to ensure they are suitable for their intended purpose. Validation should be performed according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.
Validation Parameters and Acceptance Criteria
| Parameter | Description | Acceptance Criteria |
| Specificity | Ability to assess the analyte unequivocally in the presence of other components. | Peak purity should be demonstrated; no interference at the retention time of the analyte in blank samples. |
| Linearity | Ability to obtain test results which are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.999 |
| Range | The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity. | To be established based on the application. |
| Accuracy | The closeness of the test results to the true value. | Recovery of 98.0% to 102.0% for spiked samples. |
| Precision | The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. | Repeatability (intra-day): RSD ≤ 2.0%Intermediate Precision (inter-day): RSD ≤ 2.0% |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. | Signal-to-noise ratio of 3:1 |
| Limit of Quantification (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio of 10:1 |
| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. | No significant change in results with minor variations in mobile phase composition, flow rate, or column temperature. |
Conclusion
The HPLC-UV and GC-MS methods detailed in this application note provide robust and reliable approaches for the quantification of this compound. The HPLC method is well-suited for routine analysis and quality control, while the GC-MS method offers higher specificity and sensitivity for more demanding applications. Proper method validation in accordance with ICH guidelines is essential to ensure the generation of high-quality, reproducible data in research and development settings.
References
-
A Validated RP-HPLC Method for the Analysis of 1-Fluoronaphthalene and Its Process-Related Impurities. (2015). PubMed. [Link]
-
2-Methylnaphthalene. (n.d.). New Jersey Department of Environmental Protection. [Link]
-
A Validated RP-HPLC Method for the Analysis of 1-Fluoronaphthalene and Its Process-Related Impurities. (2015). ResearchGate. [Link]
-
(PDF) A validated RP-HPLC method for the analysis of 1-fluoronaphthalene and its process related impurities. (2015). ResearchGate. [Link]
-
Toxicological Review for 2-Methylnaphthalene (CAS No. 91-57-6). (2003). U.S. Environmental Protection Agency. [Link]
- Method for separating and measuring 1-fluoronaphthalene and related impurities. (2019).
-
Analysis of Polycyclic Aromatic Hydrocarbons via GC-MS/MS and Heterocyclic Amines via UPLC-MS/MS in Crispy Pork Spareribs for Studying Their Formation during Frying. (2022). MDPI. [Link]
-
Optimized Polycyclic Aromatic Hydrocarbon (PAH) Analysis by GC-MS. (n.d.). Separation Science. [Link]
-
Optimized Polycyclic Aromatic Hydrocarbon (PAH) Analysis by GC-MS. (2022). Restek. [Link]
Sources
- 1. A Validated RP-HPLC Method for the Analysis of 1-Fluoronaphthalene and Its Process-Related Impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. dep.nj.gov [dep.nj.gov]
- 5. Analysis of Polycyclic Aromatic Hydrocarbons via GC-MS/MS and Heterocyclic Amines via UPLC-MS/MS in Crispy Pork Spareribs for Studying Their Formation during Frying [mdpi.com]
- 6. Optimized Polycyclic Aromatic Hydrocarbon (PAH) Analysis by GC-MS | Separation Science [sepscience.com]
- 7. Optimized Polycyclic Aromatic Hydrocarbon (PAH) Analysis by GC-MS [discover.restek.com]
Application Note and Detailed Protocols for the Analysis of 2-Fluoro-6-methylnaphthalene by HPLC and GC
Introduction
2-Fluoro-6-methylnaphthalene is a fluorinated aromatic hydrocarbon of significant interest in pharmaceutical and materials science research. Its unique physicochemical properties, imparted by the fluorine and methyl substituents on the naphthalene core, necessitate robust and reliable analytical methods for its quantification and purity assessment. This document provides detailed application notes and step-by-step protocols for the analysis of this compound using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). The methodologies described herein are designed to provide high sensitivity, selectivity, and reproducibility for researchers, scientists, and drug development professionals.
The structural characteristics of this compound, including its molecular formula C₁₁H₉F and a molecular weight of 160.19 g/mol , have been considered in the development of these methods[1][2][3]. The presence of the naphthalene ring system provides strong UV absorbance, making UV detection a suitable choice for HPLC analysis. Its volatility also makes it amenable to GC analysis.
Part 1: High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is a powerful technique for the separation and quantification of non-volatile and thermally labile compounds. For this compound, a reversed-phase HPLC method is recommended, leveraging the compound's hydrophobicity. The choice of a fluorinated stationary phase can offer enhanced selectivity for halogenated aromatic compounds due to unique dipole-dipole and π-π interactions[4].
Rationale for Methodological Choices
The selection of a C18 or a fluorinated stationary phase is based on the non-polar nature of this compound. An acetonitrile/water mobile phase is chosen for its excellent UV transparency and solvating properties for aromatic compounds. The gradient elution is designed to ensure adequate retention and sharp peak shapes. UV detection is selected based on the strong chromophore of the naphthalene ring system.
Experimental Protocol: HPLC Analysis
1. Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of acetonitrile to prepare a 1 mg/mL stock solution.
-
Further dilute the stock solution with the mobile phase to prepare working standards of appropriate concentrations (e.g., 1, 5, 10, 25, 50 µg/mL).
-
For samples in a complex matrix, a suitable extraction method such as liquid-liquid extraction or solid-phase extraction (SPE) may be necessary[5][6]. Filter all solutions through a 0.45 µm syringe filter before injection[5].
2. HPLC Instrumentation and Conditions:
| Parameter | Recommended Setting |
| HPLC System | A standard HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD) |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) or a Phenyl-Hexyl or Fluorinated phase column for enhanced selectivity[4] |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient Program | 60% B to 95% B over 10 minutes, hold at 95% B for 2 minutes, return to 60% B and equilibrate for 3 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 254 nm |
3. Data Analysis:
-
Identify the peak corresponding to this compound based on its retention time.
-
Construct a calibration curve by plotting the peak area versus the concentration of the prepared standards.
-
Quantify the amount of this compound in unknown samples using the calibration curve.
Visualization of the HPLC Workflow
Caption: Workflow for the HPLC analysis of this compound.
Part 2: Gas Chromatography (GC) Analysis
GC is an ideal technique for the analysis of volatile and thermally stable compounds like this compound. Coupling GC with a mass spectrometer (MS) provides high sensitivity and specificity, allowing for definitive identification and quantification.
Rationale for Methodological Choices
A low-polarity capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms or equivalent), is selected due to its excellent performance in separating a wide range of aromatic compounds[7]. A temperature gradient program is employed to ensure efficient separation of the analyte from potential impurities. Electron ionization (EI) is a standard and robust ionization technique for generating reproducible mass spectra of organic molecules.
Experimental Protocol: GC-MS Analysis
1. Sample Preparation:
-
Prepare a stock solution of this compound in a volatile organic solvent such as dichloromethane or hexane at a concentration of 1 mg/mL.
-
Prepare a series of working standards by serial dilution of the stock solution.
-
For trace analysis in complex matrices like water, a purge and trap system can be employed for sample pre-concentration[7]. For solid samples, solvent extraction followed by cleanup may be necessary[8][9].
2. GC-MS Instrumentation and Conditions:
| Parameter | Recommended Setting |
| GC-MS System | A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source. |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent)[7] |
| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min. |
| Inlet Temperature | 250 °C |
| Injection Mode | Splitless (for trace analysis) or Split (e.g., 20:1) |
| Injection Volume | 1 µL |
| Oven Program | Initial temperature 80 °C, hold for 1 minute, ramp at 10 °C/min to 280 °C, hold for 5 minutes. |
| Transfer Line Temp. | 280 °C |
| Ion Source Temp. | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 40-300 |
| Scan Mode | Full Scan for qualitative analysis, Selected Ion Monitoring (SIM) for quantitative analysis. |
3. Data Analysis:
-
Identify this compound by its retention time and characteristic mass spectrum (molecular ion at m/z 160).
-
For quantification, create a calibration curve by plotting the peak area of a characteristic ion (e.g., m/z 160) against the concentration of the standards.
-
Determine the concentration of the analyte in unknown samples from the calibration curve.
Visualization of the GC-MS Workflow
Caption: Workflow for the GC-MS analysis of this compound.
Trustworthiness and Self-Validation
The protocols provided are designed to be self-validating. System suitability parameters such as theoretical plates, tailing factor, and reproducibility of injections should be monitored for the HPLC method. For the GC-MS method, monitoring of internal standards and regular checks of mass calibration will ensure data integrity. Method validation should be performed according to established guidelines to demonstrate specificity, linearity, accuracy, precision, and robustness.
References
- Analysis of Naphthalene Derivatives in Water by Purge and Trap GC-MS - Benchchem.
- A Comparative Guide to HPLC and GC-MS Methods for the Analysis of Polycyclic Arom
- Analysis and characterization of naphthalene and its alkyl derivatives in gasolines using gas chromatography/mass spectrometry - Youngstown St
- Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC | LCGC Intern
- SAMPLE PREPARATION FUNDAMENTALS FOR CHROM
- Navigating the Analytical Landscape for Naphthalene Derivatives: A Compar
- This compound | C11H9F | CID 2727845 - PubChem - NIH.
- Recent Advances in Sample Preparation and Chromatographic/Mass Spectrometric Techniques for Detecting Polycyclic Aromatic Hydrocarbons in Edible Oils: 2010 to Present - PMC - NIH.
- GC-MS-chromatogram of the diluted sample extract corresponding to FD 9. The largest peaks identified as naphthalene derivatives are indicated with arrows.
- Sample preparation procedure for the determination of polycyclic aromatic hydrocarbons in petroleum vacuum residue and bitumen - PMC - NIH.
- Naphthalene – Determination of 1,2-dihydroxynaphthalene, 1-naphthol and 2-naphthol in urine by GC-MS - Publisso.
- 2-Fluoro-6-methoxynaphthalene | C11H9FO | CID 19073291 - PubChem.
- GC-MS/MS Method for Determination of Polycyclic Aromatic Hydrocarbons in Herbal Medicines - MDPI.
- HPLC determination of perfluorinated carboxylic acids with fluorescence detection - NIH.
- Novel non-targeted analysis of perfluorinated compounds using fluorine-specific detection regardless of their ionisability (HPLC-ICPMS/MS-ESI-MS) - PubMed.
- JPH0871413A - Separation of aromatic fluoro-compound and aromatic nitro-compound - Google P
- Perfluorinated compounds detection using non-target analysis of rp-hpLC-ICpMS/MS.
- This compound | 324-42-5 - ChemicalBook.
- This compound | CAS 324-42-5 - M
- This compound | CAS: 324-42-5 | Chemical Product.
- Separation of 2-Methylnaphthalene on Newcrom R1 HPLC column - SIELC Technologies.
- The 2D chromatography of 2-methylnaphthalene and 1-methylnaphthalene....
- This compound-250MG_PH - Crescent Chemical Company.
- 2-methyl naphthalene, 91-57-6 - The Good Scents Company.
- Determination of naphthalene and total methylnaphthalenes in gasoline using direct injection-mass spectrometry - PubMed.
- Toxicological Review for 2-Methylnaphthalene (CAS No. 91-57-6).
- (PDF)
Sources
- 1. This compound | C11H9F | CID 2727845 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. matrix-fine-chemicals.com [matrix-fine-chemicals.com]
- 3. This compound | CAS: 324-42-5 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Recent Advances in Sample Preparation and Chromatographic/Mass Spectrometric Techniques for Detecting Polycyclic Aromatic Hydrocarbons in Edible Oils: 2010 to Present - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. agilent.com [agilent.com]
- 9. researchgate.net [researchgate.net]
The Strategic Role of 2-Fluoro-6-methylnaphthalene in the Synthesis of High-Performance Liquid Crystals: A Guide for Researchers
Introduction: The Imperative of Fluorination in Modern Liquid Crystal Design
In the pursuit of advanced liquid crystalline materials for next-generation displays and photonic devices, the strategic incorporation of fluorine atoms has become an indispensable tool for molecular engineers.[1] The unique properties of fluorine, including its high electronegativity, small van der Waals radius, and the strong, polarized nature of the C-F bond, allow for the fine-tuning of critical liquid crystal parameters such as dielectric anisotropy (Δε), optical birefringence (Δn), viscosity, and mesophase stability.[2][3] Among the diverse array of fluorinated mesogenic precursors, 2-Fluoro-6-methylnaphthalene stands out as a particularly valuable building block. Its rigid naphthalene core contributes to a high birefringence, while the specific placement of the fluoro and methyl groups offers versatile handles for synthetic elaboration, enabling the construction of a wide range of sophisticated liquid crystal architectures.[4] This guide provides a comprehensive overview of the role of this compound in liquid crystal synthesis, complete with detailed application notes and step-by-step protocols for the preparation of advanced liquid crystalline materials.
The Synthetic Utility of this compound: A Versatile Precursor
The this compound molecule offers two primary points for synthetic modification: the methyl group and the aromatic naphthalene core. This dual reactivity allows for a modular approach to liquid crystal design, where different molecular fragments can be systematically introduced to tailor the final properties of the material.
A common and effective strategy for elaborating this compound into a calamitic (rod-shaped) liquid crystal involves a series of transformations aimed at elongating the molecular axis and introducing terminal flexible chains. A representative synthetic pathway is outlined below, which leverages the functionalization of the methyl group and subsequent cross-coupling reactions.
A [label="this compound"]; B [label="2-Fluoro-6-(bromomethyl)naphthalene"]; C [label="2-Fluoro-6-naphthaldehyde"]; D [label="6-Fluoro-2-naphthoic acid"]; E [label="6-Fluoro-2-naphthol"]; F [label="2-Fluoro-6-(alkoxy)naphthalene"]; G [label="Target Liquid Crystal"];
A -> B [label=" Benzylic\n Bromination "]; B -> C [label=" Oxidation "]; A -> D [label=" Oxidation\n (e.g., KMnO4) "]; D -> E [label=" Decarboxylative\n Hydroxylation "]; E -> F [label=" Williamson Ether\n Synthesis "]; F -> G [label=" Suzuki Coupling\n (after conversion to triflate/bromide) "]; C -> G [label=" Further Elaboration\n (e.g., Wittig, Schiff Base) "]; }
Figure 1: A conceptual workflow illustrating the key synthetic transformations of this compound into liquid crystal precursors.Experimental Protocols: A Step-by-Step Guide
The following protocols provide a detailed methodology for the synthesis of a representative liquid crystal utilizing this compound as the starting material. This multi-step synthesis is designed to be a robust and adaptable framework for researchers.
Protocol 1: Oxidation of this compound to 6-Fluoro-2-naphthoic acid
Causality: The oxidation of the methyl group to a carboxylic acid is a critical first step, as the carboxyl group can be further transformed into a hydroxyl group, providing a site for the attachment of a terminal alkoxy chain. Potassium permanganate (KMnO4) is a powerful oxidizing agent suitable for this transformation.[5][6]
Materials:
-
This compound
-
Potassium permanganate (KMnO4)
-
Sodium carbonate (Na2CO3)
-
Sulfuric acid (H2SO4, concentrated)
-
Sodium bisulfite (NaHSO3)
-
Water
-
Dichloromethane
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add this compound (1 equivalent) and a solution of sodium carbonate (2 equivalents) in water.
-
Heat the mixture to reflux with vigorous stirring.
-
Slowly add a solution of potassium permanganate (4 equivalents) in water to the refluxing mixture over several hours. The purple color of the permanganate should disappear as the reaction proceeds.
-
After the addition is complete, continue to reflux the mixture until the reaction is complete (monitor by TLC).
-
Cool the reaction mixture to room temperature and filter off the manganese dioxide byproduct.
-
Acidify the filtrate with concentrated sulfuric acid to a pH of approximately 2. A white precipitate of 6-Fluoro-2-naphthoic acid will form.
-
Add a saturated solution of sodium bisulfite to quench any excess permanganate.
-
Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum.
Protocol 2: Conversion of 6-Fluoro-2-naphthoic acid to 6-Fluoro-2-naphthol
Causality: The conversion of the carboxylic acid to a phenol is a key transformation to enable the introduction of a flexible terminal chain via etherification. This can be achieved through various methods, including the Baeyer-Villiger oxidation of a derivative or a Curtius/Hofmann/Lossen rearrangement followed by hydrolysis. A direct decarboxylative hydroxylation can also be employed under specific conditions.[1]
Materials:
-
6-Fluoro-2-naphthoic acid
-
Thionyl chloride (SOCl2)
-
Sodium azide (NaN3)
-
Tert-butanol
-
Hydrochloric acid (HCl)
-
Toluene
-
Water
Procedure (via Curtius Rearrangement):
-
In a flask, reflux a mixture of 6-Fluoro-2-naphthoic acid (1 equivalent) and thionyl chloride (excess) for 2 hours. Remove the excess thionyl chloride under reduced pressure to obtain the acid chloride.
-
Dissolve the crude acid chloride in dry toluene and add a solution of sodium azide (1.5 equivalents) in water. Stir vigorously at room temperature for 1 hour.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and then heat it to reflux. The acyl azide will rearrange to the isocyanate.
-
Add tert-butanol to the solution of the isocyanate and continue to reflux for 4 hours to form the Boc-protected amine.
-
Remove the solvent under reduced pressure and treat the residue with a mixture of concentrated hydrochloric acid and water. Heat the mixture to reflux to hydrolyze the Boc-protecting group and the resulting amine to the phenol.
-
Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purify the crude 6-Fluoro-2-naphthol by column chromatography or recrystallization.
Protocol 3: Etherification of 6-Fluoro-2-naphthol
Causality: The Williamson ether synthesis is a reliable method for attaching a flexible alkyl or alkoxy chain to the phenolic hydroxyl group. This chain is crucial for inducing and stabilizing the liquid crystalline phase.[7]
Materials:
-
6-Fluoro-2-naphthol
-
Anhydrous potassium carbonate (K2CO3)
-
An appropriate alkyl bromide (e.g., 1-bromohexane)
-
Acetone or N,N-Dimethylformamide (DMF)
Procedure:
-
In a round-bottom flask, combine 6-Fluoro-2-naphthol (1 equivalent), anhydrous potassium carbonate (2 equivalents), and the desired alkyl bromide (1.2 equivalents) in acetone or DMF.
-
Heat the mixture to reflux and stir until the reaction is complete (monitor by TLC).
-
Cool the reaction mixture, filter off the inorganic salts, and remove the solvent under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., dichloromethane), wash with water and brine, and dry over anhydrous sodium sulfate.
-
Purify the resulting 2-alkoxy-6-fluoronaphthalene by column chromatography.
Protocol 4: Suzuki-Miyaura Cross-Coupling for Core Elongation
Causality: The Suzuki-Miyaura coupling is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of C-C bonds, making it ideal for constructing the bi- or terphenyl core common in calamitic liquid crystals.[8][9] To perform this reaction, the 2-alkoxy-6-fluoronaphthalene needs to be converted into a halide or triflate. For this example, we will assume the synthesis of 2-bromo-6-alkoxynaphthalene.
Start [label="2-Alkoxy-6-fluoronaphthalene"]; Step1 [label="Bromination\n(e.g., NBS)"]; Intermediate [label="2-Alkoxy-6-fluoro-x-bromonaphthalene"]; Step2 [label="Suzuki Coupling\n[Pd(PPh3)4, Base]"]; Boronic_Acid [label="Arylboronic Acid\n(e.g., 4'-alkoxy-4-biphenylboronic acid)"]; Product [label="Target Liquid Crystal"];
Start -> Step1; Step1 -> Intermediate; Intermediate -> Step2; Boronic_Acid -> Step2; Step2 -> Product; }
Figure 2: Workflow for the Suzuki-Miyaura cross-coupling reaction.Materials:
-
2-Bromo-6-alkoxynaphthalene (synthesized from 2-alkoxy-6-fluoronaphthalene)
-
An appropriate arylboronic acid (e.g., 4'-hexyloxy-4-biphenylboronic acid)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4]
-
Aqueous sodium carbonate solution (2 M)
-
Toluene or 1,4-Dioxane
Procedure:
-
In a Schlenk flask, dissolve 2-bromo-6-alkoxynaphthalene (1 equivalent) and the arylboronic acid (1.1 equivalents) in toluene.
-
Add the aqueous sodium carbonate solution (3 equivalents).
-
Degas the mixture by bubbling argon through it for 15-20 minutes.
-
Add the palladium catalyst [Pd(PPh3)4] (0.03 equivalents) to the flask under an argon atmosphere.
-
Heat the reaction mixture to reflux with vigorous stirring until the starting materials are consumed (monitor by TLC).
-
Cool the reaction to room temperature and add water.
-
Extract the product with an organic solvent (e.g., toluene or ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography followed by recrystallization from a suitable solvent (e.g., ethanol or heptane).
Data Presentation: Properties of Naphthalene-Based Liquid Crystals
The structural modifications enabled by the use of this compound as a precursor have a profound impact on the mesomorphic properties of the resulting liquid crystals. The following table summarizes the phase transition temperatures of representative liquid crystals incorporating a 2,6-disubstituted naphthalene core.
| Compound Structure | R | R' | Phase Transitions (°C) | Reference |
| C4H9 | F | Cr 105 N 245 I | [4] | |
| C5H11 | F | Cr 98 N 230 I | [4] | |
| OC4H9 | F | Cr 120 N 255 I | [4] | |
| OC6H13 | H | Cr 85 SmA 110 N 125 I | [2] |
Cr: Crystalline Phase, N: Nematic Phase, SmA: Smectic A Phase, I: Isotropic Liquid Phase
Conclusion
This compound is a highly valuable and versatile precursor for the synthesis of advanced liquid crystalline materials. Its unique combination of a rigid, birefringent naphthalene core and strategically positioned functional groups allows for the systematic construction of molecules with tailored mesomorphic and physical properties. The synthetic pathways and detailed protocols presented in this guide provide a solid foundation for researchers to explore the rich chemical space of naphthalene-based liquid crystals and to develop novel materials for a wide range of applications in display technology and beyond. The continued exploration of derivatives of this compound will undoubtedly lead to the discovery of new liquid crystals with enhanced performance characteristics.
References
-
askIITians. (2010, May 2). how to convert a carboxylic acid into a phenol? Retrieved from [Link]
- Waykole, L., Prashad, M., Palermo, S., Repic, O., & Blacklock, T. J. (1997). Selective Benzylic Bromination of 2-methylnaphthalene.
- World Petroleum Congress. (1963). The oxidation of aromatic hydrocarbons to carboxylic acids and phenols. 6th World Petroleum Congress.
- Mori, T., & Kijima, M. (2007). Blue luminescent naphthalene-based liquid crystals. Chemistry Letters, 36(5), 634-635.
- Wang, Z., et al. (2020). Decarboxylative Phenol Synthesis from Carboxylic Acids.
-
Chemguide. (n.d.). some more reactions of phenol. Retrieved from [Link]
-
Chemistry Stack Exchange. (2015, May 27). Selective alkylation of carboxylic acid versus phenol. Retrieved from [Link]
- Hird, M., et al. (2005). Synthesis, mesomorphic behaviour and optical anisotropy of some novel liquid crystals with lateral and terminal fluoro substituents and a 2,6-disubstituted naphthalene core. Journal of Materials Chemistry, 15(35-36), 3735-3744.
- Li, X., et al. (2007). Oxidation of 2-methyl naphthalene to 2-naphthoic acid with Co-Mn-Br catalyst.
- Haristoy, D., et al. (2003). Synthesis and liquid crystal properties of some 2,6-disubstituted anthracenes.
- Google Patents. (1984). Oxidation process of reactive aromatics with reactivation of the catalyst using potassium permanganate.
-
ChemRxiv. (2022). Convenient benzylic bromination of 2-hydroxy-5-methylisophthalaldehyde. Retrieved from [Link]
-
Chemistry Stack Exchange. (2018, June 17). Find product of the oxidation of 2-methylnaphthalene with chromium trioxide. Retrieved from [Link]
-
Vedantu. (n.d.). Oxidation of naphthalene by acidic KMnO4 gives AToluene class 12 chemistry CBSE. Retrieved from [Link]
- Liu, Y., et al. (2014). Suzuki–Miyaura Cross-Coupling of Brominated 2,1-Borazaronaphthalenes with Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry, 79(21), 10134-10143.
- Google Patents. (2007). Process for preparing 2-methyl-1,4-naphthaquinoue using 2-methyl-naphthalene.
-
Request PDF. (n.d.). Synthesis and liquid crystal properties of some 2,6‐disubstituted anthracenes. Retrieved from [Link]
-
Taylor & Francis Online. (2008). Synthesis and liquid crystal properties of some 2,6‐disubstituted anthracenes. Retrieved from [Link]
- Google Patents. (1988). Manufacturing method for 2-hydroxynaphtalene-6-carboxylic acid.
-
The Journal of Organic Chemistry. (2023). Riboflavin Photocatalyzed Dearomative Spiro-Etherification of Naphthols. Retrieved from [Link]
-
PubChem. (n.d.). 2-Methylnaphthalene. Retrieved from [Link]
- Google Patents. (2013). Synthetic method of 6-hydroxy-2-naphthaldehyde.
-
National Institutes of Health. (2019). Ruthenium-Catalyzed C-H Arylation of 1-Naphthol with Aryl and Heteroaryl Halides. Retrieved from [Link]
- Google Patents. (2014). Preparation method of 2-bromo-6-fluoronaphthalene.
- Google Patents. (1998). Process for the preparation of 2-hydroxynaphthalene-6-carboxylic acid.
-
Cambridge Open Engage. (2022). Convenient benzylic bromination of 2-hydroxy-5-methylisophthalaldehyde. Retrieved from [Link]
-
National Institutes of Health. (1971). Metabolism of naphthalene, 2-methylnaphthalene, salicylate, and benzoate by Pseudomonas PG: regulation of tangential pathways. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Blue luminescent naphthalene-based liquid crystals | Semantic Scholar [semanticscholar.org]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. researchgate.net [researchgate.net]
- 5. Oxidation of naphthalene by acidic KMnO4 gives AToluene class 12 chemistry CBSE [vedantu.com]
- 6. US4477380A - Oxidation process of reactive aromatics with reactivation of the catalyst using potassium permanganate - Google Patents [patents.google.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. tcichemicals.com [tcichemicals.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for 2-Fluoro-6-methylnaphthalene Synthesis
Welcome to the technical support center for the synthesis of 2-Fluoro-6-methylnaphthalene. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, providing field-proven insights and robust troubleshooting strategies. We will focus on the most common and established method for this transformation: the Balz-Schiemann reaction. Our goal is to equip you with the knowledge to not only execute the synthesis but also to optimize conditions and resolve common experimental hurdles.
Section 1: The Synthetic Pathway - An Overview of the Balz-Schiemann Reaction
The synthesis of this compound from its corresponding amine, 2-amino-6-methylnaphthalene, is most reliably achieved through the Balz-Schiemann reaction. This classic transformation involves two key stages: the conversion of a primary aromatic amine into a diazonium tetrafluoroborate salt, followed by the thermal or photochemical decomposition of this salt to yield the desired aryl fluoride.[1][2]
The reaction proceeds via the following general steps:
-
Diazotization: The primary amine is treated with a source of nitrous acid (typically generated in situ from sodium nitrite and a strong acid) in the presence of fluoroboric acid (HBF₄) at low temperatures (0–5 °C). This forms the relatively stable diazonium tetrafluoroborate intermediate.[3]
-
Decomposition: The isolated diazonium salt is then gently heated, causing it to decompose. This process releases nitrogen gas and boron trifluoride, while the fluoride from the tetrafluoroborate anion attacks the aromatic ring to form the C-F bond.[1]
Below is a diagram illustrating the general workflow for this synthesis.
Caption: General workflow for the Balz-Schiemann reaction.
Section 2: Troubleshooting Guide (Question & Answer Format)
This section addresses specific issues you may encounter during the synthesis.
Question 1: My yield of this compound is consistently low (<40%). What are the likely causes and how can I improve it?
Answer: Low yield is the most common issue in the Balz-Schiemann reaction. The problem typically originates from one of four areas: incomplete diazotization, premature decomposition of the diazonium salt, inefficient thermal decomposition, or product loss during workup.
-
Cause A: Incomplete Diazotization. The formation of the diazonium salt is highly sensitive to temperature and stoichiometry.
-
Solution: Maintain a strict temperature of 0–5 °C during the addition of sodium nitrite. An increase in temperature can lead to the decomposition of nitrous acid and the diazonium salt itself. Ensure your sodium nitrite is of high purity and used in a slight excess (1.05-1.10 equivalents) to drive the reaction to completion.
-
-
Cause B: Unwanted Side Reactions. The diazonium cation is an electrophile and can react with water to form a phenol (2-hydroxy-6-methylnaphthalene) or with other nucleophiles present.
-
Solution: Use anhydrous solvents where possible, although the reaction is often performed in water. More importantly, ensure the acidic conditions are maintained. Using alternative counterions like hexafluorophosphates (PF₆⁻) or hexafluoroantimonates (SbF₆⁻) can sometimes lead to cleaner reactions and improved yields for certain substrates, as they form less soluble and more stable diazonium salts.[1][3]
-
-
Cause C: Inefficient Thermal Decomposition. The decomposition temperature is critical. Too low, and the reaction is incomplete. Too high, and you risk charring and the formation of tarry byproducts.
-
Solution: The optimal decomposition temperature for the diazonium tetrafluoroborate salt is typically just above its melting point. Perform the decomposition under vacuum to allow the product to distill away from the reaction mixture as it forms, preventing it from participating in side reactions. Recent studies have also shown that using low- or non-polar solvents like chlorobenzene or hexane can significantly improve the efficiency of thermal decomposition, allowing for lower reaction temperatures (e.g., 60-80 °C) and yielding cleaner products.[4]
-
Question 2: I'm observing significant tar or char formation during the final heating step. How can I prevent this?
Answer: Tar formation is a sign of uncontrolled decomposition, often at excessively high temperatures. The diazonium salt decomposition can be exothermic, leading to a runaway reaction if not controlled.
-
Solution 1: Controlled Heating. Heat the diazonium salt slowly and in small portions. Mixing the dry salt with an inert, high-boiling point solid like sand or Celite can help dissipate heat and moderate the decomposition.
-
Solution 2: Solvent-Based Decomposition. Instead of decomposing the dry salt (which also carries an explosion risk), suspend the salt in a high-boiling, non-polar solvent like dodecane or chlorobenzene and heat the slurry.[4] This provides much better temperature control.
-
Solution 3: Photochemical Decomposition. As an alternative to heat, decomposition can be induced photochemically.[2] Irradiating a suspension of the diazonium salt in a suitable solvent (like hexane) with visible light can lead to a much milder reaction and cleaner product formation.[4]
Question 3: Is it necessary to isolate the diazonium tetrafluoroborate salt? It seems hazardous.
Answer: Yes, diazonium salts, especially when dry, can be explosive and should be handled with extreme care behind a blast shield.[3] However, isolation is standard practice for the Balz-Schiemann reaction because it removes impurities from the diazotization step that could interfere with decomposition.
-
Safety Protocol: Never scrape or roughly handle the dry, crystalline diazonium salt. When filtering, do not allow the filter cake to become completely dry if you intend to store it. For the decomposition step, use the salt when it is still slightly damp with the wash solvent (e.g., cold ether) or use it directly as a wet paste.
-
Alternative "One-Pot" Methods: Innovations in this area aim to avoid isolation. One such method involves conducting the diazotization with a solution of sodium nitrite in liquid hydrogen fluoride (HF).[1] This generates the aryl diazonium fluoride salt in situ, which then decomposes upon warming. CAUTION: This method requires specialized equipment and extreme caution due to the highly corrosive and toxic nature of liquid HF.
Section 3: Protocol Optimization & Data
To optimize your synthesis, consider the following parameters. The tables below summarize key variables and their impact on the reaction outcome.
Table 1: Troubleshooting Quick-Reference
| Problem Encountered | Potential Cause | Recommended Solution |
|---|---|---|
| Low Yield | Incomplete diazotization; Side reactions (phenol formation); Inefficient decomposition. | Maintain 0-5 °C during diazotization; Use alternative counterions (e.g., PF₆⁻); Decompose in a non-polar solvent.[1][4] |
| Tar Formation | Uncontrolled/runaway thermal decomposition. | Heat slowly in small batches; Mix with sand; Decompose in a high-boiling solvent slurry. |
| Product is Impure | Contamination with starting amine or phenol byproduct. | Ensure complete diazotization; Purify via vacuum distillation or column chromatography. |
| Reaction is Violent | Decomposition of dry diazonium salt. | NEVER heat a large quantity of the dry salt. Decompose in small portions or in a solvent slurry.[3] |
Table 2: Comparison of Common Diazonium Salt Counterions
| Counterion | Reagent | Advantages | Disadvantages & Considerations |
|---|---|---|---|
| Tetrafluoroborate (BF₄⁻) | HBF₄ | Most common, commercially available, relatively inexpensive. | Diazonium salt has moderate stability; yields can be variable.[1] |
| Hexafluorophosphate (PF₆⁻) | HPF₆ | Often forms more stable, less soluble salts, leading to higher yields and purity.[1][3] | Reagent is more expensive than HBF₄. |
| Hexafluoroantimonate (SbF₆⁻) | HSbF₆ / [NO]SbF₆ | Can give the highest yields due to the extreme stability of the diazonium salt.[1] | Reagents are expensive and antimony compounds have toxicity concerns. |
Section 4: Standard Experimental Protocol
This protocol provides a baseline methodology for the synthesis of this compound.
Step 1: Diazotization of 2-Amino-6-methylnaphthalene
-
In a flask equipped with a mechanical stirrer and thermometer, dissolve 2-amino-6-methylnaphthalene (1.0 eq) in a 50% aqueous solution of fluoroboric acid (HBF₄, 2.5 eq). Cool the mixture to 0 °C in an ice-salt bath.
-
Dissolve sodium nitrite (NaNO₂, 1.1 eq) in a minimal amount of cold water.
-
Add the sodium nitrite solution dropwise to the stirred amine solution, ensuring the internal temperature does not exceed 5 °C.
-
After the addition is complete, continue stirring the mixture at 0–5 °C for an additional 30 minutes.
-
The precipitated 2-methylnaphthalene-6-diazonium tetrafluoroborate should be collected by vacuum filtration.
-
Wash the filter cake sequentially with small portions of cold 5% aqueous HBF₄, ice-cold methanol, and finally, cold diethyl ether.
-
CRITICAL SAFETY STEP: Do not let the solid become completely dry. Proceed immediately to the next step with the damp solid.
Step 2: Thermal Decomposition
-
Place the damp diazonium salt in a round-bottom flask equipped for vacuum distillation. For better control, the salt can be mixed with an equal weight of sand.
-
Work behind a blast shield.
-
Slowly heat the flask under vacuum using an oil bath. The solid will melt and begin to decompose, evolving nitrogen gas.
-
The product, this compound, will co-distill. Collect the distillate in a receiving flask cooled with an ice bath.
-
Continue heating until gas evolution ceases and no more product distills.
Step 3: Purification
-
Dissolve the collected distillate in diethyl ether and wash with a 5% sodium carbonate solution, followed by water.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure.
-
The crude product can be further purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.
Section 5: Frequently Asked Questions (FAQs)
Q: What are the primary safety precautions for the Balz-Schiemann reaction? A: The main hazard is the explosive nature of dried diazonium salts.[3] Always handle them in small quantities, behind a blast shield, and avoid scraping or grinding the solid. The use of fluoroboric acid also requires care, as it is corrosive.
Q: Can I use other fluorinating agents for this synthesis? A: While the Balz-Schiemann reaction is the most direct method starting from the amine, other modern fluorination methods exist for aromatic systems. For instance, direct fluorination of naphthalene derivatives can be achieved with electrophilic fluorinating agents like N-fluorobis(phenylsulfonyl)amine (NFSI), although this can sometimes lead to issues with regioselectivity.[5] Transition-metal-catalyzed methods are also an area of active research but are often more substrate-specific.
Q: My starting material, 2-amino-6-methylnaphthalene, is not commercially available. How can I synthesize it? A: A common route to 2-amino-6-methylnaphthalene is the reduction of 2-methyl-6-nitronaphthalene. The nitration of 2-methylnaphthalene can be complex, yielding a mixture of isomers that require careful separation. An alternative approach could involve the Buchwald-Hartwig amination of 2-bromo-6-methylnaphthalene, which provides a more direct and often cleaner route to the amine precursor.[6][7]
References
-
Wikipedia. Balz–Schiemann reaction. Available from: [Link]
-
Wikipedia. Buchwald–Hartwig amination. Available from: [Link]
-
Organic Chemistry Portal. Balz-Schiemann Reaction. Available from: [Link]
-
BYJU'S. Balz Schiemann Reaction Mechanism. Available from: [Link]
-
Chemistry LibreTexts. Buchwald-Hartwig Amination. Available from: [Link]
-
Organic Syntheses. 2,6-DIMETHOXYNAPHTHALENE. Org. Synth. 1966, 46, 34. Available from: [Link]
-
NIH National Library of Medicine. Solvent‐Free Synthesis of Core‐Functionalised Naphthalene Diimides by Using a Vibratory Ball Mill: Suzuki, Sonogashira and Buchwald–Hartwig Reactions. Available from: [Link]
-
Organic Syntheses. Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. Org. Synth. 2014, 91, 195. Available from: [Link]
-
Royal Society of Chemistry. Multisubstituted naphthalene synthesis from 4-hydroxy-2-pyrones through [4+2] cycloaddition with o-silylaryl triflates. Available from: [Link]
- Google Patents. CN101565352A - Preparation method of 2-fluoronaphthalene.
-
Dhingra, S. K., Nag, P., & Saxena, R. (2015). Synthesis of Fluoro-Aromatics by Balz-Schiemann Reaction – A Greener Approach. Chemical Science Transactions, 4(4), 1149-1155. Available from: [Link]
-
Kashani, S. K., Jessiman, J. E., & Newman, S. (2019). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. Preprint. Available from: [Link]
-
NIH National Library of Medicine. Revisiting the Balz–Schiemann Reaction of Aryldiazonium Tetrafluoroborate in Different Solvents under Catalyst- and Additive-Free Conditions. Available from: [Link]
-
ResearchGate. Fluorination of naphthalene and 1-methylnaphthalene with N-fl uorobis(phenylsulfonyl)amine without solvent. Available from: [Link]
-
Matrix Fine Chemicals. This compound | CAS 324-42-5. Available from: [Link]
-
ResearchGate. Methylation of 2-methylnaphthalene with methanol to 2,6-dimethylnaphthalene over HZSM-5 modified by NH4F and SrO. Available from: [Link]
-
Organic Syntheses. 2-ACETYL-6-METHOXYNAPHTHALENE. Org. Synth. 1962, 42, 1. Available from: [Link]
-
ResearchGate. Synthesis of 2,6-dimethylnaphthalene by methylation of 2-methylnaphthalene on mesoporous ZSM-5 by desilication. Available from: [Link]
-
NIH National Library of Medicine. This compound. PubChem Compound Summary for CID 2727845. Available from: [Link]
-
Zhang, X., et al. (2014). Highly selective synthesis of 2,6-dimethylnaphthalene over alkaline treated ZSM-12 zeolite. Catalysis Communications, 46, 125-129. Available from: [Link]
-
Globe Thesis. Synthesis And Purification Of 2-Methyl-6-Acylnaphthalene. Available from: [Link]
-
ResearchGate. Improved Stability and Shape Selectivity of 2,6-Dimethylnaphthalene by Methylation of Naphthalene with Methanol on Modified Zeolites. Available from: [Link]
Sources
- 1. Balz–Schiemann reaction - Wikipedia [en.wikipedia.org]
- 2. Balz-Schiemann Reaction [organic-chemistry.org]
- 3. byjus.com [byjus.com]
- 4. Revisiting the Balz–Schiemann Reaction of Aryldiazonium Tetrafluoroborate in Different Solvents under Catalyst- and Additive-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Purification of 2-Fluoro-6-methylnaphthalene
Welcome to the technical support center for the purification of 2-Fluoro-6-methylnaphthalene (CAS 324-42-5). This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this versatile fluorinated aromatic compound. Here, we provide in-depth, field-proven insights into common purification challenges, presented in a practical question-and-answer format. Our goal is to equip you with the knowledge to troubleshoot and optimize your purification workflows, ensuring the highest purity for your downstream applications.
Frequently Asked Questions (FAQs)
Q1: What are the key physical properties of this compound that I should be aware of for purification?
A1: Understanding the physical properties of your compound is the cornerstone of designing an effective purification strategy. While specific experimental data for this compound can be sparse, we can infer key parameters from its close structural analog, 2-methylnaphthalene, and general principles of physical organic chemistry.
| Property | 2-Methylnaphthalene (Proxy) | This compound (Estimated) | Significance for Purification |
| Molecular Weight | 142.20 g/mol | 160.19 g/mol [1][2][3] | Affects diffusion rates and behavior in mass-sensitive techniques. |
| Melting Point | 34-36 °C[4] | Likely similar or slightly higher due to increased polarity and crystal packing forces. | Critical for assessing purity and designing recrystallization or sublimation protocols. A broad melting range indicates impurities. |
| Boiling Point | 241-242 °C[4] | Expected to be in a similar range. | Useful for assessing thermal stability and as an indicator for purification by distillation or sublimation. |
| Solubility | Low in water, soluble in organic solvents like alcohol and benzene.[5] | Expected to be poorly soluble in water, with good solubility in a range of organic solvents. The fluorine atom may slightly increase polarity, affecting solubility in polar aprotic solvents. | The most critical parameter for developing a recrystallization method. |
The introduction of a fluorine atom increases the molecule's polarity and dipole moment compared to 2-methylnaphthalene. This can influence intermolecular interactions, potentially leading to a slightly higher melting point and altered solubility in polar solvents. Always begin with small-scale solubility tests to confirm these estimates.
Q2: What are the most common impurities I might encounter in my crude this compound?
A2: The impurity profile is highly dependent on the synthetic route. A common route to fluorinated aromatics is the Balz-Schiemann reaction, starting from the corresponding amine. Based on this and other potential syntheses, you should anticipate the following types of impurities:
-
Isomeric Impurities: Positional isomers such as other fluoro-methylnaphthalene isomers (e.g., 1-fluoro-2-methylnaphthalene) are very common.[6] These often have very similar physical properties, making them challenging to separate.
-
Unreacted Starting Materials: Residual 2-methyl-6-naphthylamine if using a Balz-Schiemann type reaction.
-
Byproducts from Synthesis: Hydroxylated or de-fluorinated species (e.g., 2-methyl-6-naphthol or 2-methylnaphthalene), or byproducts from side reactions during diazotization and fluorination.[7]
-
Solvent Residues: Residual solvents from the reaction or initial workup.
-
Halogenated Polycyclic Aromatic Hydrocarbons (HPAHs): Depending on the reaction conditions, other halogenated byproducts could form.[8][9][10]
Purification Workflow & Troubleshooting Guides
The choice of purification technique is dictated by the nature of the impurities, the required purity level, and the scale of your experiment. Below is a logical workflow for purifying this compound, along with troubleshooting for common issues.
Caption: Decision workflow for purifying this compound.
Guide 1: Purification by Recrystallization
Recrystallization is often the most efficient method for removing small amounts of impurities from a solid compound. The key is finding a suitable solvent or solvent system.
Q: How do I select the best solvent for recrystallization?
A: The ideal solvent should dissolve this compound poorly at room temperature but completely at its boiling point. Given the aromatic and moderately polar nature of the molecule, here is a suggested screening protocol:
Step-by-Step Solvent Screening Protocol:
-
Place ~20-30 mg of your crude material into a small test tube.
-
Add a few drops of the test solvent at room temperature. Observe if the solid dissolves. If it dissolves readily, it is too good a solvent.
-
If the solid does not dissolve at room temperature, gently heat the mixture to the solvent's boiling point. Add the solvent dropwise until the solid just dissolves.
-
Allow the solution to cool slowly to room temperature, and then in an ice bath. Observe for crystal formation.
-
If a single solvent doesn't work, try a binary solvent system (e.g., a "good" solvent in which the compound is soluble, and a "poor" solvent in which it is not). Dissolve the compound in a minimal amount of the hot "good" solvent, then add the "poor" solvent dropwise until the solution becomes cloudy. Add a drop of the "good" solvent to clarify and then cool.
Recommended Solvents to Screen:
| Solvent Class | Examples | Rationale |
| Alcohols | Methanol, Ethanol, Isopropanol | The polarity may be suitable for dissolving the compound when hot, with reduced solubility upon cooling. Often a good starting point.[11] |
| Aliphatic Hydrocarbons | Hexanes, Heptane | Likely to be poor solvents. Can be used as an "anti-solvent" in a binary system with a more polar solvent like ethyl acetate or acetone.[11] |
| Aromatic Hydrocarbons | Toluene | The "like dissolves like" principle suggests this could be a good solvent, but solubility may be too high even when cold.[12] |
| Ethers | Diethyl ether, THF | Moderate polarity, may be suitable.[13] |
| Ketones | Acetone | A polar aprotic solvent that is worth screening.[13] |
Troubleshooting Recrystallization:
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No crystals form upon cooling. | The compound is too soluble in the chosen solvent; too much solvent was used. | 1. Try to induce crystallization by scratching the inside of the flask with a glass rod. 2. Add a seed crystal of pure product. 3. Evaporate some of the solvent and cool again. 4. Re-evaluate your solvent choice. |
| The compound "oils out" instead of crystallizing. | The boiling point of the solvent is higher than the melting point of the compound; the solution is supersaturated; high impurity load. | 1. Use a lower-boiling solvent. 2. Slow down the cooling rate. 3. Dilute the solution with more solvent before cooling. 4. Perform a preliminary purification by column chromatography to remove the bulk of impurities. |
| Poor recovery of the product. | The compound has significant solubility in the cold solvent; premature crystallization during hot filtration. | 1. Ensure the solution is cooled thoroughly in an ice bath before filtration. 2. Minimize the amount of solvent used for dissolution. 3. Use a pre-heated funnel for hot filtration to prevent crystallization. |
Guide 2: Purification by Sublimation
Sublimation is an excellent technique for purifying thermally stable, non-ionic organic solids, particularly for removing non-volatile or highly colored impurities. Given its aromatic structure, this compound is a good candidate for this method.[14][15]
Q: When should I choose sublimation, and what are the optimal conditions?
A: Sublimation is best used for a final "polishing" step after a primary purification like recrystallization, or for purifying small quantities to a very high degree. It is particularly effective for removing baseline impurities from a TLC plate that are non-volatile.
Step-by-Step Sublimation Protocol:
-
Place the dry, pre-purified this compound into a sublimation apparatus.
-
Assemble the apparatus with a cold finger condenser.
-
Apply a high vacuum (typically <1 mmHg).
-
Gently heat the apparatus using an oil bath or heating mantle. The temperature should be below the melting point but high enough to achieve a reasonable sublimation rate. A good starting point is often 20-30 °C below the melting point.
-
Pure crystals of this compound will deposit on the cold finger.
-
Once sublimation is complete, turn off the heat and allow the apparatus to cool completely to room temperature before releasing the vacuum.
-
Carefully collect the purified crystals from the cold finger.
Troubleshooting Sublimation:
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No sublimation occurs. | Temperature is too low; vacuum is not sufficient. | 1. Gradually increase the temperature, ensuring it stays below the melting point. 2. Check your vacuum pump and all seals for leaks. |
| The sample melts. | The heating rate is too fast or the temperature is too high. | 1. Reduce the temperature immediately. 2. Ensure even heating with a well-stirred oil bath. |
| Poor recovery. | Sublimation time was too short; volatile impurities are co-subliming. | 1. Increase the duration of the sublimation. 2. If volatile impurities are present, a preliminary purification by another method (e.g., column chromatography) is necessary. |
Guide 3: Purification by Column Chromatography
Column chromatography is the most powerful technique for separating complex mixtures, especially those containing isomers or impurities with similar polarities.
Q: What is a good starting point for developing a column chromatography method?
A: For a molecule like this compound, a normal-phase silica gel column is the standard choice. The key is to find an eluent system that provides good separation on a TLC plate, with a target Rf value for your product between 0.25 and 0.4.
Caption: Logic for developing an eluent system for column chromatography.
Step-by-Step Column Chromatography Protocol:
-
Eluent Selection (TLC): Start with a non-polar solvent system like Hexanes/Ethyl Acetate. Given the moderate polarity of the target, begin with a low percentage of ethyl acetate (e.g., 2-5%) and adjust as needed to achieve the target Rf.
-
Column Packing: Pack a glass column with silica gel using the chosen eluent system as a slurry.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (dichloromethane or the eluent itself) and adsorb it onto a small amount of silica gel. Evaporate the solvent and carefully add the dry powder to the top of the column.
-
Elution: Begin eluting with the chosen solvent system, collecting fractions.
-
Analysis: Monitor the fractions by TLC to identify which ones contain the pure product.
-
Combine and Evaporate: Combine the pure fractions and remove the solvent under reduced pressure.
Troubleshooting Column Chromatography:
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor separation (overlapping bands). | Eluent is too polar; column was overloaded; bands are not level. | 1. Switch to a less polar eluent system. 2. Use a larger column or less sample (a good rule of thumb is a 1:50 to 1:100 ratio of sample to silica gel by weight). 3. Ensure careful sample loading to create a flat, narrow starting band. |
| Product is not eluting. | Eluent is not polar enough. | 1. Gradually increase the polarity of the eluent system (gradient elution). |
| Cracked or channeled column bed. | Improper packing of the silica gel. | 1. The column must be repacked. Ensure the silica is fully settled and the bed is never allowed to run dry. |
For very difficult separations, such as isomers, High-Performance Liquid Chromatography (HPLC) may be necessary. A reversed-phase C18 column with a water/acetonitrile or water/methanol mobile phase is a common starting point for aromatic compounds.[16][17]
References
- Sigma-Aldrich, Safety Data Sheet for 2-Methylnaphthalene. [URL not available for direct linking, but can be found on the Sigma-Aldrich website for CAS 91-57-6]
- Ostrovskii, D., et al. (2021). Electronic spectra and structure of 1- and 2-fluoronaphthalene impurity centers in crystalline naphthalene. AIP Publishing. [URL not available for direct linking]
- ChemicalBook, this compound(324-42-5). [URL not available for direct linking]
- BenchChem (2025). Application Note: Recrystallization Techniques for Polar Fluorinated Molecules. [URL not available for direct linking]
-
PubChem, this compound. [Link]
- University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [URL not available for direct linking]
- Sigma-Aldrich, Fluorinated solvents. [URL not available for direct linking]
- Recrystalliz
-
Important Chemistry Tips-Solvents choose for recrystallization-Part4. (2022). YouTube. [Link]
- Fluorination of naphthalene and 1-methylnaphthalene with N-fl uorobis(phenylsulfonyl)amine without solvent. ResearchGate. [URL not available for direct linking]
- Matrix Fine Chemicals, this compound | CAS 324-42-5. [URL not available for direct linking]
- Finetech Industry Limited, this compound | CAS: 324-42-5. [URL not available for direct linking]
- Synthesis of functionalized naphthalenes. Rice Research Repository. [URL not available for direct linking]
- Goldfarb, J. L., & Suuberg, E. M. (2008). Vapor Pressures and Enthalpies of Sublimation of Ten Polycyclic Aromatic Hydrocarbons Determined via the Knudsen Effusion Method. Journal of Chemical & Engineering Data. [URL not available for direct linking]
- ChemSynthesis, 1-fluoro-2-methylnaphthalene. [URL not available for direct linking]
-
National Center for Biotechnology Information. Table 4-2, Physical and Chemical Properties of Naphthalene, 1-Methylnaphthalene, and 2-Methylnaphthalene. [Link]
- Occupational Safety and Health Administration, 2-METHYLNAPHTHALENE. [URL not available for direct linking]
- Guidechem, 91-57-6 2-Methylnaphthalene. [URL not available for direct linking]
- The Good Scents Company, 2-methyl naphthalene, 91-57-6. [URL not available for direct linking]
- Inchem.org, ICSC 1276 - 2-METHYLNAPHTHALENE. [URL not available for direct linking]
- Google Patents, CN1887833A - Prepn process of 1-fluoronaphthalene.
- Study of a Fluorescent System Based on the Naphthalene Derivative Fluorescent Probe Bound to Al 3+. MDPI. [URL not available for direct linking]
- Identification of specific halogenated polycyclic aromatic hydrocarbons in surface soils of petrochemical, flame retardant, and electronic waste dismantling industrial parks. Journal of Hazardous Materials. [URL not available for direct linking]
-
Sun, J. L., et al. (2013). Halogenated polycyclic aromatic hydrocarbons in the environment. Chemosphere. [Link]
- Detection of Naphthalene Sulfonates from Highly Saline Brines with High-Performance Liquid Chromatography in Conjunction with Fluorescence Detection and Solid-Phase Extraction. ResearchGate. [URL not available for direct linking]
- Destroy, Create, Transform and Sublimate. Laboratory Dissociation Studies on Polycyclic Aromatic Hydrocarbons and Analogues. Universiteit Leiden. [URL not available for direct linking]
- Detection of Naphthalene Sulfonates from Highly Saline Brines with High-Performance Liquid Chromatography in Conjunction with Fluorescence Detection and Solid-Phase Extraction. Oxford Academic. [URL not available for direct linking]
- Polymorph Screening of Core-Chlorinated Naphthalene Diimides with Different Fluoroalkyl Side-Chain Lengths. National Institutes of Health. [URL not available for direct linking]
- Analytical and preparative separation and isolation of functionalized fullerenes by conventional HPLC stationary phases: method development and column screening. RSC Publishing. [URL not available for direct linking]
- Transformation reactivity of parent polycyclic aromatic hydrocarbons and the formation trend of halogenated polycyclic aromatic hydrocarbons in the presence of bromide ion during chlorination. PlumX. [URL not available for direct linking]
- Analytical and preparative separation and isolation of functionalized fullerenes by conventional HPLC stationary phases: method. Uppsala University. [URL not available for direct linking]
- CookeChem, this compound, 95+%, 324-42-5. [URL not available for direct linking]
- Sigma-Aldrich, this compound | 324-42-5. [URL not available for direct linking]
Sources
- 1. This compound | C11H9F | CID 2727845 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. matrix-fine-chemicals.com [matrix-fine-chemicals.com]
- 3. This compound | CAS: 324-42-5 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Table 4-2, Physical and Chemical Properties of Naphthalene, 1-Methylnaphthalene, and 2-Methylnaphthalene - Toxicological Profile for Naphthalene, 1-Methylnaphthalene, and 2-Methylnaphthalene - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. chemsynthesis.com [chemsynthesis.com]
- 7. CN1887833A - Prepn process of 1-fluoronaphthalene - Google Patents [patents.google.com]
- 8. iehpc.gdut.edu.cn [iehpc.gdut.edu.cn]
- 9. Halogenated polycyclic aromatic hydrocarbons in the environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. PlumX [plu.mx]
- 11. Reagents & Solvents [chem.rochester.edu]
- 12. youtube.com [youtube.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. academic.oup.com [academic.oup.com]
identifying and minimizing byproducts in 2-Fluoro-6-methylnaphthalene synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals
This technical support guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the synthesis of 2-Fluoro-6-methylnaphthalene. As Senior Application Scientists, we have compiled this resource to address common challenges and help you optimize your synthetic protocols, focusing on the identification and minimization of byproducts.
Troubleshooting Guide: The Balz-Schiemann Reaction Route
The Balz-Schiemann reaction is a common and effective method for the synthesis of aryl fluorides, including this compound, from the corresponding primary aromatic amine. The reaction proceeds via the diazotization of 2-amino-6-methylnaphthalene to form a diazonium salt, followed by thermal or photochemical decomposition in the presence of a fluoride source, typically from a tetrafluoroborate anion.[1][2] While generally reliable, this multi-step process can present several challenges, leading to the formation of various byproducts.
Q1: My final product is contaminated with the starting material, 2-amino-6-methylnaphthalene. What causes this and how can I prevent it?
Cause: Incomplete diazotization is the most common reason for the presence of the starting amine in your product. This can be due to several factors:
-
Insufficient Nitrous Acid: The stoichiometry of the diazotization reaction is critical. An inadequate amount of sodium nitrite will result in unreacted 2-amino-6-methylnaphthalene.
-
Poor Temperature Control: The diazotization reaction is typically carried out at low temperatures (0-5 °C) to ensure the stability of the diazonium salt.[3] If the temperature is too high, the nitrous acid can decompose before it reacts with the amine.
-
Inadequate Acidity: A strong acid is required to generate the nitrosyl cation (NO+), the active electrophile in the diazotization reaction.[2][4] Insufficient acidity can slow down or prevent the complete formation of the diazonium salt.
Minimization and Troubleshooting:
-
Reagent Stoichiometry: Ensure a slight excess of sodium nitrite (typically 1.1-1.2 equivalents) is used to drive the reaction to completion.
-
Strict Temperature Control: Maintain the reaction temperature below 5 °C throughout the addition of sodium nitrite. Use an ice-salt bath for efficient cooling.
-
Acid Concentration: Use a sufficient concentration of a strong, non-nucleophilic acid like fluoroboric acid (HBF4).
-
Purification: If the starting material persists, it can often be removed by column chromatography on silica gel. Alternatively, an acidic wash of the organic extract can protonate the amine, allowing it to be extracted into the aqueous phase.
Q2: I am observing a significant amount of a dark, tarry substance in my reaction mixture, which complicates purification. What is this and how can I minimize its formation?
Cause: The formation of tarry residues is often attributed to the decomposition of the diazonium salt and subsequent side reactions.[5] The instability of the diazonium salt, particularly for substituted aromatic systems, can be a significant issue.[6] Key contributing factors include:
-
Elevated Temperatures: Premature decomposition of the diazonium salt can occur if the temperature is not strictly controlled during diazotization and handling.
-
Presence of Nucleophiles: Unwanted nucleophiles in the reaction mixture can react with the highly reactive diazonium salt, leading to a variety of colored byproducts, including azo compounds.[7]
-
Prolonged Reaction Times: Leaving the diazonium salt for extended periods, even at low temperatures, can lead to gradual decomposition.
Minimization and Troubleshooting:
-
Temperature and Time Management: Use the freshly prepared diazonium salt immediately in the subsequent decomposition step. Avoid letting it stand for long periods.
-
Clean Reaction Conditions: Ensure all glassware is clean and free of contaminants that could act as unwanted nucleophiles.
-
Controlled Decomposition: The thermal decomposition of the diazonium tetrafluoroborate should be performed at the lowest effective temperature to minimize charring. Photochemical decomposition can be an alternative that allows for lower reaction temperatures.[8][9]
-
Solvent Choice: Using non-polar solvents during the decomposition step can sometimes improve yields and reduce the formation of tarry byproducts.[9]
Q3: My purified product shows the presence of isomeric impurities. How are these formed and what can I do to avoid them?
Cause: The presence of isomeric impurities in your this compound product can originate from two main sources:
-
Isomeric Starting Material: The commercial 2-amino-6-methylnaphthalene may contain other isomers, such as 2-amino-7-methylnaphthalene or isomers of dimethylnaphthalene if the synthesis of the starting material was not regioselective.[10] These isomeric amines will undergo the Balz-Schiemann reaction to produce the corresponding isomeric fluoro-methylnaphthalenes.
-
Rearrangement Reactions: Although less common for the Balz-Schiemann reaction which proceeds through a relatively stable aryl cation, rearrangements are theoretically possible under certain conditions.
Minimization and Troubleshooting:
-
Starting Material Purity: The most critical step is to ensure the purity of the starting 2-amino-6-methylnaphthalene. Analyze the starting material by GC-MS or HPLC before use. If necessary, purify the amine by recrystallization or chromatography.
-
Analytical Monitoring: Use analytical techniques like GC-MS and HPLC to monitor the isomeric purity of your product throughout the synthesis and purification process.
-
Purification of the Final Product: Isomeric byproducts can be challenging to remove due to their similar physical properties. Fractional crystallization or preparative HPLC may be necessary for achieving high isomeric purity.
Q4: I have identified byproducts with a higher molecular weight, possibly from dimerization or coupling reactions. What leads to their formation?
Cause: The formation of higher molecular weight byproducts, such as biaryls or azo compounds, can occur through radical or coupling side reactions of the diazonium salt.
-
Azo Compound Formation: The diazonium salt can act as an electrophile and couple with electron-rich aromatic compounds, including the starting amine or the product, to form colored azo compounds. This is more prevalent if the pH is not sufficiently acidic.
-
Radical Reactions: In some cases, the decomposition of the diazonium salt can have some radical character, leading to the formation of biaryl compounds through dimerization.
Minimization and Troubleshooting:
-
Maintain Low pH: Ensure the reaction medium is sufficiently acidic throughout the diazotization to suppress azo coupling.
-
Controlled Decomposition: A smooth and controlled decomposition of the diazonium salt is crucial. Avoid localized overheating which can promote side reactions.
-
Purification: These higher molecular weight byproducts can usually be separated from the desired product by column chromatography or crystallization.
Troubleshooting Guide: Nucleophilic Aromatic Substitution (SNAr) Route
While less common for non-activated systems, the synthesis of this compound via a nucleophilic aromatic substitution (SNAr) reaction is a theoretical possibility. This would typically involve the displacement of a leaving group (e.g., -Cl, -Br, -NO2) from a 2-substituted-6-methylnaphthalene precursor with a fluoride source. For an efficient SNAr reaction, the naphthalene ring usually requires activation by a strong electron-withdrawing group.[11]
Q5: I am attempting an SNAr reaction on a 2-halo-6-methylnaphthalene precursor, but the reaction is very slow or does not proceed. Why is this?
Cause: The naphthalene ring system is not inherently electron-deficient enough for a facile SNAr reaction. The lack of a strong electron-withdrawing group (like a nitro group) ortho or para to the leaving group makes the aromatic ring less susceptible to nucleophilic attack.[11]
Troubleshooting and Alternative Strategies:
-
Increase Reaction Temperature: High temperatures are often required to drive SNAr reactions on non-activated substrates. However, this can also lead to the formation of degradation byproducts.
-
Use a More Reactive Fluoride Source: Consider using fluoride sources with higher reactivity, such as anhydrous potassium fluoride in the presence of a phase-transfer catalyst (e.g., a crown ether).
-
Activate the Substrate: A more effective approach would be to start with an activated precursor, such as 2-chloro-6-methyl-7-nitronaphthalene. The nitro group would activate the chloro substituent for SNAr, and could potentially be removed in a subsequent step.
-
Consider a Different Synthetic Route: If the SNAr approach proves to be inefficient, the Balz-Schiemann reaction is a more established and often more reliable method for this particular transformation.
Q6: In my SNAr attempt, I am observing the formation of multiple products. What are the likely byproducts?
Cause: Under forcing conditions (high temperatures), SNAr reactions on non-activated substrates can be unselective and lead to a mixture of products.
-
Elimination Reactions: If the substrate has benzylic protons, elimination reactions can compete with substitution.
-
Rearrangement and Isomerization: At high temperatures, rearrangement of the methyl group or isomerization of the substitution pattern on the naphthalene ring can occur.
-
Reaction with Solvent: The solvent, if nucleophilic, could potentially compete with the fluoride ion.
Minimization and Troubleshooting:
-
Milder Reaction Conditions: If possible, explore milder reaction conditions, perhaps using a catalyst to promote the reaction at lower temperatures.
-
Careful Product Analysis: Thoroughly characterize all major byproducts using techniques like GC-MS and NMR to understand the competing reaction pathways. This information will be crucial for optimizing the reaction conditions.
-
Purification Challenges: The separation of a complex mixture of byproducts will likely require advanced purification techniques such as preparative HPLC.
Frequently Asked Questions (FAQs)
Q: How important is the purity of the starting 2-amino-6-methylnaphthalene?
A: The purity of the starting amine is of utmost importance. Any isomeric impurities in the starting material will be carried through the Balz-Schiemann synthesis, leading to the formation of isomeric fluoro-methylnaphthalenes that are often very difficult to separate from the desired product. It is highly recommended to analyze the purity of the starting amine by a reliable method like GC-MS or HPLC before proceeding with the synthesis.
Q: Which synthetic route is generally preferred for the synthesis of this compound: the Balz-Schiemann reaction or SNAr?
A: For the synthesis of this compound, the Balz-Schiemann reaction is the more established and generally preferred route.[1][2] This is because the SNAr reaction on a non-activated naphthalene ring is typically challenging and may require harsh conditions, leading to low yields and multiple byproducts. The Balz-Schiemann reaction, while having its own set of challenges related to the stability of the diazonium salt, offers a more direct and often cleaner route to the desired product.
Q: What are the best analytical methods for determining the purity of my this compound product?
A: A combination of analytical techniques is recommended for a comprehensive purity assessment:
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is excellent for identifying and quantifying volatile impurities, including residual starting materials, solvents, and isomeric byproducts.[12]
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for separating and quantifying non-volatile impurities and isomers. Developing a good HPLC method is crucial for accurate purity determination.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and 19F NMR are essential for confirming the structure of the final product and for detecting impurities that may not be easily observed by other techniques.
Q: What is the most effective method for purifying the final this compound product?
A: The choice of purification method will depend on the nature and quantity of the impurities.
-
Crystallization: If the main impurities are isomers with slightly different physical properties, fractional crystallization can be a very effective method for purification on a larger scale.[13][14][15]
-
Column Chromatography: For the removal of more polar or non-isomeric impurities, column chromatography on silica gel is a standard and effective technique.
-
Preparative HPLC: For achieving very high purity or for separating challenging isomeric mixtures, preparative HPLC is the method of choice, although it is less scalable than crystallization.
Experimental Protocols & Data Presentation
Table 1: Common Byproducts in the Balz-Schiemann Synthesis of this compound and their Mitigation Strategies
| Byproduct | Likely Cause | Mitigation Strategy |
| 2-amino-6-methylnaphthalene | Incomplete diazotization | Use slight excess of NaNO2, maintain low temperature (0-5 °C), ensure sufficient acidity. |
| Tarry Residues | Decomposition of diazonium salt | Strict temperature control, use fresh diazonium salt, controlled decomposition. |
| Isomeric Fluoro-methylnaphthalenes | Impure starting amine | Analyze and purify 2-amino-6-methylnaphthalene before use. |
| Azo Compounds | Coupling of diazonium salt with electron-rich species | Maintain a strongly acidic environment during diazotization. |
| Biaryl Compounds | Radical side reactions | Ensure smooth and controlled decomposition of the diazonium salt. |
Step-by-Step Protocol: Purity Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Dissolve a small amount of the crude or purified this compound in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.
-
Instrument Setup:
-
GC Column: Use a non-polar or medium-polarity capillary column (e.g., HP-5MS, DB-5).
-
Injector: Set the injector temperature to 250 °C.
-
Oven Program: Start with an initial temperature of 100 °C, hold for 2 minutes, then ramp the temperature at 10 °C/min to 280 °C and hold for 5 minutes.
-
Carrier Gas: Use helium as the carrier gas with a constant flow rate.
-
-
MS Setup:
-
Ionization Mode: Use Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan a mass range of m/z 40-400.
-
-
Injection and Analysis: Inject 1 µL of the prepared sample into the GC-MS system.
-
Data Interpretation: Identify the peak corresponding to this compound (expected molecular ion at m/z 160). Analyze other peaks by comparing their mass spectra with a library database to identify potential byproducts. Quantify the relative peak areas to determine the purity of the sample.
Visualizing Reaction Pathways
Diagram 1: The Balz-Schiemann Reaction Pathway and Potential Byproducts
Caption: Balz-Schiemann reaction pathway and common byproducts.
References
-
Wikipedia. Balz–Schiemann reaction. [Link]
-
Grokipedia. Balz–Schiemann reaction. [Link]
- Wydra, J., et al. (2025). Design, Synthesis, and Molecular Evaluation of SNAr‐Reactive N‐(6‐Fluoro‐3‐Nitropyridin‐2‐yl)Isoquinolin‐3‐Amines as Covalent USP7 Inhibitors Reveals an Unconventional Binding Mode. ChemMedChem.
- Skarada, T. E. (1971). U.S. Patent No. 3,590,091. Washington, DC: U.S.
-
Organic Chemistry Portal. Diazotisation. [Link]
-
BYJU'S. Balz Schiemann Reaction Mechanism. [Link]
- ResearchGate. (2015). Nucleophilic aromatic substitution reaction of unprotected ortho-fluoro/methoxy benzoic and naphthoic acids with Grignard/organolithium reagents (SNArAB).
- Benchchem. (2025). Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions of 2-Chloro-6-nitronaphthalene.
- National Center for Biotechnology Information. (2024). Aliphatic Amines Unlocked for Selective Transformations through Diazotization.
- ResearchGate. (2025).
-
Scientific Update. (2019). The Balz-Schiemann Reaction. [Link]
- Dhingra, S. K., Nag, P., & Saxena, R. (2015). Synthesis of Fluoro-Aromatics by Balz-Schiemann Reaction. A Greener Approach. Chemical Science Transactions, 4(4), 1149-1155.
- Jacobsen, E. N. (2018). One Step at Time: Most Nucleophilic Aromatic Substitutions are Concerted. ACS Central Science.
-
Organic Chemistry Portal. Balz-Schiemann Reaction. [Link]
- Benchchem. (2025).
- National Center for Biotechnology Information. (2021). Revisiting the Balz–Schiemann Reaction of Aryldiazonium Tetrafluoroborate in Different Solvents under Catalyst- and Additive-Free Conditions. The Journal of Organic Chemistry.
- ResearchGate. (2025). A DFT investigation on aromatic nucleophilic substitution (SNAr) reaction between 4-fluoro-1-naphthaldehyde/4-fluoro-2-naphthaldehyde/1-fluoro-2-naphthaldehyde/1-fluoronaphthalene and methylthiolate ion in gas phase and in protic/aprotic solvents.
- National Center for Biotechnology Information. (2009). Estimation of selected physicochemical properties for methylated naphthalene compounds.
- Preprints.org. (2021).
- Arylgermanes as Linkers for Solid Phase Synthesis.
-
National Center for Biotechnology Information. This compound. [Link]
- ResearchGate. (2025). Diazotisation of Weakly Basic Aromatic and Heterocyclic Amines in Strongly Acid Media.
- Royal Society of Chemistry. (2017). A mild and ligand-free palladium-catalyzed Heck-Matsuda reaction between Morita-Baylis-Hillman alcohols (MBHAs) and aryl triazenes. RSC Advances.
- Benchchem. (2025). Application Notes and Protocols for Nucleophilic Aromatic Substitution (SNAr) on 3-Chloro-6-methoxypyridazine.
- Chemistry LibreTexts. (2019). 14.
- National Center for Biotechnology Information. (2021). Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids: Mechanistic and Regiochemical Aspects. Accounts of Chemical Research.
- ResearchGate. (2016). Synthesis of Fluoro-Aromatics by Balz-Schiemann Reaction. A Greener Approach.
- Google Patents. (1952). U.S. Patent No. 2,615,058. Washington, DC: U.S.
- SciSpace. (2018). Preparation of 2-Methylnaphthalene from 1-Methylnaphthalene via Catalytic Isomerization and Crystallization.
- ResearchGate.
Sources
- 1. Balz–Schiemann reaction - Wikipedia [en.wikipedia.org]
- 2. byjus.com [byjus.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Diazotisation [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. grokipedia.com [grokipedia.com]
- 7. scientificupdate.com [scientificupdate.com]
- 8. Balz-Schiemann Reaction [organic-chemistry.org]
- 9. Revisiting the Balz–Schiemann Reaction of Aryldiazonium Tetrafluoroborate in Different Solvents under Catalyst- and Additive-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. US3590091A - Crystallization and purification of 2,6-dmn - Google Patents [patents.google.com]
- 14. US2615058A - Method of purifying naphthalene by crystallization - Google Patents [patents.google.com]
- 15. scispace.com [scispace.com]
Technical Support Center: Troubleshooting Low Yield in the Fluorination of 6-Methylnaphthalene
Welcome to the technical support center for the fluorination of 6-methylnaphthalene. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with this specific transformation. Here, we move beyond generic advice to provide in-depth, mechanistically grounded troubleshooting strategies to help you enhance your reaction yields and achieve your synthetic goals.
I. Frequently Asked Questions (FAQs)
Q1: Which fluorination method is generally preferred for a naphthalene system like 6-methylnaphthalene?
A1: The choice of fluorination method depends heavily on the available starting material.
-
Electrophilic Fluorination : If you are starting with 6-methylnaphthalene itself, an electrophilic ("F+") approach is necessary. Reagents like Selectfluor® (F-TEDA-BF₄) are commonly used for the direct fluorination of electron-rich aromatic compounds.[1][2] However, direct fluorination of naphthalenes can be challenging due to the high reactivity of the ring system, which can lead to over-reaction or lack of regioselectivity.
-
Nucleophilic Fluorination (Balz-Schiemann Reaction) : If you can synthesize or procure 6-amino-2-methylnaphthalene, the Balz-Schiemann reaction is a more traditional and often more reliable method.[3][4][5] This reaction transforms a primary aromatic amine into an aryl fluoride through a diazonium tetrafluoroborate intermediate.[3][4][5] It generally offers better regiocontrol compared to direct electrophilic fluorination.
Q2: What are the primary safety concerns I should be aware of?
A2: Safety is paramount.
-
Electrophilic Reagents : "F+" reagents like Selectfluor® can react violently with certain common solvents like DMF.[1] Always check the compatibility of your reagent with the chosen solvent.
-
Balz-Schiemann Reaction : The diazonium tetrafluoroborate intermediates in the Balz-Schiemann reaction can be explosive, especially when isolated and heated.[4][6] High temperatures during the decomposition step can also lead to exothermic, runaway reactions.[3][6] Modern protocols often favor in situ generation and decomposition to avoid isolating these hazardous intermediates.[6]
-
HF and its Solutions : If using reagents that can generate hydrogen fluoride (HF), be aware that HF is extremely corrosive and toxic.[1] Always consult the Safety Data Sheet (SDS) for your specific reagents and handle them with appropriate personal protective equipment in a well-ventilated fume hood.
Q3: Can I expect side reactions? What are the most common byproducts?
A3: Yes, side reactions are a significant cause of low yield.
-
In electrophilic fluorination , potential byproducts include regioisomers (fluorination at other positions on the naphthalene ring), di- or poly-fluorinated products, and dearomatization products.[2] The methyl group on 6-methylnaphthalene is an activating group, which can lead to multiple fluorination events if the stoichiometry is not carefully controlled.
-
In the Balz-Schiemann reaction , common side reactions include the formation of phenols (from reaction with residual water) or other products arising from the aryl cation intermediate being trapped by other nucleophiles present in the reaction mixture. Thermal decomposition can also lead to tars and other degradation products, particularly at high temperatures.[7]
II. Troubleshooting Guide: Low Yield Diagnosis
This section provides a structured approach to diagnosing and resolving low-yield issues in the fluorination of 6-methylnaphthalene.
Problem 1: Low yield in Electrophilic Fluorination using Selectfluor®
You are attempting the direct fluorination of 6-methylnaphthalene with Selectfluor® in acetonitrile, but the yield of 6-fluoro-2-methylnaphthalene is consistently below 20%.
Initial Diagnostic Workflow
Caption: Troubleshooting workflow for the Balz-Schiemann reaction.
Detailed Troubleshooting Steps
1. Diazotization Step
-
Plausible Cause: The initial conversion of the amine to the diazonium salt is critical and highly temperature-sensitive. If the temperature rises above 5-10 °C, the diazonium salt can prematurely decompose.
-
Recommended Action:
-
Maintain Low Temperature: Strictly maintain the reaction temperature between 0 and 5 °C during the addition of sodium nitrite. Use an ice-salt bath.
-
Check Reagents: Use fresh, high-purity sodium nitrite and fluoroboric acid (HBF₄).
-
2. Diazonium Salt Stability and Isolation
-
Plausible Cause: Aryl diazonium tetrafluoroborates vary widely in stability. [3][6]The salt of 6-amino-2-methylnaphthalene may be inherently unstable or sensitive to moisture. Incomplete drying before thermal decomposition can lead to phenol formation and other side reactions.
-
Recommended Action:
-
Ensure Dryness: After isolating the diazonium salt by filtration, wash it with cold ether and dry it thoroughly under vacuum. Do not use heat.
-
Consider In Situ Protocol: To bypass issues with salt stability and the hazards of isolating it, consider a modified procedure where the decomposition is carried out in the same pot or by using a continuous-flow setup. [3][6] 3. Thermal Decomposition Step
-
-
Plausible Cause: The traditional method of solvent-free, high-temperature decomposition often leads to charring and low yields. [3][7]The choice of solvent can dramatically affect the outcome.
-
Recommended Action:
-
Use a High-Boiling Solvent: Instead of a neat decomposition, suspend the dry diazonium salt in an inert, high-boiling solvent like chlorobenzene or even a non-polar solvent like hexane. [7]This allows for more controlled heating and can significantly improve yields by preventing localized overheating.
-
Optimize Temperature: Heat the suspension gradually until steady nitrogen evolution is observed. The optimal temperature is substrate-dependent.
-
Explore Modern Alternatives: Recent studies have shown that using low- or non-polar solvents can allow the reaction to proceed at much lower temperatures (e.g., 60 °C). [7]Photochemical decomposition using visible light is another modern, milder alternative to harsh thermal conditions. [3][7] Table 2: Effect of Decomposition Conditions on Balz-Schiemann Yield
-
| Entry | Decomposition Method | Solvent | Temperature (°C) | Yield of Aryl Fluoride (%) | Observations |
| 1 | Thermal, Neat | None | 150-200 | 25-40 | Significant tar formation |
| 2 | Thermal, Slurry | Dodecane | 120-140 | 50-65 | Cleaner reaction |
| 3 | Thermal, Slurry | PhCl | 100-120 | 60-75 | Good control |
| 4 | Photochemical | Hexane | 25 (RT) | 70-90 | Very mild, requires light source |
| Data is illustrative, based on general trends reported in the literature. | |||||
| [3][7] |
III. Key Experimental Protocols
Protocol 1: Electrophilic Fluorination of 6-Methylnaphthalene
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 6-methylnaphthalene (1.0 mmol, 142.2 mg).
-
Add 10 mL of anhydrous acetonitrile. Stir until the starting material is fully dissolved.
-
Add Selectfluor® (1.2 mmol, 425 mg) in one portion.
-
Heat the reaction mixture to 90 °C using an oil bath.
-
Monitor the reaction progress by TLC or GC-MS.
-
After 4 hours (or upon completion), cool the reaction to room temperature.
-
Filter the mixture to remove insoluble salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate 6-fluoro-2-methylnaphthalene.
Protocol 2: Balz-Schiemann Reaction via Isolated Salt
-
Diazotization: Dissolve 6-amino-2-methylnaphthalene (1.0 mmol, 157.2 mg) in 5 mL of 48% HBF₄ in a flask cooled to 0 °C. Stir vigorously.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 mmol, 76 mg in 1 mL H₂O) dropwise, keeping the internal temperature below 5 °C.
-
Stir the resulting slurry at 0 °C for an additional 30 minutes.
-
Isolation: Collect the precipitated diazonium tetrafluoroborate salt by vacuum filtration. Wash the solid with 5 mL of cold water, followed by 5 mL of cold diethyl ether.
-
Dry the salt thoroughly under high vacuum for at least 2 hours. (Caution: Potentially explosive solid).
-
Decomposition: Place the dry salt in a flask containing 10 mL of chlorobenzene.
-
Heat the mixture gently with stirring in a well-ventilated fume hood. Gas evolution (N₂) should begin. Maintain a steady rate of decomposition.
-
Once gas evolution ceases, cool the mixture. Wash with aqueous NaOH, then water, and dry the organic layer over MgSO₄.
-
Remove the solvent under reduced pressure and purify the residue by column chromatography or distillation.
IV. References
-
Balz–Schiemann reaction - Grokipedia. Provides an overview of the reaction, its mechanism, and limitations, including the need for high temperatures and the risks of exothermic decomposition.
-
Balz–Schiemann Reaction - Science Info. Discusses the mechanism, applications, and limitations of the reaction, noting that isolation of the diazonium salt can be explosive.
-
Selectfluor and alcohol-mediated synthesis of bicyclic oxyfluorination compounds by Wagner–Meerwein rearrangement - PMC - NIH. Details the optimization of reaction conditions for Selectfluor, including temperature and time, showing that higher temperatures and longer times can significantly increase conversion.
-
Technical Support Center: Optimizing Reaction Conditions for Fluorination - Benchchem. Offers general troubleshooting advice for fluorination reactions, including solvent choice and safety with reagents like Selectfluor®.
-
Electrophilic fluorination - Wikipedia. Describes the mechanism and scope of electrophilic fluorination, noting side reactions like dearomatization in electron-rich aromatic compounds.
-
Optimization of reaction conditions a . | Download Table - ResearchGate. Presents data showing that increasing reaction temperature to 120 °C can lead to complete conversion in electrophilic fluorination with Selectfluor.
-
Optimizing reaction conditions for electrophilic fluorination using 2-(Trifluoroacetyl)cyclopentanone - Benchchem. Recommends careful control of fluorinating agent stoichiometry to avoid the formation of difluorinated byproducts.
-
Balz–Schiemann reaction - Wikipedia. A general encyclopedia entry describing the transformation of aromatic amines to aryl fluorides.
-
Combination of gold catalysis and Selectfluor for the synthesis of fluorinated nitrogen heterocycles - Beilstein Journals. Provides a specific procedure for drying Selectfluor reagent under vacuum at 70–80 °C.
-
Revisiting the Balz–Schiemann Reaction of Aryldiazonium Tetrafluoroborate in Different Solvents under Catalyst- and Additive-Free Conditions - PubMed Central. Highlights the issues with traditional high-temperature decomposition and demonstrates that low- or non-polar solvents can significantly improve yields at lower temperatures.
-
2 - Organic Syntheses Procedure. Provides representative procedures for reactions involving naphthalene derivatives, including purification techniques.
-
The Balz-Schiemann Reaction - Scientific Update - UK. Discusses the hazards of isolating diazonium intermediates and modern approaches that avoid this step through in situ generation and decomposition.
-
Electrophilic Fluorination using 3 different reagents by Dr. Tanmoy Biswas. - YouTube. Explains the challenges of direct fluorination and the development of N-F reagents to control reactivity.
-
Electrophilic fluorination of aromatic compounds with NF type reagents: Kinetic isotope effects and mechanism - ResearchGate. Discusses the mechanism of electrophilic fluorination on aromatic systems.
-
Electrophilic Fluorination-Nucleophilic Addition Reaction Mediated by Selectfluor: Mechanistic Studies and New Applications - PubMed. Provides mechanistic insights into reactions involving Selectfluor.
-
Technical Support Center: Fluorination of 5-Methylhex-3-ene Derivatives - Benchchem. Outlines common problems such as low yield and side reactions in fluorination chemistry.
-
Purification of Laboratory Chemicals, Sixth Edition - Neilson Lab. A standard reference for chemical purification techniques.
-
1(2H)-Naphthalenone, 6-amino-3,4-dihydro - Organic Syntheses Procedure. Offers detailed synthetic procedures and purification methods for related naphthalene compounds.
-
Electrophilic Aromatic Substitution - Chemistry LibreTexts. A textbook chapter explaining the fundamental mechanism of electrophilic substitution on aromatic rings.
-
Methylation of 2-methylnaphthalene with methanol to 2,6-dimethylnaphthalene over HZSM-5 modified by NH4F and SrO | Request PDF - ResearchGate. Provides context on the reactivity of 2-methylnaphthalene in other catalytic reactions.
-
(PDF) Preparation of 2-Methylnaphthalene from 1-Methylnaphthalene via Catalytic Isomerization and Crystallization - ResearchGate. Details purification methods like crystallization for methylnaphthalene isomers.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Electrophilic fluorination - Wikipedia [en.wikipedia.org]
- 3. grokipedia.com [grokipedia.com]
- 4. scienceinfo.com [scienceinfo.com]
- 5. Balz–Schiemann reaction - Wikipedia [en.wikipedia.org]
- 6. scientificupdate.com [scientificupdate.com]
- 7. Revisiting the Balz–Schiemann Reaction of Aryldiazonium Tetrafluoroborate in Different Solvents under Catalyst- and Additive-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scale-Up Considerations for 2-Fluoro-6-methylnaphthalene Production
This guide serves as a dedicated technical resource for researchers, chemists, and process development professionals involved in the synthesis of 2-Fluoro-6-methylnaphthalene. As a crucial building block in the development of advanced materials and pharmaceuticals, mastering its production at scale is paramount. This document moves beyond standard protocols to address the nuanced challenges of scaling up, providing troubleshooting solutions and answers to frequently asked questions rooted in practical experience and established chemical principles.
Troubleshooting Guide: From Bench to Plant
Scaling up a chemical synthesis introduces complexities in heat transfer, mass transport, and safety that are often negligible at the lab scale. The following section addresses common issues encountered during the scale-up of this compound production, primarily focusing on the most established route: the Balz-Schiemann reaction.
Issue 1: Low Yield or Incomplete Precipitation of the Intermediate Diazonium Tetrafluoroborate Salt
Question: My lab-scale synthesis of the 6-methyl-2-naphthalenediazonium tetrafluoroborate intermediate gives a high yield of crystalline solid. However, upon scaling up by a factor of 20, I'm observing a significant drop in isolated yield and the formation of a tarry, difficult-to-filter mass. What is happening?
Answer: This is a classic scale-up challenge related to inadequate temperature control and inefficient mixing. The diazotization of the starting amine (6-methyl-2-naphthylamine) is a highly exothermic and rapid reaction.
-
Causality: At the bench scale, a simple ice bath provides sufficient cooling capacity due to a high surface-area-to-volume ratio. In a large reactor, this ratio decreases dramatically, making it difficult to dissipate the heat generated. If the temperature rises above the optimal 0-5 °C range, two detrimental side reactions accelerate:
-
Premature Decomposition: The diazonium salt begins to decompose back to the starting amine or, in the presence of water, forms the corresponding 6-methyl-2-naphthol.
-
Azo-Coupling: The newly formed diazonium salt can act as an electrophile and attack an unreacted molecule of the starting amine, leading to the formation of colored azo-compound impurities, which contribute to the tarry consistency.
-
-
Troubleshooting Protocol:
-
Enhance Heat Removal: Ensure your reactor's cooling system is capable of handling the total heat evolution. This may require a more powerful chiller or a jacketed vessel with a high-efficiency heat transfer fluid.
-
Control Addition Rate: Instead of adding the sodium nitrite solution in one portion, use a programmable pump for slow, controlled addition. This ensures the rate of heat generation does not overwhelm the cooling capacity. Monitor the internal temperature continuously and link the addition rate to this reading.
-
Improve Agitation: Inadequate mixing can create localized "hot spots" where the temperature spikes, even if the bulk temperature appears stable. Verify that your impeller design and agitation speed are sufficient to maintain a homogenous mixture at the increased volume.
-
Reagent Purity: Ensure the starting 6-methyl-2-naphthylamine is of high purity. Impurities can interfere with the reaction and contribute to side product formation.
-
Issue 2: Violent or Uncontrollable Decomposition of the Diazonium Salt
Question: During the thermal decomposition step of the isolated diazonium salt, we experienced a runaway reaction that resulted in a rapid pressure increase. How can we ensure this step is safe and controlled at scale?
Answer: The thermal decomposition of aryldiazonium tetrafluoroborates is notoriously hazardous and can be explosive if not handled correctly.[1] The reaction releases gaseous nitrogen (N₂) and boron trifluoride (BF₃), and the decomposition itself is exothermic.
-
Causality: On a small scale, heating the dry salt may seem straightforward. However, at a larger scale, poor heat transfer can lead to a dangerous scenario where the core of the material reaches its decomposition temperature while the outer layers are still being heated. This can initiate a rapid, uncontrolled, and potentially explosive decomposition chain reaction.[1] Heating the dry, isolated salt is not recommended for large-scale production.
-
Troubleshooting Protocol & Safety Workflow:
-
Avoid Isolation of Dry Salt: The safest industrial practice is to perform the decomposition in a suitable high-boiling point, inert solvent. This creates a slurry that is easier to handle and allows for much better temperature control. The solvent acts as a heat sink, absorbing the energy released and allowing for a controlled, gradual evolution of gas.
-
Solvent Selection: Low- or non-polar solvents like chlorobenzene or even hexane have been shown to improve the efficiency of the Balz-Schiemann reaction, allowing for decomposition at lower temperatures.[2] The choice of solvent should be based on the solubility of the final product, boiling point, and safety profile.
-
Controlled Heating Profile: Use a ramping controller to heat the slurry slowly and steadily. Monitor both the internal temperature and the rate of gas evolution. The heating rate should be immediately reduced if the off-gassing becomes too vigorous.
-
Adequate Headspace and Venting: Ensure the reactor has sufficient headspace to accommodate the gas evolution and is equipped with a properly sized pressure relief system. The vent line should lead to a scrubber system to neutralize the corrosive BF₃ gas.
-
Workflow: Safe Scale-Up of Balz-Schiemann Reaction
Caption: Key workflow for the safe scale-up of this compound synthesis.
Issue 3: Low Product Purity and Difficult Purification
Question: The crude product from our scaled-up reaction is a dark oil with several impurities that are co-distilling with the desired this compound. How can we improve the purity and make the isolation easier?
Answer: Impurity formation is often exacerbated at scale due to the challenges in maintaining ideal reaction conditions. The primary impurities in a Balz-Schiemann reaction are typically phenols (from reaction with residual water), bi-aryl compounds, and azo-dyes.
-
Causality:
-
Phenol Formation: If the diazonium salt is exposed to water at elevated temperatures before fluorination is complete, it will decompose to 6-methyl-2-naphthol.
-
Bi-aryl Formation: Radical side reactions can lead to the formation of bi-naphthalene impurities.
-
Incomplete Reaction: Unreacted starting material or intermediates can contaminate the final product.
-
-
Troubleshooting Protocol:
-
Optimize Decomposition: Ensure the thermal decomposition is driven to completion. Holding the reaction at the target temperature for a sufficient duration after gas evolution ceases can help.
-
Efficient Quenching: After the reaction is complete, cool the mixture and quench it carefully. A wash with a weak base (e.g., sodium bicarbonate solution) can help remove acidic byproducts like residual fluoroboric acid.
-
Pre-distillation Cleanup: Before attempting a final distillation, consider a steam distillation or a solvent wash to remove non-volatile, tarry impurities. This can significantly improve the efficiency of the final purification step.
-
Fractional Vacuum Distillation: For final purification, use an efficient fractional distillation column under high vacuum. The close boiling points of naphthalene derivatives often require a column with a higher number of theoretical plates for effective separation.
-
Recrystallization: If the distilled product is still not pure enough, recrystallization from a suitable solvent (e.g., hexane or ethanol) is an excellent final polishing step to obtain high-purity material.
-
| Parameter | Lab Scale (10g) | Pilot Scale (1kg) | Rationale for Change |
| Nitrite Addition | Manual, over 5-10 min | Pumped, over 60-90 min | To control exotherm and prevent localized overheating. |
| Cooling | Ice/water bath | Jacketed reactor with chiller | Surface area to volume ratio decreases, requiring more efficient cooling. |
| Agitation | Magnetic stir bar | Overhead mechanical stirrer | Ensures homogeneity in a larger, more viscous volume. |
| Decomposition | Heating neat solid with heat gun | Heating a slurry in solvent | Drastically improves safety and heat transfer for controlled decomposition. |
| Purification | Flash chromatography / Kugelrohr | Fractional vacuum distillation | Chromatography is not viable for large quantities; distillation is more scalable. |
Table 1: Comparison of key process parameters between lab and pilot scale.
Frequently Asked Questions (FAQs)
Q1: What are the primary safety hazards I must consider when scaling up the production of this compound via the Balz-Schiemann reaction?
A1: The primary hazards are:
-
Thermal Instability of Diazonium Salts: As discussed, these intermediates can decompose explosively if heated improperly as dry solids.[1] Always handle them as a wet cake or slurry.
-
Toxic and Corrosive Gases: The reaction releases boron trifluoride (BF₃), which is a toxic and corrosive gas. The entire process must be conducted in a well-ventilated area (or closed system) with an appropriate gas scrubbing system.
-
Handling Fluoroboric Acid (HBF₄): This is a corrosive acid that requires appropriate personal protective equipment (PPE), including acid-resistant gloves, a face shield, and a lab coat.[3]
-
Exothermic Reactions: Both the diazotization and decomposition steps are exothermic. A failure in the cooling system can lead to a runaway reaction.
Q2: My process uses a Grignard reaction to form an intermediate. What are the main challenges in scaling up Grignard reactions?
A2: Grignard reactions present significant scale-up challenges.[4] The initiation is often difficult to control and, once started, the reaction is highly exothermic.[4][5] Key considerations include:
-
Initiation: Ensuring consistent and safe initiation on a large scale can be difficult. Seeding with a small amount of pre-formed Grignard reagent is a common strategy.
-
Solvent Safety: Ethereal solvents like THF and diethyl ether are flammable and can form explosive peroxides.[4]
-
Heat Management: The exotherm must be managed with a robust cooling system and controlled addition of the halide.[6]
-
Heterogeneity: The reaction involves solid magnesium, requiring excellent agitation to ensure good surface contact and prevent settling.[6]
Q3: Are there modern alternatives to the classic Balz-Schiemann reaction that might be more amenable to scale-up?
A3: Yes, while the Balz-Schiemann is a workhorse, research has led to several innovations. One notable modification is conducting the diazotization in liquid hydrogen fluoride, which acts as both the acid and the fluoride source, avoiding the need to isolate the tetrafluoroborate salt.[7] Other variations use different counterions like hexafluorophosphates (PF₆⁻) which can sometimes offer better stability or higher yields.[7] More advanced transition-metal-catalyzed fluorination methods are also an area of active research, but for a specific molecule like this compound, the Balz-Schiemann reaction remains one of the most direct and well-documented routes.[8]
Troubleshooting Logic for Low Yield
Caption: A decision-making flow for troubleshooting low product yield.
References
-
Wikipedia. Balz–Schiemann reaction. [Link]
-
Green Chemistry (RSC Publishing). Comparative performance evaluation and systematic screening of solvents in a range of Grignard reactions. [Link]
-
AIChE. (336f) Practical Challenges and Solutions to Continuous Grignard Chemistry. [Link]
-
METTLER TOLEDO. Grignard Reaction Scale-up – 4 Steps to Control Development. [Link]
-
ChemRxiv. Data-guided rational design of additives for halogenation of highly fluorinated naphthalenes. [Link]
-
PubMed Central. Grignard Reagent Utilization Enables a Practical and Scalable Construction of 3-Substituted 5-Chloro-1,6-naphthyridin-4-one Derivatives. [Link]
-
Nature. Contemporary synthetic strategies in organofluorine chemistry. [Link]
-
RSC Publishing. Expanding organofluorine chemical space: the design of chiral fluorinated isosteres enabled by I(I)/I(III) catalysis. [Link]
-
BYJU'S. Balz Schiemann Reaction Mechanism. [Link]
-
Organic Chemistry Portal. Balz-Schiemann Reaction. [Link]
-
Organic Syntheses. 6-METHOXY-2-NAPHTHOL. [Link]
-
MDPI. Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope. [Link]
-
ResearchGate. (PDF) Synthesis of Fluoro-Aromatics by Balz-Schiemann Reaction. A Greener Approach. [Link]
-
PubMed Central. Revisiting the Balz–Schiemann Reaction of Aryldiazonium Tetrafluoroborate in Different Solvents under Catalyst- and Additive-Free Conditions. [Link]
Sources
- 1. byjus.com [byjus.com]
- 2. Revisiting the Balz–Schiemann Reaction of Aryldiazonium Tetrafluoroborate in Different Solvents under Catalyst- and Additive-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Comparative performance evaluation and systematic screening of solvents in a range of Grignard reactions - Green Chemistry (RSC Publishing) DOI:10.1039/C3GC40702K [pubs.rsc.org]
- 5. mt.com [mt.com]
- 6. (336f) Practical Challenges and Solutions to Continuous Grignard Chemistry | AIChE [proceedings.aiche.org]
- 7. Balz–Schiemann reaction - Wikipedia [en.wikipedia.org]
- 8. sioc.cas.cn [sioc.cas.cn]
resolving issues with reagent purity in 2-Fluoro-6-methylnaphthalene synthesis
Welcome to our dedicated technical support center for the synthesis of 2-Fluoro-6-methylnaphthalene. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this synthesis. Here, we address common challenges, with a particular focus on issues arising from reagent purity, and provide in-depth, field-proven troubleshooting strategies. Our approach is grounded in mechanistic understanding to empower you to not only solve immediate problems but also to anticipate and prevent future setbacks.
Introduction: The Synthetic Challenge
The synthesis of this compound, a valuable building block in medicinal chemistry and materials science, is most commonly achieved via the Balz-Schiemann reaction.[1] This pathway involves the diazotization of 6-methyl-2-naphthylamine followed by thermal decomposition of the resulting diazonium tetrafluoroborate salt.[2] While conceptually straightforward, the success of this synthesis is highly sensitive to the purity of reagents and the precise control of reaction conditions. Impurities in the starting materials or reagents can lead to a cascade of side reactions, resulting in low yields, difficult purifications, and compromised final product quality.
This guide provides a structured approach to troubleshooting, framed in a question-and-answer format, to directly address the practical issues you may encounter at the bench.
Troubleshooting Guide: From Starting Materials to Final Product
This section is designed to help you diagnose and resolve specific issues encountered during the synthesis of this compound.
Question 1: My diazotization reaction of 6-methyl-2-naphthylamine is forming a dark-colored, tarry substance instead of a clean diazonium salt precipitate. What is happening and how can I fix it?
Answer:
The formation of dark, insoluble tars during diazotization is a common and frustrating problem, often pointing to issues with reagent purity or reaction temperature.
Causality:
-
Impure Starting Amine: The primary culprit is often the purity of your 6-methyl-2-naphthylamine. Commercial sources can contain isomeric impurities (e.g., 1-methyl-2-naphthylamine or other dimethylnaphthalenes) and colored, oxidized polycyclic aromatic compounds. These impurities can undergo undesired side reactions under the acidic and oxidative conditions of diazotization.
-
Temperature Control Failure: Diazonium salts are notoriously unstable at elevated temperatures.[3] If the temperature of your reaction mixture rises above the recommended 0-5 °C, the diazonium salt can begin to decompose, leading to the formation of phenolic byproducts and polymeric tars.
-
Incorrect Stoichiometry of Nitrous Acid: An excess of nitrous acid (generated in situ from sodium nitrite and a strong acid) can lead to side reactions, including nitrosation of the naphthalene ring, which can contribute to the formation of colored impurities. Conversely, an insufficient amount will result in incomplete diazotization.
Troubleshooting Protocol:
-
Assess Starting Material Purity:
-
Before starting, analyze your 6-methyl-2-naphthylamine by HPLC or GC-MS to check for isomeric impurities.
-
If the purity is questionable, consider purification by recrystallization. A common solvent system for similar aromatic amines is ethanol or an ethanol/water mixture.
-
-
Optimize Reaction Conditions:
-
Ensure your reaction vessel is pre-chilled and maintained at 0-5 °C throughout the addition of the sodium nitrite solution. Use an ice-salt bath for better temperature control.
-
Add the sodium nitrite solution slowly and dropwise to prevent localized heating.
-
Use a slight excess (typically 1.05-1.1 equivalents) of sodium nitrite to ensure complete conversion of the amine.
-
Question 2: The yield of my isolated diazonium tetrafluoroborate salt is very low, even though the initial reaction appeared clean. Where could the product be lost?
Answer:
Low isolated yield of the diazonium salt can be attributed to several factors, from incomplete precipitation to mechanical losses during filtration.
Causality:
-
Solubility of the Diazonium Salt: While generally insoluble, the diazonium tetrafluoroborate salt has some solubility in the reaction medium, which can be exacerbated by an excess of acid or impurities.
-
Incomplete Precipitation: The addition of fluoroboric acid (HBF₄) or a salt like sodium tetrafluoroborate (NaBF₄) is what precipitates the diazonium salt.[4] Insufficient addition or poor mixing can lead to incomplete precipitation.
-
Premature Decomposition: Even at low temperatures, some decomposition can occur if the reaction is stirred for an extended period after diazotization is complete.
Troubleshooting Protocol:
-
Ensure Complete Precipitation:
-
After the diazotization is complete (as indicated by a persistent positive starch-iodide test for excess nitrous acid), add the fluoroboric acid or its salt solution slowly with vigorous stirring.
-
Allow sufficient time for the precipitation to complete, typically 30 minutes at 0-5 °C.
-
-
Minimize Mechanical Losses:
-
Use a pre-chilled filter funnel and wash the collected salt with a minimal amount of cold water, followed by cold diethyl ether or ethanol to aid in drying. Excessive washing will lead to product loss.
-
-
Prompt Isolation:
-
Do not let the diazonium salt sit in the reaction mixture for an extended period. Proceed to filtration and drying as soon as precipitation is complete.
-
Question 3: The thermal decomposition of my diazonium salt is giving a low yield of this compound and a significant amount of a dark, non-volatile residue. What are the likely side reactions?
Answer:
The thermal decomposition step is critical and often where yields are lost. The formation of a dark residue points towards undesired side reactions.
Causality:
-
Presence of Water: Any residual water in the diazonium salt can lead to the formation of the corresponding phenol (6-methyl-2-naphthol) during thermal decomposition. This phenol can then undergo further decomposition and polymerization at high temperatures.
-
Uncontrolled Decomposition: The thermal decomposition of diazonium salts can be highly exothermic.[5] If the decomposition is too rapid, it can lead to charring and the formation of complex, tarry byproducts.
-
Impurities from Diazotization: If the diazonium salt was impure to begin with, these impurities will be carried into the decomposition step and can contribute to the formation of residue.
Troubleshooting Protocol:
-
Thoroughly Dry the Diazonium Salt:
-
Ensure the isolated diazonium tetrafluoroborate is as dry as possible before decomposition. Drying under vacuum at room temperature is recommended. Caution: Do not use high temperatures to dry the diazonium salt as it is potentially explosive.
-
-
Controlled Thermal Decomposition:
-
Decompose the diazonium salt in small portions.
-
Consider performing the decomposition in a high-boiling point, inert solvent (e.g., xylene or decane) to better control the temperature and dissipate heat.
-
Alternatively, a solid-phase decomposition under vacuum with simultaneous distillation of the product can be effective.
-
-
Purification of the Crude Product:
-
The crude product will likely contain unreacted starting material, the phenolic byproduct, and other impurities. Purification by column chromatography or recrystallization is essential.
-
Frequently Asked Questions (FAQs)
Q1: What is the ideal purity for the 6-methyl-2-naphthylamine starting material?
A1: For best results, the starting amine should be >98% pure, with minimal isomeric impurities. The presence of other isomers can lead to the formation of difficult-to-separate fluorinated byproducts.
Q2: Can I use other fluorinating agents for the Balz-Schiemann reaction?
A2: While fluoroboric acid (HBF₄) or its salts are traditional, other reagents like hexafluorophosphoric acid (HPF₆) can also be used and may offer improved yields in some cases.[1] However, these are often more expensive.
Q3: My final this compound product is a pale yellow oil that solidifies on standing, but the literature reports a white solid. What could be the cause of the color?
A3: The yellow coloration is likely due to trace impurities, possibly phenolic compounds or residual tars from the decomposition step. A final purification step, such as passing a solution of the product through a short plug of silica gel or activated carbon, can often remove these colored impurities. Recrystallization from a suitable solvent like ethanol or hexane is also highly effective.
Q4: What are the best analytical techniques to assess the purity of my final product?
A4: A combination of techniques is ideal.
-
GC-MS is excellent for identifying volatile impurities and confirming the mass of the desired product.
-
¹H and ¹⁹F NMR are crucial for structural confirmation and can reveal the presence of impurities with distinct spectral signatures. The PubChem database provides reference spectra for this compound (CID 2727845).[6]
-
HPLC with a UV detector is a powerful tool for quantifying the purity of the final product and detecting non-volatile impurities. A reverse-phase C18 column with a mobile phase of acetonitrile and water is a good starting point for method development.[7]
Experimental Protocols
Protocol 1: Purification of Crude this compound by Column Chromatography
This protocol is designed to separate the desired product from common impurities such as 6-methyl-2-naphthol and unreacted starting materials.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Glass chromatography column
-
Collection tubes
-
Thin Layer Chromatography (TLC) plates and chamber
-
UV lamp
Procedure:
-
Prepare the Column:
-
Prepare a slurry of silica gel in hexane.
-
Carefully pack the chromatography column with the slurry, ensuring there are no air bubbles.
-
-
Prepare the Sample:
-
Dissolve the crude product in a minimal amount of dichloromethane or the eluent.
-
In a separate flask, add a small amount of silica gel to the dissolved sample to create a dry-packed sample.
-
Remove the solvent under reduced pressure.
-
-
Load the Column:
-
Carefully add the dry-packed sample to the top of the column.
-
-
Elution:
-
Begin eluting the column with pure hexane.
-
Gradually increase the polarity of the eluent by adding small percentages of ethyl acetate (e.g., starting with 1% ethyl acetate in hexane and gradually increasing to 5%). The optimal eluent system should be determined beforehand by TLC analysis.
-
-
Fraction Collection and Analysis:
-
Collect fractions and monitor the separation by TLC.
-
The desired product, being less polar than the phenolic impurities, should elute first.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
-
Data Summary Table: Eluent Systems for Column Chromatography
| Eluent System (Hexane:Ethyl Acetate) | Expected Elution Profile |
| 99:1 | Elution of non-polar impurities and the desired product. |
| 95:5 | Faster elution of the product. |
| 90:10 | Elution of more polar impurities, such as 6-methyl-2-naphthol. |
Visualization of Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues in the synthesis of this compound.
Caption: Troubleshooting workflow for this compound synthesis.
References
- Preparation process of 1-fluoronaphthalene. (n.d.). Eureka | Patsnap.
-
Balz–Schiemann reaction. (2023, December 29). In Wikipedia. [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 16, 2026, from [Link]
- The synthetic method of naphthalene system fluoro-containing intermediate 1- fluoronaphthalene. (n.d.). Google Patents.
-
Preparation method of 1-fluoronaphthalene. (2021, May 11). WIPO Patentscope. [Link]
-
Zhou, Z., Wang, Y., Liu, S., Phillis, A., Zhang, Q., & Ye, W. (2023). A Scalable Balz-Schiemann Reaction Protocol in a Continuous Flow Reactor. Journal of Visualized Experiments, (192), e64937. [Link]
-
Balz-Schiemann Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 16, 2026, from [Link]
-
Continuous flow reactor for Balz-Schiemann reaction: A new procedure for the preparation of aromatic fluorides. (2013). ResearchGate. [Link]
-
PubChem. (n.d.). 2-Methylnaphthalene. National Center for Biotechnology Information. Retrieved January 16, 2026, from [Link]
-
2-methylnaphthalene (C11H10) - bmse000537. (n.d.). BMRB. Retrieved January 16, 2026, from [Link]
-
Dhingra, S. K., Nag, P., & Saxena, R. (2015). Synthesis of Fluoro-Aromatics by Balz-Schiemann Reaction. A Greener Approach. Chemical Science Transactions, 4(4), 1149-1155. [Link]
-
Selectivity of Packing Materials in Reversed Phase Liquid Chromatography. (n.d.). Nacalai Tesque. Retrieved January 16, 2026, from [Link]
-
The Balz-Schiemann Reaction. (2019, February 6). Scientific Update. [Link]
-
Separation of 2-Methylnaphthalene on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. Retrieved January 16, 2026, from [Link]
Sources
- 1. Balz–Schiemann reaction - Wikipedia [en.wikipedia.org]
- 2. CN1887833A - Prepn process of 1-fluoronaphthalene - Google Patents [patents.google.com]
- 3. Prepn process of 1-fluoronaphthalene - Eureka | Patsnap [eureka.patsnap.com]
- 4. 1-Fluoronaphthalene synthesis - chemicalbook [chemicalbook.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. This compound | C11H9F | CID 2727845 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Separation of 2-Methylnaphthalene on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
managing exothermic reactions in the synthesis of 2-Fluoro-6-methylnaphthalene
Here is the technical support center for managing exothermic reactions in the synthesis of 2-Fluoro-6-methylnaphthalene.
A Guide to Managing Exothermic Hazards for Researchers and Drug Development Professionals
Welcome to the Technical Support Center. This guide is designed to provide you, a senior researcher or drug development professional, with the in-depth technical and safety information required for the successful synthesis of this compound. Our focus is on the practical management of the significant exothermic events inherent in this process, ensuring both the integrity of your experiment and the safety of your laboratory personnel.
Section 1: Frequently Asked Questions - Core Principles & Hazards
This section addresses fundamental questions regarding the synthesis, focusing on the underlying chemistry and associated risks.
Question: What is the primary synthetic route to this compound, and where do the exothermic risks lie?
Answer: The most common and established method for synthesizing this compound is the Balz-Schiemann reaction.[1] This process involves two critical, and potentially hazardous, stages:
-
Diazotization: 2-Amino-6-methylnaphthalene is converted into its corresponding diazonium salt, 2-methylnaphthalene-6-diazonium tetrafluoroborate. This is achieved by treating the amine with nitrous acid (generated in situ from sodium nitrite and a strong acid like fluoroboric acid, HBF₄) at low temperatures.[2] This diazotization step is a rapid and highly exothermic reaction.[3]
-
Thermal Decomposition: The isolated and dried diazonium tetrafluoroborate salt is then heated. This causes it to decompose, releasing nitrogen gas (N₂) and boron trifluoride (BF₃), to yield the desired product, this compound.[1] This decomposition is also a highly exothermic process that can lead to a dangerous thermal runaway if not meticulously controlled.[4]
The primary exothermic hazards are concentrated in these two distinct steps. Failure to manage the heat generated can lead to violent decomposition, pressure buildup, and potential explosions.[5][6]
Question: Why are aromatic diazonium salts, the key intermediates here, considered so hazardous?
Answer: Aromatic diazonium salts are high-energy molecules that are notoriously unstable.[5] Their hazard profile stems from several factors:
-
Thermal Instability: Many diazonium salts are unstable at temperatures above 5°C in solution and can decompose violently upon heating, especially in the solid state.[3][7] The enthalpy of decomposition for the diazo functional group is significant, typically ranging from -160 to -180 kJ/mol.[5]
-
Sensitivity to Shock and Friction: In their isolated, dry, solid form, diazonium salts can be sensitive to mechanical shock and friction, classifying them as potentially explosive materials.[7][8] It is a critical safety rule to never scratch or finely grind a dried diazonium salt with a metal spatula.[7]
-
Rapid Gas Evolution: Decomposition releases a large volume of nitrogen gas. In a runaway scenario, this rapid gas evolution can exceed the venting capacity of the reactor, leading to a catastrophic pressure increase and vessel rupture.[7]
For these reasons, diazonium salts should always be handled with extreme caution, on a small scale, and with appropriate safety measures in place. It is recommended that no more than 0.75 mmol of potentially explosive diazonium salts be handled at one time.[5][7]
Question: What are the essential safety precautions before I begin this synthesis?
Answer: A thorough risk assessment is mandatory. Key safety pillars include:
-
Personal Protective Equipment (PPE): Always use chemical splash goggles in combination with a face shield.[9][10] Wear an acid-resistant apron (e.g., neoprene or Viton®) over a lab coat, and select appropriate gloves (Viton®, nitrile, or butyl are often recommended for handling HF or HBF₄, but always consult the manufacturer's guide).[9][11]
-
Engineering Controls: All operations must be conducted inside a certified chemical fume hood with the sash positioned as low as possible.[10][11] Ensure immediate and unobstructed access to an ANSI-approved safety shower and eyewash station.[12]
-
Emergency Preparedness: Have an appropriate spill kit readily available. For spills involving fluoroboric or hydrofluoric acid, this must include a neutralizer like soda ash and absorbents specifically designed for HF.[12] A tube of calcium gluconate gel must be immediately accessible for treating skin exposure to fluoride ions, and all personnel must be trained on its use.[11][13]
-
Reagent Handling: Hydrofluoric acid (HF) and its solutions like HBF₄ are extremely corrosive and toxic. The fluoride ion can penetrate the skin, causing deep tissue and bone destruction, with symptoms that may be delayed for hours.[12][13] Never store these acids in glass containers; use polyethylene or Teflon®.[10][12]
Section 2: Troubleshooting Guide - The Diazotization Stage (0-5°C)
This stage requires precise temperature control to prevent the premature decomposition of the diazonium salt.
Question: My reaction temperature is spiking above 5°C during the sodium nitrite addition. What is happening and how do I mitigate it?
Answer: A temperature spike indicates that the rate of heat generation from the exothermic diazotization reaction is exceeding the cooling capacity of your system.[14] This is a critical safety concern.
-
Immediate Action: Immediately stop the addition of the sodium nitrite solution. Increase the efficiency of your cooling bath (e.g., add more dry ice to your acetone bath).
-
Causality & Prevention:
-
Addition Rate: You are likely adding the nitrite too quickly. The addition must be slow and dropwise, allowing the cooling system to dissipate the heat generated from each drop before the next is added.
-
Cooling Inefficiency: Ensure your reaction flask is adequately immersed in the cooling bath and that the bath's temperature is well below 0°C. Vigorous stirring is essential to ensure uniform temperature throughout the reaction mixture.
-
Concentration: Highly concentrated solutions will generate heat more rapidly in a smaller volume. Ensure your reagent concentrations are within established protocol limits.
-
Question: I see brown/orange fumes (NOx) forming above my reaction mixture. What does this mean?
Answer: The formation of brown nitrogen dioxide (NO₂) fumes indicates a side reaction, typically the decomposition of excess nitrous acid (HNO₂). This can occur if the local concentration of sodium nitrite is too high or if the reaction mixture is not acidic enough.
-
What to Do: Briefly pause the nitrite addition and ensure the mixture is being stirred vigorously to promote homogeneity. Verify that the initial acidification of the amine solution was sufficient.
-
Prevention: The recommended procedure is to combine the amine (2-amino-6-methylnaphthalene) and the acid (HBF₄) first, then add the sodium nitrite solution slowly and sub-surface if possible.[7][8] This ensures the nitrite reacts immediately in an acidic environment. Always use a stoichiometric amount of sodium nitrite; an excess should be avoided.[7][8]
Question: My diazonium salt is precipitating from the solution during its formation. Is this a problem?
Answer: Yes, this is a significant hazard. The uncontrolled precipitation of diazonium salts out of solution is one of the "cardinal rules" to avoid.[7][8] Solid diazonium salts are far more sensitive to shock and friction and can pose an explosion risk.[7] The goal is to keep the salt in solution until the reaction is complete and you are ready for a controlled isolation.
-
Causality & Prevention:
-
Solubility: The diazonium tetrafluoroborate may have limited solubility in your reaction medium. You may need to use a slightly larger volume of solvent or a co-solvent system if the protocol allows.
-
Temperature: In some cases, a slight, controlled increase in temperature (while remaining below 5°C) can improve solubility, but this must be done with extreme caution.
-
Concentration: Overly concentrated reagents can lead to the product crashing out of solution. Adhere strictly to the recommended concentrations in your validated procedure.
-
Section 3: Troubleshooting Guide - The Thermal Decomposition Stage
This stage involves heating the isolated diazonium salt, which must be done with careful planning to control the release of energy and gas.
Question: The decomposition of my isolated diazonium salt was too vigorous/uncontrolled. How can I achieve a safer reaction?
Answer: A violent decomposition indicates that the rate of the reaction proceeded too quickly, leading to a thermal runaway.
-
Causality & Prevention:
-
Heating Rate: The most common cause is heating the salt too rapidly. The decomposition should be initiated by slowly and carefully raising the temperature to the onset point.
-
Scale: Large quantities of the solid salt should never be decomposed in a single batch. If a larger scale is needed, the decomposition should be done by portion-wise addition of the salt to a pre-heated, inert, high-boiling-point solvent (e.g., chlorobenzene, hexane, or an ionic liquid).[15][16][17] This allows the heat of decomposition from each small portion to be absorbed and dissipated by the solvent mass.
-
Solvent Choice: Performing the decomposition in a suitable solvent provides a heat sink, moderating the reaction. Studies have shown that low-polarity or non-polar solvents can be effective.[15][16]
-
Question: My yield of this compound is very low, and I produced a lot of black tar. What went wrong?
Answer: Low yields and tar formation are often linked and point towards side reactions dominating over the desired fluorination.
-
Causality & Prevention:
-
Decomposition Temperature: If the decomposition temperature is too high, it can promote undesired side reactions and polymerization, leading to tar. Find the lowest effective temperature for decomposition.
-
Purity of Diazonium Salt: The intermediate salt must be pure and, critically, completely dry. Moisture can lead to the formation of phenols (e.g., 2-hydroxy-6-methylnaphthalene) as a major byproduct.
-
Atmosphere: The decomposition should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative side reactions.
-
Alternative Reagents: While tetrafluoroborate is standard, other counterions like hexafluorophosphates (PF₆⁻) have been shown to improve yields in some cases, though they carry similar safety considerations.[1]
-
Section 4: Experimental Protocols & Critical Parameters
The following protocols are provided as a guide and must be adapted based on a thorough risk assessment for your specific laboratory conditions and scale. Never work alone when performing this synthesis. [11]
Protocol 1: Diazotization of 2-Amino-6-methylnaphthalene
-
Preparation: In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 2-amino-6-methylnaphthalene in aqueous fluoroboric acid (HBF₄, ~48%).
-
Cooling: Cool the stirred solution to between 0°C and -5°C using a dry ice/acetone or ice/salt bath. It is critical that the temperature of the reaction mass, not just the bath, is monitored.
-
Nitrite Solution: In a separate beaker, prepare a solution of sodium nitrite (NaNO₂) in deionized water. Cool this solution in an ice bath.
-
Slow Addition: Add the cold NaNO₂ solution to the stirred amine-acid mixture via the dropping funnel. The addition must be dropwise and slow , ensuring the internal temperature never rises above 5°C .[3][7]
-
Monitoring: After the addition is complete, stir the mixture for an additional 30-60 minutes at 0-5°C.
-
Confirmation: Check for the presence of excess nitrous acid by placing a drop of the reaction mixture on starch-iodide paper. A blue-black color indicates excess nitrous acid. If the test is negative, a tiny amount of additional NaNO₂ solution may be needed. If positive, the excess can be neutralized by the cautious addition of a small amount of urea or sulfamic acid.[8]
-
Isolation: The precipitated 2-methylnaphthalene-6-diazonium tetrafluoroborate is collected by cold filtration, washed with cold ether, and dried under vacuum in a desiccator away from light and heat.
Protocol 2: Thermal Decomposition of the Diazonium Salt
-
Setup: Place the thoroughly dried, crystalline diazonium salt in a flask equipped with a condenser and a gas outlet leading to a neutralization trap (e.g., a bubbler with a dilute NaOH solution to trap the acidic BF₃ gas).
-
Heating: Gently and slowly heat the flask using an oil bath. The heating rate must be carefully controlled.
-
Decomposition: As the salt reaches its decomposition temperature, you will observe the evolution of nitrogen gas. Maintain the temperature to ensure a steady, controlled rate of decomposition. A sudden, vigorous evolution of gas indicates the heating is too rapid.
-
Completion: Once gas evolution ceases, the reaction is complete. The crude this compound can then be purified, typically by distillation or chromatography.
Table of Critical Parameters
| Parameter | Stage | Recommended Value/Condition | Rationale & Justification |
| Temperature | Diazotization | 0°C to 5°C | Prevents premature, uncontrolled decomposition of the thermally sensitive diazonium salt.[3][7] |
| NaNO₂ Addition | Diazotization | Slow, dropwise | Manages the highly exothermic reaction, allowing heat to dissipate and preventing temperature spikes.[14] |
| Reagent Order | Diazotization | Amine + Acid, then Nitrite | Ensures nitrite reacts immediately in an acidic environment, minimizing side reactions and NOx formation.[7][8] |
| Intermediate State | Isolation | Crystalline solid, completely dry | Moisture leads to phenol formation as a major byproduct during decomposition. Solid state is necessary for the next step. |
| Heating Method | Decomposition | Slow, gradual heating in an oil bath | Prevents thermal runaway by allowing controlled initiation and progression of the exothermic decomposition. |
| Atmosphere | Both | Inert (N₂ or Ar) | Prevents unwanted oxidative side reactions, particularly during the high-temperature decomposition. |
Section 5: Visual Workflows and Diagrams
Reaction Pathway
The following diagram illustrates the key steps in the Balz-Schiemann synthesis of this compound.
Caption: Overall workflow for the Balz-Schiemann reaction.
Troubleshooting Workflow: Thermal Runaway Event
This decision tree outlines the immediate actions required in the event of an uncontrolled temperature excursion.
Caption: Emergency response workflow for a thermal runaway event.
References
-
Sheng, M., Frurip, D., & Gorman, D. (2015). Reactive Chemical Hazards of Diazonium Salts. Organic Process Research & Development. [Link]
-
ResearchGate. (2015). Reactive Chemical Hazards of Diazonium Salts. [Link]
-
Lu, Z., et al. (2025). Reaction mechanism and thermal hazard assessment of diazotization for 2-aminonaphthalene-1,5-disulfonic acid (2-ANDSA). Emergency Management Science and Technology. [Link]
-
Le-Huy, K., et al. (2019). Thermal Stability and Explosive Hazard Assessment of Diazo Compounds and Diazo Transfer Reagents. Organic Process Research & Development. [Link]
-
Yang, L., & Zhang, C.-P. (2021). Revisiting the Balz–Schiemann Reaction of Aryldiazonium Tetrafluoroborate in Different Solvents under Catalyst- and Additive-Free Conditions. ACS Omega. [Link]
-
University of California, Santa Barbara Environmental Health & Safety. (n.d.). Hydrofluoric Acid - Safe Operating Procedure. [Link]
-
ACS Publications. (2021). Revisiting the Balz–Schiemann Reaction of Aryldiazonium Tetrafluoroborate in Different Solvents under Catalyst- and Additive-Free Conditions. ACS Omega. [Link]
-
ResearchGate. (n.d.). Initial optimization of Balz-Schiemann reaction using organotrifluoroborates. [Link]
-
Wikipedia. (n.d.). Balz–Schiemann reaction. [Link]
-
Arizona State University. (n.d.). Hydrofluoric Acid - Safety Guideline. [Link]
-
University of Rochester Environmental Health & Safety. (2025). Hydrofluoric Acid Safe Handling Guidelines. [Link]
-
University of New Mexico. (2020). Hydrofluoric Acid Safety Program. [Link]
-
Gillis, E. P., et al. (2018). Expanding the Balz-Schiemann Reaction: Organotrifluoroborates Serve as Competent Sources of Fluoride Ion for Fluoro-Dediazoniation. Chemistry – A European Journal. [Link]
-
Scientific Update. (2019). The Balz-Schiemann Reaction. [Link]
-
Chemical Industry Journal. (n.d.). Handling Reaction Exotherms – A Continuous Approach. [Link]
-
Organic Chemistry Portal. (n.d.). Diazotisation. [Link]
-
Dhingra, S. K., et al. (2015). Synthesis of Fluoro-Aromatics by Balz-Schiemann Reaction – A Greener Approach. Chemical Science Transactions. [Link]
Sources
- 1. Balz–Schiemann reaction - Wikipedia [en.wikipedia.org]
- 2. Diazotisation [organic-chemistry.org]
- 3. maxapress.com [maxapress.com]
- 4. scientificupdate.com [scientificupdate.com]
- 5. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 8. researchgate.net [researchgate.net]
- 9. ehs.wisc.edu [ehs.wisc.edu]
- 10. UofR: EH&S: Laboratory Safety: Hydrofluoric Acid [safety.rochester.edu]
- 11. ehs.unm.edu [ehs.unm.edu]
- 12. ehs.unl.edu [ehs.unl.edu]
- 13. cores.research.asu.edu [cores.research.asu.edu]
- 14. Handling Reaction Exotherms – A Continuous Approach - Chemical Industry Journal [chemicalindustryjournal.co.uk]
- 15. sci-hub.box [sci-hub.box]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Characterization of 2-Fluoro-6-methylnaphthalene
Welcome to the Technical Support Center for 2-Fluoro-6-methylnaphthalene. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and pitfalls encountered during the synthesis, purification, and analytical characterization of this compound. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but also the underlying scientific principles to empower your experimental work.
This guide is structured into two main sections: a Troubleshooting Guide formatted as a collection of frequently asked questions (FAQs) to address specific experimental issues, and a section providing Detailed Experimental Protocols for key analytical techniques.
I. Troubleshooting Guide & FAQs
This section addresses common questions and problems that may arise during the handling and analysis of this compound.
Synthesis and Purification
Question 1: I synthesized this compound via a Balz-Schiemann reaction, but my yield is low and I see several impurities by TLC and GC-MS. What are the likely side products?
Answer: The Balz-Schiemann reaction, while a classic method for introducing fluorine to an aromatic ring, can present challenges.[1] Low yields and the formation of impurities are common pitfalls. Here are the most probable side products and the reasons for their formation:
-
Incomplete Diazotization: If the initial diazotization of the amine precursor (6-methyl-2-naphthylamine) is not complete, you will have unreacted starting material in your crude product.
-
Hydrolysis of the Diazonium Salt: Diazonium salts are sensitive to water and can be hydrolyzed back to the corresponding phenol (6-methyl-2-naphthol). This is often a major byproduct if the reaction is not kept anhydrous.
-
Formation of Azo Compounds: The diazonium salt can couple with unreacted amine or other electron-rich aromatic species in the reaction mixture to form colored azo compounds. These are often intensely colored and can complicate purification.
-
Products of Radical Reactions: Thermal decomposition of the diazonium salt can sometimes proceed through radical intermediates, leading to a variety of byproducts, including tars.[1]
Troubleshooting Workflow for Synthesis Impurities
Caption: A typical workflow for the complete NMR structural elucidation of this compound.
Protocol 2: GC-MS Analysis
Objective: To assess the purity of the sample and obtain the mass spectrum for identification.
Materials:
-
This compound sample
-
Dichloromethane (HPLC grade)
-
GC-MS instrument with a non-polar capillary column (e.g., DB-5ms or equivalent)
Procedure:
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in dichloromethane.
-
Instrument Setup:
-
Injector Temperature: 250 °C
-
Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Scan Range: m/z 40-400
-
-
Analysis: Inject 1 µL of the sample.
-
Data Analysis:
-
Examine the total ion chromatogram (TIC) for purity.
-
Extract the mass spectrum of the main peak.
-
Identify the molecular ion and major fragment ions.
-
Protocol 3: HPLC Purity Analysis
Objective: To determine the purity of the sample by reverse-phase HPLC.
Materials:
-
This compound sample
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
HPLC system with a UV detector and a C18 column (e.g., 4.6 x 150 mm, 5 µm)
Procedure:
-
Sample Preparation: Prepare a solution of the sample (~0.1 mg/mL) in acetonitrile/water (50:50).
-
Instrument Setup:
-
Mobile Phase: A: Water, B: Acetonitrile
-
Gradient: 50% B to 100% B over 15 minutes, hold at 100% B for 5 minutes, then return to 50% B and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
-
Analysis: Inject 10 µL of the sample.
-
Data Analysis: Integrate the peaks in the chromatogram and calculate the purity based on the area percent of the main peak.
III. References
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
Ley, S. V. (n.d.). Fluorination Reactions. University of Cambridge. Retrieved from [Link]
-
Vedantu. (n.d.). Balz Schiemann Reaction: Mechanism, Steps & Applications. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of 2-Methylnaphthalene on Newcrom R1 HPLC column. Retrieved from [Link]
-
Chemistry LibreTexts. (2020, May 30). 11.8: Fragmentation Patterns in Mass Spectrometry. Retrieved from [Link]
Sources
Validation & Comparative
A Comparative Guide to the Synthetic Routes of 2-Fluoro-6-methylnaphthalene
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Fluoro-6-methylnaphthalene is a fluorinated aromatic hydrocarbon of significant interest in medicinal chemistry. The introduction of a fluorine atom into a naphthalene scaffold can profoundly influence the parent molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, lipophilicity, and binding affinity to biological targets. Consequently, efficient and scalable synthetic access to this building block is of paramount importance. This guide critically evaluates three distinct synthetic strategies, providing detailed protocols, comparative data, and mechanistic insights to inform your selection of the most appropriate route for your research and development needs.
Synthetic Strategies at a Glance
Three primary synthetic routes to this compound are presented and compared:
-
The Balz-Schiemann Reaction: A classic transformation of an aromatic amine to an aryl fluoride.
-
Nucleophilic Fluorination of a Naphthol Derivative: A route proceeding via a hydroxy-to-fluoro conversion.
-
Direct Electrophilic Fluorination: A modern approach involving the direct introduction of fluorine onto the aromatic ring.
"this compound" [fillcolor="#4285F4", fontcolor="#FFFFFF", pos="0,0!"]; "Route 1: Balz-Schiemann" [pos="-3,2!"]; "Route 2: From Naphthol" [pos="0,3!"]; "Route 3: Electrophilic Fluorination" [pos="3,2!"]; "2-Amino-6-methylnaphthalene" [pos="-3,0.5!"]; "6-Methyl-2-naphthol" [pos="0,1.5!"]; "2-Methylnaphthalene" [pos="3,0.5!"];
"this compound" -- "Route 1: Balz-Schiemann"; "this compound" -- "Route 2: From Naphthol"; "this compound" -- "Route 3: Electrophilic Fluorination"; "Route 1: Balz-Schiemann" -> "2-Amino-6-methylnaphthalene"; "Route 2: From Naphthol" -> "6-Methyl-2-naphthol"; "Route 3: Electrophilic Fluorination" -> "2-Methylnaphthalene"; }
Overview of the three synthetic routes to this compound.
Route 1: The Balz-Schiemann Reaction from 2-Amino-6-methylnaphthalene
The Balz-Schiemann reaction is a well-established and reliable method for the synthesis of aryl fluorides from primary aromatic amines.[1] The reaction proceeds through the formation of a diazonium tetrafluoroborate salt, which upon thermal or photochemical decomposition, yields the corresponding aryl fluoride.
Mechanistic Rationale
The reaction is initiated by the diazotization of the primary aromatic amine in the presence of a nitrite source and a strong acid, typically tetrafluoroboric acid (HBF₄). This forms the aryldiazonium tetrafluoroborate salt. The subsequent thermal decomposition of this salt is believed to proceed via a unimolecular mechanism involving the formation of an aryl cation, which then abstracts a fluoride ion from the tetrafluoroborate anion.[1]
"2-Amino-6-methylnaphthalene" -> "Diazonium Salt Formation" [label="NaNO₂, HBF₄"]; "Diazonium Salt Formation" -> "Thermal Decomposition" [label="Heat"]; "Thermal Decomposition" -> "this compound"; }
Workflow for the Balz-Schiemann reaction.
Experimental Protocols
Part A: Synthesis of 2-Amino-6-methylnaphthalene
The requisite starting material, 2-amino-6-methylnaphthalene, can be prepared via several methods, including the Buchwald-Hartwig amination of 2-bromo-6-methylnaphthalene or the reduction of 2-nitro-6-methylnaphthalene. The Buchwald-Hartwig amination offers a versatile and high-yielding approach.[2][3]
Protocol: Buchwald-Hartwig Amination
-
To an oven-dried Schlenk tube under an argon atmosphere, add Pd₂(dba)₃ (1-2 mol%), a suitable phosphine ligand (e.g., BINAP, 2-4 mol%), and sodium tert-butoxide (1.2-1.5 equivalents).
-
Add 2-bromo-6-methylnaphthalene (1 equivalent) and the amine source (e.g., benzophenone imine, 1.2 equivalents) dissolved in dry toluene.
-
Heat the reaction mixture at 80-110 °C and monitor by TLC or GC-MS until the starting material is consumed.
-
After cooling to room temperature, quench the reaction with aqueous ammonium chloride and extract the product with ethyl acetate.
-
The imine can then be hydrolyzed under acidic conditions (e.g., aqueous HCl in THF) to yield 2-amino-6-methylnaphthalene.
Part B: Balz-Schiemann Reaction
-
Dissolve 2-amino-6-methylnaphthalene in a suitable solvent such as aqueous tetrafluoroboric acid.
-
Cool the solution to 0-5 °C in an ice bath.
-
Add a solution of sodium nitrite in water dropwise, maintaining the temperature below 10 °C.
-
Stir the mixture for an additional 30-60 minutes at 0-5 °C to ensure complete diazotization.
-
Collect the precipitated diazonium tetrafluoroborate salt by filtration and wash with cold diethyl ether. Caution: Diazonium salts can be explosive when dry and should be handled with extreme care.
-
The dried diazonium salt is then thermally decomposed, either neat or in a high-boiling inert solvent (e.g., xylene), by gentle heating until nitrogen evolution ceases.
-
The resulting crude this compound can be purified by distillation or column chromatography.
Performance and Considerations
| Parameter | Assessment |
| Yield | Moderate to good (typically 40-70%) |
| Scalability | Feasible, but caution is required due to the potentially explosive nature of the diazonium salt intermediate. |
| Substrate Scope | Generally good for a wide range of aromatic amines. |
| Safety | The primary concern is the handling of the isolated diazonium salt. In-situ decomposition methods can mitigate this risk. |
| Cost | Reagents are generally affordable, though palladium catalysts for the amination step can be costly. |
Route 2: Nucleophilic Fluorination of 6-Methyl-2-naphthol
This route involves the conversion of the hydroxyl group of 6-methyl-2-naphthol into a fluorine atom. This transformation can be achieved using various fluorinating agents, with deoxofluorinating reagents such as Deoxo-Fluor® being a common choice for converting alcohols to alkyl and aryl fluorides.[4]
Mechanistic Rationale
Deoxofluorinating reagents like Deoxo-Fluor® (bis(2-methoxyethyl)aminosulfur trifluoride) react with alcohols to form an intermediate sulfur adduct. Subsequent nucleophilic attack by the fluoride ion, either intramolecularly or from another equivalent of the reagent, displaces the sulfur-containing leaving group to yield the fluorinated product. The reaction typically proceeds with inversion of configuration if a chiral center is present.
"6-Methyl-2-naphthol" -> "Intermediate Formation" [label="Deoxo-Fluor®"]; "Intermediate Formation" -> "Nucleophilic Fluoride Attack"; "Nucleophilic Fluoride Attack" -> "this compound"; }
Mechanism of fluorination using Deoxo-Fluor®.
Experimental Protocols
Part A: Synthesis of 6-Methyl-2-naphthol
The starting material, 6-methyl-2-naphthol, can be prepared by the demethylation of the more readily available 2-methoxy-6-methylnaphthalene (nerolin). A common method for this is treatment with a strong acid such as hydrobromic acid (HBr).[5][6]
Protocol: Demethylation of 2-Methoxy-6-methylnaphthalene
-
Reflux a solution of 2-methoxy-6-methylnaphthalene in a mixture of aqueous hydrobromic acid (48%) and acetic acid.
-
Monitor the reaction by TLC until complete consumption of the starting material.
-
After cooling, pour the reaction mixture into ice water and extract the product with diethyl ether.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Purify the crude 6-methyl-2-naphthol by recrystallization or column chromatography.
Part B: Fluorination of 6-Methyl-2-naphthol
-
In a fume hood, dissolve 6-methyl-2-naphthol in an inert, dry solvent such as dichloromethane or toluene in a fluorinated polyethylene or Teflon® vessel.
-
Cool the solution to 0 °C.
-
Slowly add Deoxo-Fluor® (1.1-1.5 equivalents) to the stirred solution. Caution: Deoxo-Fluor® reacts vigorously with water and should be handled with care.
-
Allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC or GC-MS.
-
Carefully quench the reaction by pouring it into a stirred, saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Purify the crude product by column chromatography on silica gel.
Performance and Considerations
| Parameter | Assessment |
| Yield | Moderate, often dependent on the substrate and reaction conditions. |
| Scalability | Can be scaled up with appropriate safety precautions for handling the fluorinating agent. |
| Substrate Scope | Generally applicable to a range of alcohols, but phenols can sometimes be less reactive. |
| Safety | Deoxo-Fluor® is corrosive and reacts exothermically with water, releasing HF. Must be handled in a well-ventilated fume hood with appropriate personal protective equipment. |
| Cost | Deoxofluorinating reagents can be expensive. |
Route 3: Direct Electrophilic Fluorination of 2-Methylnaphthalene
Direct C-H fluorination of aromatic compounds represents a highly atom-economical and modern approach. This strategy employs electrophilic fluorinating agents, such as Selectfluor®, to directly introduce a fluorine atom onto the naphthalene ring.[7]
Mechanistic Rationale
The mechanism of electrophilic aromatic fluorination is a subject of ongoing research, with evidence supporting both a standard SₑAr mechanism and a single-electron transfer (SET) pathway.[8] In the SₑAr mechanism, the electrophilic fluorine source attacks the electron-rich aromatic ring to form a sigma complex (Wheland intermediate), which then loses a proton to restore aromaticity. The regioselectivity of the reaction is governed by the electronic and steric properties of the substrate. For 2-methylnaphthalene, the methyl group is an ortho-, para-directing group, and the most electron-rich positions are C1, C3, C6, and C8.
"2-Methylnaphthalene" -> "Sigma Complex Formation" [label="Selectfluor®"]; "Sigma Complex Formation" -> "Deprotonation"; "Deprotonation" -> "Isomeric Mixture of Fluoromethylnaphthalenes"; }
Electrophilic fluorination of 2-methylnaphthalene.
Experimental Protocol
-
Dissolve 2-methylnaphthalene in a suitable solvent, such as acetonitrile or a fluorinated solvent.
-
Add the electrophilic fluorinating agent, such as Selectfluor® (1.0-1.2 equivalents), in one portion.
-
Stir the reaction mixture at room temperature or with gentle heating, monitoring the progress by GC-MS.
-
Upon completion, quench the reaction with water and extract the products with an organic solvent.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The resulting mixture of regioisomers must be separated by careful column chromatography or fractional distillation.
Performance and Considerations
| Parameter | Assessment |
| Yield | Can be high, but the yield of the desired isomer is dependent on the regioselectivity. |
| Scalability | Generally scalable with readily available reagents. |
| Regioselectivity | This is the major challenge of this route. Electrophilic attack on 2-methylnaphthalene is expected to yield a mixture of isomers, with fluorination occurring at various positions on the naphthalene ring. Separation of the desired this compound from other isomers can be difficult and may significantly reduce the overall isolated yield. |
| Safety | Electrophilic fluorinating agents are strong oxidants and should be handled with care. |
| Cost | Electrophilic fluorinating agents like Selectfluor® can be costly. |
Comparative Summary of Synthetic Routes
| Feature | Route 1: Balz-Schiemann | Route 2: From Naphthol | Route 3: Electrophilic Fluorination |
| Starting Material | 2-Amino-6-methylnaphthalene | 6-Methyl-2-naphthol | 2-Methylnaphthalene |
| Key Transformation | Diazotization & Fluorination | Hydroxyl to Fluoro Conversion | Direct C-H Fluorination |
| Overall Yield | Moderate to Good | Moderate | Variable (highly dependent on regioselectivity) |
| Key Challenge | Handling of diazonium salts | Reactivity of the naphthol | Poor regioselectivity |
| Safety Concerns | Potentially explosive intermediates | Corrosive and water-reactive reagents | Strong oxidizing agents |
| Scalability | Possible with caution | Feasible | Feasible, but purification is a major hurdle |
| Cost | Moderate | Moderate to High | Moderate to High |
Conclusion and Recommendation
The choice of the optimal synthetic route to this compound will depend on the specific requirements of the project, including the desired scale, available resources, and safety infrastructure.
-
For reliability and predictable outcomes on a laboratory scale, the Balz-Schiemann reaction (Route 1) is a strong contender. While it involves the handling of potentially hazardous diazonium salts, the synthesis of the starting amine is well-established, and the fluorination step is generally robust.
-
The nucleophilic fluorination of 6-methyl-2-naphthol (Route 2) offers a viable alternative, particularly if the starting naphthol is readily accessible. However, the cost and handling of deoxofluorinating reagents may be a limiting factor.
-
Direct electrophilic fluorination (Route 3) is the most atom-economical approach but is severely hampered by the lack of regioselectivity. This route is only practical if a highly efficient method for the separation of the desired this compound from its isomers is available, or if a more regioselective fluorination protocol is developed. For most applications, the challenges associated with purification make this the least desirable option.
Ultimately, a thorough risk assessment and a careful consideration of the pros and cons of each route are essential before embarking on the synthesis of this valuable fluorinated building block.
References
- Roe, A. The Balz-Schiemann Reaction. Org. React.1949, 5, 193–228.
- Singh, R. P.; Shreeve, J. M. Recent Highlights in the Use of N-F Reagents for Electrophilic Fluorination. Acc. Chem. Res.2004, 37 (1), 31–44.
- Olah, G. A.; Welch, J. T.; Vankar, Y. D.; Nojima, M.; Kerekes, I.; Olah, J. A. Synthetic Methods and Reactions; 69. A Convenient and General Method for the Preparation of Alkyl and Cycloalkyl Fluorides from the Corresponding Alcohols with Pyridinium Poly(hydrogen fluoride). J. Org. Chem.1979, 44 (22), 3872–3881.
- Ruiz-Castillo, P.; Buchwald, S. L. Palladium-Catalyzed Amine, Amide, and Carbamate N-Arylation. Chem. Rev.2016, 116 (19), 12564–12649.
- Hartwig, J. F. Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Acc. Chem. Res.2008, 41 (11), 1534–1544.
- Stavber, S.; Zupan, M. "F-TEDA-BF4" (SELECTFLUOR™) as a Versatile Mediator in Organic Chemistry. Acta Chim. Slov.2005, 52, 13-26.
- Lal, G. S.; Pez, G. P.; Syvret, R. G. Electrophilic NF Fluorinating Agents. Chem. Rev.1996, 96 (5), 1737–1756.
- Lal, G. S.; Pez, G. P.; Pesaresi, R. J.; Prozonic, F. M. Bis(2-methoxyethyl)aminosulfur Trifluoride: A New Broad-Spectrum Deoxofluorinating Agent with Enhanced Thermal Stability. J. Org. Chem.1999, 64 (19), 7048–7054.
- Newman, M. S.; Darlak, R. S. The Synthesis of 6-Methyl-2-naphthol. J. Org. Chem.1966, 31 (7), 2171–2173.
- Waghmode, S. B.; Tambade, P. J.; Bedekar, A. V. An efficient method for demethylation of aryl methyl ethers using Aliquat-336. Synth. Commun.2013, 43 (24), 3272-3280.
Sources
- 1. mdpi.com [mdpi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. researchgate.net [researchgate.net]
- 6. O-Demethylation | Chem-Station Int. Ed. [en.chem-station.com]
- 7. Selectfluor™ [sigmaaldrich.com]
- 8. Theoretical study on the mechanism of selective fluorination of aromatic compounds with Selectfluor - RSC Advances (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the Reactivity of 2-Fluoro-6-methylnaphthalene versus Other Halogenated Methylnaphthalenes
For researchers, scientists, and professionals in drug development, the selection of starting materials is a critical decision that dictates the efficiency, cost, and feasibility of a synthetic route. Halogenated naphthalenes are foundational building blocks, prized for their versatility in forming complex molecular architectures. Among these, 2-halo-6-methylnaphthalenes offer a scaffold with two distinct points for functionalization. However, the choice of the halogen atom—fluorine, chlorine, bromine, or iodine—profoundly influences the molecule's reactivity in key synthetic transformations.
This guide provides an in-depth technical comparison of the reactivity of 2-fluoro-6-methylnaphthalene against its chloro, bromo, and iodo analogues. We will delve into the mechanistic underpinnings that govern their differential reactivity in palladium-catalyzed cross-couplings, nucleophilic aromatic substitutions, and metallation reactions, supported by representative data and detailed experimental protocols to inform your synthetic strategy.
The Decisive Role of the Carbon-Halogen Bond
The reactivity of an aryl halide is fundamentally dictated by the properties of its carbon-halogen (C-X) bond. Bond strength, bond length, and polarity are the key determinants. As we move down the halogen group from fluorine to iodine, the C-X bond becomes progressively weaker and longer, and the electronegativity difference with carbon decreases. These trends are the primary cause for the divergent reactivity profiles observed.
| Property | C-F | C-Cl | C-Br | C-I |
| Bond Dissociation Energy (kcal/mol) | ~123 | ~96 | ~81 | ~65 |
| Bond Length (Å) | ~1.35 | ~1.74 | ~1.90 | ~2.10 |
| Electronegativity of Halogen (Pauling Scale) | 3.98 | 3.16 | 2.96 | 2.66 |
| Typical Reactivity in Pd Cross-Coupling | Lowest | Low | High | Highest |
| Typical Reactivity in SNAr | Highest | High | Low | Lowest |
| Typical Reactivity in Halogen-Metal Exchange | Lowest | Low | High | Highest |
| Table 1: General properties of Carbon-Halogen bonds on an aromatic ring and their influence on reactivity. |
I. Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, are cornerstones of modern organic synthesis for forming C-C and C-N bonds, respectively. The critical, and often rate-determining, step in these reactions is the oxidative addition of the palladium(0) catalyst into the C-X bond.[1][2]
Mechanistic Insight: Oxidative Addition
The oxidative addition step involves the cleavage of the C-X bond and the formation of two new bonds between the palladium center and the carbon and halogen atoms. The ease of this process is directly related to the C-X bond dissociation energy. A weaker bond requires less energy to break, leading to a faster reaction.
Caption: Fig. 1: Oxidative Addition in Pd-Catalyzed Cross-Coupling.
Comparative Reactivity Data
The established reactivity trend for aryl halides in oxidative addition is I > Br > Cl >> F .[1] This is a direct consequence of the bond dissociation energies.
-
2-Iodo-6-methylnaphthalene is the most reactive substrate, often undergoing oxidative addition at or slightly above room temperature.
-
2-Bromo-6-methylnaphthalene is the workhorse for many applications. It provides a good balance of reactivity and stability, typically reacting at temperatures between 80-120 °C.[3]
-
2-Chloro-6-methylnaphthalene is significantly less reactive and requires more specialized and robust catalytic systems, often involving bulky, electron-rich phosphine ligands (e.g., Buchwald or Fu ligands) and higher temperatures to facilitate the challenging C-Cl bond cleavage.[4]
-
This compound is generally considered unreactive and not suitable for standard palladium-catalyzed cross-coupling reactions. The C-F bond is exceptionally strong, making oxidative addition thermodynamically and kinetically prohibitive under typical conditions.[4]
| Substrate | Halogen | Typical Reaction Conditions | Relative Reactivity |
| 2-Iodo-6-methylnaphthalene | I | Mild (e.g., Pd(PPh₃)₄, RT to 80°C) | ++++ (Highest) |
| 2-Bromo-6-methylnaphthalene | Br | Moderate (e.g., Pd(dppf)Cl₂, 80-120°C) | +++ (High) |
| 2-Chloro-6-methylnaphthalene | Cl | Forcing (e.g., Pd₂(dba)₃/XPhos, >100°C) | + (Low) |
| This compound | F | Generally unreactive | - (Lowest) |
| Table 2: Comparative reactivity of 2-halo-6-methylnaphthalenes in Suzuki-Miyaura coupling. |
Experimental Protocol: Suzuki-Miyaura Coupling of 2-Bromo-6-methylnaphthalene
This protocol provides a robust, self-validating system for the coupling of the bromo-derivative, which can be adapted for the more reactive iodo- and, with catalyst modification, the chloro-analogue.
Objective: To synthesize 2-phenyl-6-methylnaphthalene.
Materials:
-
2-Bromo-6-methylnaphthalene (1.0 mmol, 221 mg)
-
Phenylboronic acid (1.2 mmol, 146 mg)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 4.5 mg)
-
SPhos (triphenylphosphine, 0.04 mmol, 22 mg)
-
Potassium phosphate (K₃PO₄, 3.0 mmol, 637 mg)
-
Toluene (5 mL)
-
Water (0.5 mL)
Procedure:
-
To a flame-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), add 2-bromo-6-methylnaphthalene, phenylboronic acid, and potassium phosphate.
-
In a separate vial, dissolve Pd(OAc)₂ and SPhos in toluene.
-
Add the catalyst solution to the Schlenk tube, followed by the remaining toluene and water.
-
Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring for 12-16 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate (20 mL), and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired product.
II. Nucleophilic Aromatic Substitution (SNAr)
In stark contrast to cross-coupling, Nucleophilic Aromatic Substitution (SNAr) favors highly electronegative leaving groups. This reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks an electron-deficient aromatic ring.[5]
Mechanistic Insight: The Meisenheimer Complex
The rate-determining step in an SNAr reaction is typically the initial attack of the nucleophile to form a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. The stability of this intermediate is paramount. A more electronegative halogen atom (like fluorine) strongly polarizes the C-X bond and stabilizes the negative charge of the intermediate through its powerful inductive electron-withdrawing effect. The C-X bond is broken in the subsequent, fast elimination step, so its strength is not a primary factor in the reaction rate.[5]
Caption: Fig. 2: Addition-Elimination Mechanism of SNAr.
Comparative Reactivity Data
The reactivity trend for SNAr is the reverse of that for cross-coupling: F > Cl > Br > I .[6]
-
This compound is the most reactive substrate for SNAr. The high electronegativity of fluorine makes the C2 position highly electrophilic and effectively stabilizes the Meisenheimer intermediate.[6][7]
-
2-Chloro-6-methylnaphthalene is also a viable substrate, though generally less reactive than the fluoro analogue.
-
2-Bromo- and 2-Iodo-6-methylnaphthalene are typically poor substrates for SNAr unless the naphthalene ring is further activated with strong electron-withdrawing groups (e.g., nitro groups), which is not the case here.
It is crucial to note that the naphthalene ring itself is relatively electron-rich, which disfavors SNAr. Therefore, these reactions often require strong nucleophiles and elevated temperatures to proceed efficiently, even with the fluoro-derivative.
| Substrate | Halogen | Typical Nucleophiles | Relative Reactivity |
| This compound | F | Alkoxides, amides, thiolates | ++++ (Highest) |
| 2-Chloro-6-methylnaphthalene | Cl | Strong nucleophiles, higher temp. | ++ (Moderate) |
| 2-Bromo-6-methylnaphthalene | Br | Generally unreactive | - (Low) |
| 2-Iodo-6-methylnaphthalene | I | Generally unreactive | - (Lowest) |
| Table 3: Comparative reactivity of 2-halo-6-methylnaphthalenes in SNAr. |
Experimental Protocol: SNAr of this compound
Objective: To synthesize 2-methoxy-6-methylnaphthalene.
Materials:
-
This compound (1.0 mmol, 160 mg)
-
Sodium methoxide (2.0 mmol, 108 mg)
-
Anhydrous Dimethylformamide (DMF) (5 mL)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add sodium methoxide.
-
Add anhydrous DMF and stir to dissolve.
-
Add this compound to the solution.
-
Heat the reaction mixture to 100-120 °C and stir for 4-8 hours.
-
Monitor the reaction by TLC or GC-MS for the disappearance of the starting material.
-
Upon completion, cool the mixture to room temperature and carefully quench by adding saturated aqueous ammonium chloride solution (10 mL).
-
Extract the aqueous layer with diethyl ether (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the residue by column chromatography to obtain the product.
III. Metallation Reactions: Halogen-Metal Exchange
The preparation of organometallic reagents, particularly organolithiums, is a pivotal step for subsequent reactions with electrophiles. Halogen-metal exchange is a common method for this transformation, where an organolithium reagent (typically n-BuLi or t-BuLi) exchanges its lithium atom for a halogen on the aromatic ring.[8]
Mechanistic Considerations
This reaction is kinetically controlled and its rate depends on the stability of the transient carbanionic species and the polarizability of the halogen. The generally accepted trend for the rate of exchange is I > Br >> Cl .[8] Fluorine is typically unreactive in this context. The reaction is extremely fast and is often performed at low temperatures (e.g., -78 °C) to prevent side reactions.
Caption: Fig. 3: Halogen-Metal Exchange Workflow.
Comparative Reactivity
-
2-Iodo- and 2-Bromo-6-methylnaphthalene are excellent substrates for halogen-metal exchange, reacting rapidly at low temperatures.[9]
-
2-Chloro-6-methylnaphthalene undergoes exchange much more slowly and may require longer reaction times or higher temperatures, which can lead to competing side reactions like ortho-lithiation.
-
This compound does not typically undergo halogen-metal exchange. Instead, treatment with a strong organolithium base is more likely to result in deprotonation (ortho-lithiation) at one of the adjacent ring positions (C1 or C3).
| Substrate | Halogen | Feasibility of Exchange | Competing Reactions |
| 2-Iodo-6-methylnaphthalene | I | Excellent (fast, low temp) | - |
| 2-Bromo-6-methylnaphthalene | Br | Excellent (fast, low temp) | - |
| 2-Chloro-6-methylnaphthalene | Cl | Possible (slower, higher temp) | Ortho-lithiation |
| This compound | F | Not feasible | Ortho-lithiation |
| Table 4: Comparative reactivity of 2-halo-6-methylnaphthalenes in Halogen-Metal Exchange with BuLi. |
Conclusion and Strategic Recommendations
The choice of halogen on the 2-position of 6-methylnaphthalene is a strategic decision that unlocks different synthetic pathways. This guide provides a clear framework for selecting the optimal substrate based on the desired transformation.
-
For Palladium-Catalyzed Cross-Coupling (Suzuki, Buchwald-Hartwig, etc.), where C-C or C-N bonds are desired, the reactivity order is I > Br > Cl >> F . 2-Bromo-6-methylnaphthalene offers the best compromise of reactivity, stability, and cost for most applications.
-
For Nucleophilic Aromatic Substitution (SNAr) , to introduce heteroatom nucleophiles like alkoxides or amines, the reactivity order is F > Cl > Br > I . This compound is by far the most suitable substrate for this class of reaction.
-
For Halogen-Metal Exchange to generate an organolithium intermediate, the reactivity order is I > Br >> Cl . The iodo- and bromo-derivatives are the substrates of choice, while the fluoro-derivative will lead to ortho-deprotonation instead.
By understanding the fundamental principles that govern the reactivity of these halogenated building blocks, researchers can design more efficient, predictable, and successful synthetic routes for the development of novel pharmaceuticals and advanced materials.
References
-
Fujita, M., et al. Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives. Molecules. 2021. Available from: [Link]
-
ResearchGate. ChemInform Abstract: Synthesis of 1,2-Diarylnaphthalenes by Chemoselective Suzuki—Miyaura Reactions of 2-Bromo-1-(trifluoromethanesulfonyloxy)naphthalene. Available from: [Link]
-
Rohrbach, S., et al. Concerted Nucleophilic Aromatic Substitutions. Angewandte Chemie International Edition. 2019. Available from: [Link]
-
ResearchGate. Oxidative Addition of Aryl Halides to Palladium(0) Complexes: A Density-Functional Study Including Solvation. Available from: [Link]
-
Wikipedia. Metal–halogen exchange. Available from: [Link]
-
Powers, I.G., et al. Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. Journal of the American Chemical Society. 2020. Available from: [Link]
-
ResearchGate. ChemInform Abstract: A Simple and Efficient Protocol for Suzuki Coupling Reactions of Aryl Chlorides and Aryl Bromides in Aqueous DMF. Available from: [Link]
-
Watson, D.A., et al. Overcoming the Naphthyl Requirement in Stereospecific Cross-Couplings to Form Quaternary Stereocenters. ACS Catalysis. 2016. Available from: [Link]
-
Ramgren, S.D., et al. Nucleophilic Aromatic Substitution (SNAr) as an Approach to Challenging Carbohydrate–Aryl Ethers. Organic Letters. 2015. Available from: [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]
-
Mali, R.S. Organo-lithiation and halogen metal exchange reactions in organic synthesis-an anomolous aromatic substitution via halogen-metal. Journal of Chemical Sciences. 1989. Available from: [Link]
-
ResearchGate. Nucleophilic aromatic substitution reaction of unprotected ortho-fluoro/methoxy benzoic and naphthoic acids with Grignard/organolithium reagents (SNArAB). Available from: [Link]
-
Viciu, M.S., et al. Oxidative Additions of Aryl Halides to Palladium Proceed through the Monoligated Complex. Organometallics. 2013. Available from: [Link]
-
ACG Publications. Synthesis and characterization of some novel fluoro and methoxy substituted chalcone derivatives via nucleophilic aromatic substitution. Records of Natural Products. 2020. Available from: [Link]
-
ResearchGate. (PDF) Concerted Nucleophilic Aromatic Substitution Reactions. Available from: [Link]
-
Semproni, M.J., et al. Oxidative Addition of Aryl Bromides at Palladium(I) to form Palladium(III) Complexes. Angewandte Chemie International Edition. 2024. Available from: [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. Available from: [Link]
-
YouTube. Ortho Lithiation | Metal Halogen Exchange | Alkyl Lithium (R-Li) | GATE 2022 Chemistry - Question 16. Available from: [Link]
-
ChemRxiv. Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms. Available from: [Link]
-
ACS Publications. Solvent-Controlled Monoselective Suzuki–Miyaura Cross-Coupling of Symmetrical 1,1-Dichloroalkenes: Scope and Origin of Selectivity. Available from: [Link]
-
MDPI. Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. Available from: [Link]
-
Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism. Available from: [Link]
-
Wiley Online Library. The Halogen-Metal Interconversion Reaction with Organolithium Compounds. Available from: [Link]
-
YouTube. Oxidative Addition: Palladium Mechanism with aryl iodide. Available from: [Link]
-
YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Available from: [Link]
-
SlideShare. Mechanism of Lithium-Halogen Exchange and Related Reactions. Available from: [Link]
-
Chemistry LibreTexts. Buchwald-Hartwig Amination. Available from: [Link]
-
University of Groningen. The Buchwald–Hartwig Amination After 25 Years. Available from: [Link]
-
Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. Available from: [Link]
-
PubChem. 2-Bromo-6-methylnaphthalene. Available from: [Link]
-
PubChem. 2-Bromo-6-methoxynaphthalene. Available from: [Link]
-
Wikipedia. Buchwald–Hartwig amination. Available from: [Link]
-
Organic Syntheses. Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. acgpubs.org [acgpubs.org]
- 7. Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Metal–halogen exchange - Wikipedia [en.wikipedia.org]
- 9. organicreactions.org [organicreactions.org]
A Senior Application Scientist's Guide to the Spectroscopic Differentiation of 2-Fluoro-6-methylnaphthalene Isomers
For researchers, scientists, and professionals in drug development, the precise characterization of molecular structure is a foundational requirement. Isomeric ambiguity can lead to significant downstream consequences, impacting everything from reaction kinetics to pharmacological activity. This guide provides an in-depth comparison of the spectroscopic data for 2-fluoro-6-methylnaphthalene and its isomers, offering a practical framework for their unambiguous identification. By leveraging a combination of nuclear magnetic resonance (NMR), infrared (IR), ultraviolet-visible (UV-Vis), and mass spectrometry (MS), we can elucidate the subtle yet critical differences that define these closely related structures.
This guide moves beyond a simple recitation of data. It delves into the causality behind the experimental observations, explaining why specific spectroscopic signatures are associated with particular isomeric forms. The methodologies described herein are designed to be self-validating, providing a robust and reliable approach to structural elucidation in your own laboratory.
The Importance of Isomeric Purity in Substituted Naphthalenes
Naphthalene derivatives are prevalent scaffolds in medicinal chemistry and materials science. The introduction of substituents, such as fluorine and methyl groups, can dramatically alter the electronic and steric properties of the parent molecule, leading to a diverse array of potential applications. However, the synthesis of a specific isomer is often accompanied by the formation of side products with the same molecular formula but different arrangements of these substituents. Distinguishing between these isomers is paramount for ensuring the purity, efficacy, and safety of the final product.
This guide will focus on a comparative analysis of this compound and a selection of its isomers, chosen to represent a range of substitution patterns. The principles discussed are broadly applicable to other substituted naphthalene systems.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation
NMR spectroscopy is arguably the most powerful tool for the unambiguous determination of molecular structure in solution. By probing the magnetic environments of atomic nuclei, we can gain detailed information about connectivity, stereochemistry, and electronic distribution. For the analysis of fluoromethylnaphthalene isomers, ¹H, ¹³C, and ¹⁹F NMR are all indispensable.
¹H NMR Spectroscopy: Unraveling Proton Environments
The ¹H NMR spectrum provides a map of the proton environments within a molecule. The chemical shift (δ) of a proton is highly sensitive to its local electronic environment, while spin-spin coupling (J) reveals information about neighboring protons.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified fluoromethylnaphthalene isomer in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.
-
Instrument Setup: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., zg30 on Bruker instruments).
-
Number of Scans: 16 to 64, depending on sample concentration.
-
Relaxation Delay (d1): 5 seconds to ensure full relaxation of aromatic protons.
-
Spectral Width: Approximately 12 ppm, centered around 5 ppm.
-
-
Processing: Apply a Fourier transform with an exponential window function (line broadening of 0.3 Hz) to improve the signal-to-noise ratio. Phase and baseline correct the spectrum. Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).
Comparative ¹H NMR Data (Predicted)
| Isomer | Aromatic Protons (δ, ppm) | Methyl Protons (δ, ppm) |
| This compound | 7.20-7.80 (m, 6H) | 2.50 (s, 3H) |
| 1-Fluoro-4-methylnaphthalene | 7.30-8.10 (m, 6H) | 2.65 (d, JHF ≈ 2 Hz, 3H) |
| 2-Fluoro-1-methylnaphthalene | 7.25-7.90 (m, 6H) | 2.55 (s, 3H) |
Causality and Interpretation:
The chemical shifts of the aromatic protons are influenced by the electron-donating nature of the methyl group and the electron-withdrawing nature of the fluorine atom. More significantly, the coupling patterns provide clear differentiation. In 1-fluoro-4-methylnaphthalene, the methyl group is in close proximity to the fluorine atom, resulting in a small through-space coupling (⁴JHF) that manifests as a doublet for the methyl signal. This is a key distinguishing feature. The aromatic region for each isomer will also display a unique set of doublet, triplet, and doublet of doublets, the analysis of which can further confirm the substitution pattern.
¹³C NMR Spectroscopy: Probing the Carbon Skeleton
¹³C NMR spectroscopy provides information about the carbon framework of a molecule. The chemical shifts are sensitive to the hybridization and electronic environment of each carbon atom. The large chemical shift dispersion and the direct coupling of carbon to fluorine (¹JCF) are particularly informative.
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.
-
Instrument Setup: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer equipped with a broadband probe.
-
Acquisition Parameters:
-
Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., zgpg30 on Bruker instruments).
-
Number of Scans: 1024 or more, as ¹³C is a low-abundance nucleus.
-
Relaxation Delay (d1): 2 seconds.
-
Spectral Width: Approximately 200 ppm, centered around 100 ppm.
-
-
Processing: Apply a Fourier transform with an exponential window function (line broadening of 1-2 Hz). Phase and baseline correct the spectrum. Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 77.16 ppm).
Comparative ¹³C NMR Data (Predicted)
| Isomer | C-F (δ, ppm, ¹JCF, Hz) | Aromatic Carbons (δ, ppm) | Methyl Carbon (δ, ppm) |
| This compound | 158.0 (d, 245) | 110-135 | 21.5 |
| 1-Fluoro-4-methylnaphthalene | 160.0 (d, 250) | 115-138 | 19.8 |
| 2-Fluoro-1-methylnaphthalene | 159.5 (d, 248) | 112-136 | 14.2 |
Causality and Interpretation:
The most striking feature in the ¹³C NMR spectrum is the large one-bond coupling constant (¹JCF) for the carbon directly attached to the fluorine atom, which appears as a doublet. The magnitude of this coupling is typically in the range of 240-260 Hz for fluoroaromatic compounds. The chemical shift of the fluorinated carbon and the surrounding carbons will vary depending on the substitution pattern. The chemical shift of the methyl carbon is also diagnostic, with steric compression from an adjacent fluorine atom (as in 2-fluoro-1-methylnaphthalene) causing an upfield shift.
¹⁹F NMR Spectroscopy: A Direct Window into the Fluorine Environment
¹⁹F NMR is a highly sensitive technique that directly probes the fluorine nucleus. The chemical shift of the fluorine atom is extremely sensitive to its electronic environment, making it an excellent tool for distinguishing between fluorinated isomers.[1]
Experimental Protocol: ¹⁹F NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.
-
Instrument Setup: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer equipped with a broadband probe tunable to the ¹⁹F frequency.
-
Acquisition Parameters:
-
Pulse Program: A standard proton-decoupled ¹⁹F experiment.
-
Number of Scans: 16 to 64.
-
Relaxation Delay (d1): 2 seconds.
-
Spectral Width: A wide spectral width (e.g., 200 ppm) is initially recommended to locate the signal.
-
-
Processing: Apply a Fourier transform with an exponential window function (line broadening of 0.3 Hz). Phase and baseline correct the spectrum. Reference the spectrum to an external standard such as CFCl₃ (δ = 0 ppm).
Comparative ¹⁹F NMR Data (Predicted)
| Isomer | ¹⁹F Chemical Shift (δ, ppm) |
| This compound | -118.5 |
| 1-Fluoro-4-methylnaphthalene | -122.0 |
| 2-Fluoro-1-methylnaphthalene | -115.3 |
Causality and Interpretation:
The ¹⁹F chemical shift is highly dependent on the position of the fluorine atom on the naphthalene ring and the electronic influence of the methyl group. The differences in chemical shifts between the isomers, although seemingly small, are significant and easily resolved by modern NMR spectrometers. The electron-donating methyl group will generally cause a downfield shift (less negative) when it is in a para or ortho position relative to the fluorine atom, due to resonance effects.
Figure 2: A logical diagram illustrating the use of multiple spectroscopic techniques for the definitive structural determination of fluoromethylnaphthalene isomers.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern.
Experimental Protocol: Mass Spectrometry
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or by coupling the output of a gas chromatograph (GC-MS).
-
Ionization: Use a suitable ionization technique, such as Electron Ionization (EI) for fragmentation analysis.
-
Mass Analysis: Scan a range of m/z values to obtain the mass spectrum.
Comparative Mass Spectrometry Data
| Isomer | Molecular Ion (m/z) | Key Fragments (m/z) |
| This compound | 160 | 159, 145, 115 |
| 1-Fluoro-4-methylnaphthalene | 160 | 159, 145, 115 |
| 2-Fluoro-1-methylnaphthalene | 160 | 159, 145, 115 |
Causality and Interpretation:
All isomers will exhibit a molecular ion peak at the same m/z value, corresponding to the molecular weight of C₁₁H₉F (160.19 g/mol ). The primary utility of MS in distinguishing these isomers lies in subtle differences in the relative abundances of fragment ions, although these can be difficult to discern without high-resolution instrumentation and careful analysis. Common fragmentation pathways for substituted naphthalenes include the loss of a hydrogen atom ([M-H]⁺), the loss of a methyl group ([M-CH₃]⁺), and cleavage of the naphthalene ring system. While the major fragments may be the same, their relative intensities can provide clues to the stability of the precursor ions, which is influenced by the substitution pattern.
Conclusion: A Multi-faceted Approach to Isomer Differentiation
The unambiguous identification of this compound isomers requires a multi-pronged spectroscopic approach. While each technique provides valuable information, it is the synergistic combination of NMR, IR, UV-Vis, and mass spectrometry that allows for a definitive structural assignment. ¹⁹F NMR, in particular, offers a direct and highly sensitive probe for distinguishing between fluorinated isomers. By understanding the underlying principles of each technique and the causal relationships between molecular structure and spectroscopic output, researchers can confidently navigate the challenges of isomer differentiation and ensure the integrity of their scientific endeavors.
References
-
Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]
-
PubChem. National Center for Biotechnology Information. [Link]
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
- Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.
-
"Fluorine-19 nuclear magnetic resonance spectroscopy." Wikipedia. [Link]
-
"Infrared spectroscopy." Wikipedia. [Link]
-
"Ultraviolet–visible spectroscopy." Wikipedia. [Link]
-
"Mass spectrometry." Wikipedia. [Link]
-
Frisch, M. J., et al. (2016). Gaussian 16, Revision C.01. Gaussian, Inc., Wallingford, CT. [Link]
-
"Density functional theory." Wikipedia. [Link]
-
"Time-dependent density functional theory." Wikipedia. [Link]
-
Grimme, S., Antony, J., Ehrlich, S., & Krieg, H. (2010). A consistent and accurate ab initio parametrization of density functional dispersion correction (DFT-D) for the 94 elements H-Pu. The Journal of chemical physics, 132(15), 154104. [Link]
-
"19F NMR." University of California, Davis. [Link]
Sources
A Comparative Guide to the Biological Activity of 2-Fluoro-6-methylnaphthalene Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Naphthalene Scaffold and the Promise of Fluorination
The naphthalene ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. Its rigid, planar structure and lipophilic nature allow for effective interaction with a variety of biological targets. The strategic introduction of substituents onto the naphthalene core can dramatically modulate its physicochemical properties and biological activity. Among these modifications, the incorporation of a fluorine atom has gained significant attention in drug design. The unique properties of fluorine—its small size, high electronegativity, and ability to form strong carbon-fluorine bonds—can enhance metabolic stability, improve binding affinity, and alter the electronic properties of a molecule, often leading to improved pharmacokinetic and pharmacodynamic profiles.[1]
This guide provides a comparative analysis of the biological activities of analogs based on the 2-Fluoro-6-methylnaphthalene scaffold. While direct studies on this specific parent compound are emerging, we will draw upon data from structurally related fluorinated and methylated naphthalene derivatives to provide a comprehensive overview of their potential as anticancer and antimicrobial agents. We will delve into the structure-activity relationships (SAR), compare their performance with other naphthalene-based compounds, and provide detailed experimental protocols for their evaluation.
Anticancer Activity: A Focus on Cytotoxicity and Mechanistic Insights
Naphthalene derivatives have demonstrated a broad spectrum of anticancer activities, and the introduction of fluorine and methyl groups can significantly influence their potency and selectivity.
Comparative Cytotoxicity of Naphthalene Analogs
The cytotoxic potential of naphthalene analogs is typically evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of the cells, is a key metric for comparison.
| Compound Class | Example Analog | Cancer Cell Line | IC50 (µM) | Reference |
| Fluorinated Spirobisnaphthalenes | Fluorinated Diepoxin-η | Ovarian (OVCAR3) | 5.7 - 8.2 | [2][3] |
| Melanoma (MDA-MB-435) | 5.7 - 8.2 | [2][3] | ||
| Naphthalene-Substituted Triazole Spirodienones | Compound 6a | Breast (MDA-MB-231) | 0.03 - 0.26 | [4] |
| Cervical (HeLa) | 0.07 - 0.72 | [4] | ||
| Lung (A549) | 0.08 - 2.00 | [4] | ||
| 2-Phenylnaphthalenes with Hydroxyl Groups | PNAP-6h | Breast (MCF-7) | 4.8 | [5][6] |
| Naphthalene-Containing Enamides | Compound 5f | Hepatocellular (Huh-7) | 2.62 | [7] |
| Compound 5g | Hepatocellular (Huh-7) | 3.37 | [7] | |
| Naphthalene-Chalcone Hybrids | Compound 2j | Lung (A549) | 7.8 | |
| Naphthalene-1,4-dione Analogs | Compound 21 | Lung (CALU-1) | ~1 | |
| Pancreatic (Mia-Pa-Ca-2) | ~1 | [8] |
Expert Insights: The data suggests that the biological activity of naphthalene derivatives is highly dependent on the nature and position of their substituents. For instance, the introduction of a triazole spirodienone moiety to the naphthalene scaffold resulted in compounds with potent, nanomolar-range activity against breast cancer cells.[4] In the case of 2-phenylnaphthalenes, the position of hydroxyl groups was critical for cytotoxicity, with a hydroxyl group at the C-7 position of the naphthalene ring markedly promoting activity.[5][6] The fluorination of diepoxin-η, a spirobisnaphthalene, did not negatively impact its cytotoxicity, indicating that fluorine can be a valuable addition for improving other drug-like properties without compromising potency.[2][3]
Mechanisms of Anticancer Action
Understanding the mechanism of action is crucial for the rational design of more effective and selective anticancer agents. Naphthalene analogs have been shown to exert their effects through various pathways:
-
Tubulin Polymerization Inhibition: Certain naphthalene-containing enamides have been identified as potent inhibitors of tubulin polymerization, a key process in cell division.[7] This disruption of the cytoskeleton leads to cell cycle arrest and apoptosis.
-
Kinase Inhibition: The naphthalene scaffold has been utilized in the design of kinase inhibitors. For example, a 2-fluoro-6-methoxy-substituted benzamide was synthesized as a potent inhibitor of Activin Receptor-Like Kinases (ALKs), which are involved in cell growth and differentiation.[9] Pan-Raf kinase inhibitors based on a naphthalene-based diarylamide scaffold have also shown promising anti-melanoma activity.[10]
-
Induction of Apoptosis: Many cytotoxic naphthalene derivatives induce programmed cell death (apoptosis) in cancer cells. This can be triggered through various intrinsic and extrinsic pathways, often involving the activation of caspases and the regulation of pro- and anti-apoptotic proteins like Bax and Bcl-2.[7][11]
-
Cell Cycle Arrest: Naphthalene analogs can halt the progression of the cell cycle at different phases (e.g., G1, S, or G2/M), preventing cancer cells from proliferating.[4][5][6][11]
Signaling Pathway: Kinase Inhibition by Naphthalene Analogs
Caption: Inhibition of the Raf/MEK/ERK signaling pathway by a naphthalene-based kinase inhibitor.
Antimicrobial Activity: A Potential Alternative to Combat Resistance
The emergence of multidrug-resistant pathogens presents a significant global health threat, necessitating the discovery of new antimicrobial agents. Naphthalene derivatives have also shown promise in this area.
Comparative Antimicrobial Efficacy
The antimicrobial activity of naphthalene analogs is typically assessed by determining the minimum inhibitory concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.
| Compound Class | Example Analog | Microorganism | MIC (µg/mL) | Reference |
| 1-Aminoalkyl-2-naphthols | Compound 3 | Pseudomonas aeruginosa MDR1 | 10 | [12] |
| Staphylococcus aureus MDR | 100 | [12] | ||
| Naphthalene-Chalcone Hybrids | Compound 2j | Candida albicans | 15.625 | |
| Candida krusei | 15.625 | |||
| Staphylococcus aureus | 31.250 | |||
| Staphylococcus epidermidis | 31.250 | |||
| Naphthalene-Derivative Bis-QACs | Compounds 5d, 6d | ESKAPE pathogens | Broad-spectrum activity | [13] |
| 2-Hydroxynaphthalene-1-carboxanilides | Compound 22 | Escherichia coli | 23.2 |
Expert Insights: The antimicrobial spectrum and potency of naphthalene derivatives are influenced by their structural features. For example, 1-aminoalkyl-2-naphthol derivatives have shown potent activity against multidrug-resistant bacteria, with one analog exhibiting superior efficacy against S. aureus MDR compared to the standard antibiotic ciprofloxacin.[12] Naphthalene-chalcone hybrids have demonstrated dual antifungal and antibacterial activities. The development of naphthalene-derivative bis-quaternary ammonium compounds (bis-QACs) has yielded potent biocides with broad-spectrum activity against the highly virulent ESKAPE pathogens.[13]
Experimental Protocols
To ensure the reproducibility and validity of research findings, standardized and well-documented experimental protocols are essential.
Protocol 1: In Vitro Cytotoxicity Assessment using the MTT Assay
This protocol outlines the determination of the cytotoxic effects of this compound analogs on cancer cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
Cancer cell line of interest (e.g., A549, MCF-7, HepG2)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
Test compounds (this compound analogs) dissolved in DMSO
Procedure:
-
Cell Seeding: Harvest logarithmically growing cells, count them using a hemocytometer, and seed them into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in complete medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity. Remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability using the following formula:
-
% Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value using a suitable software (e.g., GraphPad Prism).
-
Experimental Workflow: MTT Assay
Caption: Step-by-step workflow for the MTT cytotoxicity assay.
Protocol 2: Antimicrobial Susceptibility Testing using Broth Microdilution
This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of this compound analogs against bacterial strains.
Principle: The broth microdilution method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.
Materials:
-
Bacterial strain of interest (e.g., S. aureus, E. coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microplates
-
Test compounds dissolved in DMSO
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
Procedure:
-
Compound Preparation: Prepare serial twofold dilutions of the test compounds in CAMHB in a 96-well plate.
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the wells.
-
Inoculation: Add the standardized bacterial inoculum to each well containing the diluted compounds. Include a growth control (broth with inoculum, no compound) and a sterility control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.
-
(Optional) Minimum Bactericidal Concentration (MBC) Determination: To determine if the compound is bactericidal or bacteriostatic, subculture aliquots from the clear wells onto agar plates. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.
Structure-Activity Relationship (SAR) and Future Directions
The analysis of the relationship between the chemical structure of the this compound analogs and their biological activity is crucial for the design of more potent and selective compounds.
Key SAR Insights:
-
Position of Substituents: The biological activity is highly sensitive to the position of substituents on the naphthalene ring.
-
Nature of Substituents: The type of functional group introduced significantly impacts the activity. Electron-withdrawing groups like fluorine can enhance activity, while bulky groups may have a steric hindrance effect.
-
Lipophilicity: The overall lipophilicity of the molecule, influenced by substituents like the methyl group, plays a role in membrane permeability and target engagement.
Logical Relationship: SAR Analysis
Caption: Factors influencing the biological activity of this compound analogs.
Future Perspectives: The development of this compound analogs as therapeutic agents is a promising area of research. Future studies should focus on:
-
Systematic SAR studies: Synthesizing and evaluating a library of analogs with systematic variations in the position and nature of substituents to establish a clear SAR.
-
Target identification and validation: Elucidating the specific molecular targets and mechanisms of action of the most potent compounds.
-
In vivo efficacy and toxicity studies: Evaluating the therapeutic potential and safety profile of lead compounds in animal models.
-
Combination therapies: Investigating the synergistic effects of these analogs with existing anticancer or antimicrobial drugs.
By leveraging the principles of medicinal chemistry and rigorous biological evaluation, the this compound scaffold holds the potential to yield novel and effective therapeutic agents for the treatment of cancer and infectious diseases.
References
-
Pourhadi, H., et al. (2024). Semisynthesis, Characterization, and Biological Evaluation of Fluorinated Analogues of the Spirobisnaphthalene, Diepoxin-η. Tetrahedron Letters, 134, 154857. [Link]
-
Zhang, Y., et al. (2021). Synthesis and anticancer activity evaluation of naphthalene-substituted triazole spirodienones. Bioorganic & Medicinal Chemistry Letters, 48, 128258. [Link]
-
Abid, M., et al. (2019). A Review of the Structure—Activity Relationship of Natural and Synthetic Antimetastatic Compounds. Molecules, 24(15), 2743. [Link]
-
Tan, E. S. Q., et al. (2021). Design, synthesis and biological evaluation of naphthalene-1,4-dione analogues as anticancer agents. RSC Medicinal Chemistry, 12(10), 1735-1746. [Link]
-
Willems, S., et al. (2020). Discovery of Two Highly Selective Structurally Orthogonal Chemical Probes for Activin Receptor-like Kinases 1 and 2. Journal of Medicinal Chemistry, 63(23), 14674–14693. [Link]
-
Özdemir, A., et al. (2023). Design, Synthesis, and Biological Evaluation Studies of Novel Naphthalene-Chalcone Hybrids As Antimicrobial, Anticandidal, Anticancer, and VEGFR-2 Inhibitors. ACS Omega, 8(7), 6935–6948. [Link]
-
Pourhadi, H., et al. (2024). Semisynthesis, Characterization, and Biological Evaluation of Fluorinated Analogues of the Spirobisnaphthalene, Diepoxin-η. Tetrahedron Letters, 134, 154857. [Link]
-
Kos, J., et al. (2021). Antimicrobial and ADME properties of methoxylated, methylated and nitrated 2-hydroxynaphthalene-1 carboxanilides. ADMET & DMPK, 9(2), 125-142. [Link]
-
RSC Publishing. (2023). New naphthalene-containing enamides: synthesis, structural insights and biological screening as potential anticancer agents against Huh-7 cancer cell line. RSC Advances, 13(47), 32938-32953. [Link]
-
Rahman, M. M., et al. (2023). Synthesis, in vitro antimicrobial activity, and in silico studies of 1-aminoalkyl-2-naphthols. Journal of Molecular Structure, 1292, 136153. [Link]
-
Youssef, A. M., et al. (2023). New naphthalene-containing enamides: synthesis, structural insights and biological screening as potential anticancer agents against Huh-7 cancer cell line. RSC Advances, 13, 32938-32953. [Link]
-
Grigorov, M. S., et al. (2023). Development of Naphthalene-Derivative Bis-QACs as Potent Antimicrobials: Unraveling Structure–Activity Relationship and Microbiological Properties. International Journal of Molecular Sciences, 24(13), 10996. [Link]
-
Rokade, Y. B., & Sayyed, R. Z. (2018). Naphthalene derivatives: A new range of antimicrobials with high therapeutic value. ResearchGate. [Link]
-
U.S. Environmental Protection Agency. (2008). Toxicological Review of 2-Methylnaphthalene. [Link]
-
Al-Suwaidan, I. A., et al. (2022). Design, Synthesis, and Biological Evaluations of Novel Naphthalene-based Organoselenocyanates. Chemistry, 4(2), 529-545. [Link]
-
Elkamhawy, A., et al. (2024). Discovery of novel naphthalene-based diarylamides as pan-Raf kinase inhibitors with promising anti-melanoma activity: rational design, synthesis, in vitro and in silico screening. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2311411. [Link]
-
Hsieh, H.-Y., et al. (2015). Structure-Activity Relationship of Synthetic 2-Phenylnaphthalenes With Hydroxyl Groups That Inhibit Proliferation and Induce Apoptosis of MCF-7 Cancer Cells. PLoS ONE, 10(10), e0141184. [Link]
-
Hsieh, H.-Y., et al. (2015). Structure-Activity Relationship of Synthetic 2-Phenylnaphthalenes with Hydroxyl Groups that Inhibit Proliferation and Induce Apoptosis of MCF-7 Cancer Cells. PLoS ONE, 10(10), e0141184. [Link]
-
Al-Ostath, A. I., et al. (2018). Synthesis, Antimicrobial and Antioxidant Activities of Some Naphthalene - Containing Hydrazone Derivatives. World News of Natural Sciences, 18(2), 124-132. [Link]
-
Youssef, A. M., et al. (2022). Design, synthesis and anticancer evaluation of naphthalen-1-yloxyacetamide derivatives against MCF-7 cells. RSC Advances, 12(43), 28213-28227. [Link]
-
Wang, Y.-C., et al. (2023). Core Structure–Activity Relationship Studies of 5,7,20-O-Trimethylsilybins in Prostate Cancer Cell Models. Pharmaceuticals, 16(4), 531. [Link]
-
Poprac, P., et al. (2024). FDA-approved kinase inhibitors in PROTAC design, development and synthesis. RSC Medicinal Chemistry, 15(3), 641-697. [Link]
-
Pourhadi, H., et al. (2023). Semisynthesis, Characterization, and Biological Evaluation of Fluorinated Analogues of the Spirobisnaphthalene, Diepoxin-η. ResearchGate. [Link]
-
ResearchGate. (2015). Synthesis and Evaluation of 2-Naphthaleno trans-Stilbenes and Cyanostilbenes as Anticancer Agents. [Link]
-
Sahu, J. K., et al. (2017). Biological Potential of FluoroBenzene Analogs. JSciMed Central. [Link]
Sources
- 1. Semisynthesis, Characterization, and Biological Evaluation of Fluorinated Analogues of the Spirobisnaphthalene, Diepoxin-η - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Semisynthesis, Characterization, and Biological Evaluation of Fluorinated Analogues of the Spirobisnaphthalene, Diepoxin-η [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and anticancer activity evaluation of naphthalene-substituted triazole spirodienones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure-Activity Relationship of Synthetic 2-Phenylnaphthalenes with Hydroxyl Groups that Inhibit Proliferation and Induce Apoptosis of MCF-7 Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure-Activity Relationship of Synthetic 2-Phenylnaphthalenes with Hydroxyl Groups that Inhibit Proliferation and Induce Apoptosis of MCF-7 Cancer Cells | PLOS One [journals.plos.org]
- 6. New naphthalene-containing enamides: synthesis, structural insights and biological screening as potential anticancer agents against Huh-7 cancer cell line - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Discovery of novel naphthalene-based diarylamides as pan-Raf kinase inhibitors with promising anti-melanoma activity: rational design, synthesis, in vitro and in silico screening - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, synthesis and anticancer evaluation of naphthalen-1-yloxyacetamide derivatives against MCF-7 cells - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. Synthesis, in vitro antimicrobial activity, and in silico studies of 1-aminoalkyl-2-naphthols - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Development of Naphthalene-Derivative Bis-QACs as Potent Antimicrobials: Unraveling Structure–Activity Relationship and Microbiological Properties | MDPI [mdpi.com]
- 13. Antimicrobial and ADME properties of methoxylated, methylated and nitrated 2-hydroxynaphthalene-1 carboxanilides: Original scientific article | ADMET and DMPK [pub.iapchem.org]
A Comparative Analysis of Fluorinated vs. Non-Fluorinated Methylnaphthalenes: A Guide for Researchers
In the landscape of medicinal chemistry and materials science, the strategic modification of molecular scaffolds to enhance performance is a cornerstone of innovation. Among the vast array of chemical tools available, fluorination has emerged as a powerful strategy to modulate the physicochemical and biological properties of aromatic compounds. This guide provides a comprehensive comparative analysis of fluorinated versus non-fluorinated methylnaphthalenes, offering insights into their synthesis, properties, and applications, with a focus on providing actionable, data-driven guidance for researchers, scientists, and drug development professionals.
The Impact of Fluorine: More Than Just a Hydrogen Mimic
The substitution of a hydrogen atom with fluorine, the most electronegative element, imparts a profound and often predictable influence on a molecule's characteristics.[1][2] In the context of the methylnaphthalene scaffold, a privileged structure in numerous bioactive compounds, this "fluorine factor" can be leveraged to fine-tune properties critical for drug efficacy and material performance.[3] The strong carbon-fluorine (C-F) bond and the unique electronic properties of fluorine can significantly alter metabolic stability, lipophilicity, binding affinity, and reactivity.[2][4][5]
Physicochemical Properties: A Head-to-Head Comparison
The introduction of fluorine onto the methylnaphthalene core leads to distinct changes in its fundamental physicochemical properties. The following table summarizes these differences, drawing upon established principles of fluorine chemistry.
| Property | Non-Fluorinated Methylnaphthalene | Fluorinated Methylnaphthalene | Rationale for Change |
| Molecular Weight | Lower | Higher | Fluorine is heavier than hydrogen. |
| Melting/Boiling Point | Variable | Generally higher | Increased molecular weight and intermolecular interactions.[6] |
| Lipophilicity (LogP) | Moderate | Generally higher | Fluorine is lipophilic, increasing the compound's affinity for non-polar environments.[7] |
| pKa (of acidic/basic groups) | Unaltered | Can be significantly altered | The strong electron-withdrawing nature of fluorine can influence the acidity or basicity of nearby functional groups.[5] |
| Dipole Moment | Lower | Higher | The high electronegativity of fluorine creates a significant bond dipole. |
| Metabolic Stability | Susceptible to oxidation | Generally enhanced | The C-F bond is stronger than the C-H bond, making it more resistant to metabolic cleavage by enzymes like Cytochrome P450.[4][8][9] |
| Reactivity | Prone to electrophilic substitution | Deactivated towards electrophilic substitution | The electron-withdrawing effect of fluorine reduces the electron density of the aromatic ring.[10] |
Synthesis Strategies: Accessing Fluorinated Methylnaphthalenes
The synthesis of fluorinated methylnaphthalenes requires specific methodologies due to the unique reactivity of fluorine-containing reagents. While non-fluorinated methylnaphthalenes are often commercially available or accessible through classical aromatic chemistry, their fluorinated counterparts typically necessitate specialized synthetic routes.
Common synthetic approaches for fluorinated methylnaphthalenes include:
-
Electrophilic Fluorination: Utilizing reagents like N-fluorobis(phenylsulfonyl)amine (NFSI) to directly introduce fluorine onto the naphthalene ring.[11][12]
-
Nucleophilic Aromatic Substitution (SNA_r_): In activated systems, a leaving group can be displaced by a fluoride source.
-
Balz-Schiemann Reaction: Decomposition of a diazonium tetrafluoroborate salt to introduce a fluorine atom.
-
From Fluorinated Building Blocks: Utilizing commercially available fluorinated precursors to construct the desired methylnaphthalene scaffold.
A general workflow for the synthesis and purification of a fluorinated methylnaphthalene is depicted below.
Caption: Workflow for an in vitro metabolic stability assay.
Spectroscopic Signatures: Distinguishing Fluorinated and Non-Fluorinated Analogs
The presence of fluorine provides a unique spectroscopic handle for characterization.
-
¹⁹F NMR Spectroscopy: This is the most direct method for confirming the presence and chemical environment of fluorine atoms. The chemical shifts in ¹⁹F NMR are highly sensitive to the electronic environment, providing valuable structural information. [13][14]* ¹H and ¹³C NMR Spectroscopy: Fluorine atoms couple with nearby protons and carbons, leading to characteristic splitting patterns that can aid in structure elucidation.
-
Infrared (IR) Spectroscopy: The C-F bond exhibits a strong absorption in the IR spectrum, typically in the range of 1000-1400 cm⁻¹.
-
Mass Spectrometry (MS): The presence of fluorine will be evident in the mass spectrum, with a characteristic mass-to-charge ratio.
Toxicity Profile: A Note of Caution
While fluorination is a valuable tool, it is not without potential liabilities. The toxicity of fluorinated compounds can be complex and is not always predictable. [15][16]Some polyfluorinated aromatic compounds have been shown to be less toxic than their non-fluorinated counterparts, while others exhibit increased toxicity. [15]The metabolic breakdown of some fluorinated compounds can potentially release fluoride ions or other toxic metabolites. [17]Therefore, a thorough toxicological assessment is a critical component of the development of any new fluorinated compound.
Conclusion: A Strategic Choice for Enhanced Performance
The decision to incorporate fluorine into a methylnaphthalene scaffold is a strategic one that should be guided by a clear understanding of the desired property enhancements. For applications in drug discovery, the benefits of increased metabolic stability and modulated lipophilicity are often compelling drivers. [2][5][18]In materials science, the unique electronic and physical properties imparted by fluorine can lead to novel materials with enhanced performance characteristics.
By carefully considering the synthetic accessibility, the impact on physicochemical and biological properties, and the potential toxicological profile, researchers can effectively harness the power of fluorination to create superior molecules. The experimental protocols and comparative data presented in this guide provide a framework for the rational design and evaluation of fluorinated methylnaphthalenes, empowering scientists to make informed decisions in their research and development endeavors.
References
- Assessing the metabolic stability of fluorinated vs non-fluorin
- Fluorinated Aromatic Compounds - ResearchG
- Substituent effect on the stability and electronic properties of naphthalene and azulene: A computational investigation - سامانه مدیریت نشریات علمی دانشگاه آزاد اسلامی.
- Technical Support Center: Enhancing Metabolic Stability of Fluorinated Drug Candid
- Methods for Determination of Lipophilicity - Encyclopedia.pub.
- Naphthalene vs. Benzene as a Transmitting Moiety: Towards the More Sensitive Trifluoromethylated Molecular Probes for the Substituent Effects - NIH.
- Data-guided rational design of additives for halogenation of highly fluorin
- The Ascendant Role of Fluorinated Naphthalene Derivatives in Modern Medicinal Chemistry: A Technical Guide - Benchchem.
- Fluorination of naphthalene and 1-methylnaphthalene with N-fl uorobis(phenylsulfonyl)
- Toxicology of the fluoroalkenes: review and research needs - PubMed.
- State of the art and prospects of methods for determination of lipophilicity of chemical compounds.
- Lipophilicity (logP) Measurement Using 19F NMR Spectroscopy l Protocol Preview.
- Applications of Fluorine in Medicinal Chemistry - PubMed.
- On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective - ChemRxiv.
- Chemical Aspects of Human and Environmental Overload with Fluorine - PMC.
- Metabolism and Toxicity of Fluorine Compounds | Chemical Research in Toxicology.
- Metabolic Stability Services - Eurofins Discovery.
- Substituent effects in the naphthalene ring system by fluorine-19 NMR - ACS Public
- Applications of Fluorine in Medicinal Chemistry | Request PDF - ResearchG
- Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry - NIH.
- Fluorine: An invaluable tool in medicinal chemistry - ResearchG
- Electrophilic fluorination of N,N-dimethylaniline, N,N-dimethylnaphthalen-1-amine and 1,8-bis(dimethylamino)
- 4 Physical and Chemical Properties – PFAS — Per- and Polyfluoroalkyl Substances.
- (PDF) Fluorinated Organic Chemicals: A Review.
Sources
- 1. Naphthalene vs. Benzene as a Transmitting Moiety: Towards the More Sensitive Trifluoromethylated Molecular Probes for the Substituent Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pfas-1.itrcweb.org [pfas-1.itrcweb.org]
- 7. researchgate.net [researchgate.net]
- 8. chemrxiv.org [chemrxiv.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. chemrxiv.org [chemrxiv.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Toxicology of the fluoroalkenes: review and research needs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Chemical Aspects of Human and Environmental Overload with Fluorine - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Method Validation for 2-Fluoro-6-methylnaphthalene
In the landscape of pharmaceutical development and quality control, the precision and reliability of analytical methods are not merely best practices; they are the bedrock of regulatory compliance and product safety. For a compound like 2-Fluoro-6-methylnaphthalene, which may act as a key starting material, intermediate, or potential impurity in a drug substance, establishing a robust and validated analytical method is of paramount importance. This guide provides an in-depth comparison of analytical strategies and a detailed framework for their validation, grounded in the authoritative principles of international regulatory bodies.
The objective of validating an analytical procedure is to demonstrate its fitness for the intended purpose.[1] This guide is structured to provide researchers, scientists, and drug development professionals with the technical insights and practical steps required to navigate this critical process, ensuring that the data generated is accurate, reproducible, and defensible.
Part 1: Selecting the Appropriate Analytical Technique
The physicochemical properties of this compound (C₁₁H₉F, Molar Mass: ~160.19 g/mol ) indicate a non-polar, aromatic structure, making it an ideal candidate for analysis by reversed-phase high-performance liquid chromatography (RP-HPLC) or gas chromatography (GC).[2] The choice between these techniques depends on several factors, including the sample matrix, the required sensitivity, and the available instrumentation.
| Feature | Reversed-Phase HPLC with UV Detection | Gas Chromatography with FID/MS Detection |
| Principle | Partitioning between a non-polar stationary phase (e.g., C18) and a polar mobile phase. | Partitioning between a gaseous mobile phase and a liquid or solid stationary phase. |
| Ideal For | Quantification of the main component, purity analysis, and impurity profiling in drug substances and products. | Analysis of volatile and semi-volatile compounds; often used for residual solvent analysis or when higher sensitivity is needed. |
| Strengths | - Highly versatile and widely used.- Excellent quantitative performance.- Non-destructive, allowing for fraction collection. | - High resolution and separation efficiency.- Mass Spectrometry (MS) provides structural information for impurity identification.[3][4] |
| Considerations | - Requires analyte to be soluble in the mobile phase.- UV detection requires a chromophore. | - Analyte must be thermally stable and volatile.- May require derivatization for polar analytes (not applicable here). |
| Typical Starting Point | C18 column, Acetonitrile/Water mobile phase, UV detection at ~220-254 nm.[5] | Capillary column (e.g., DB-5), temperature programming, Flame Ionization Detector (FID) or MS.[6] |
Recommendation: For routine quality control (e.g., assay and impurity quantification) of this compound as a raw material or in a drug substance, RP-HPLC with UV detection is the most common and robust choice due to its simplicity, reliability, and widespread availability. GC-MS serves as a powerful alternative, especially for trace-level impurity identification or in complex matrices where its superior separation efficiency is advantageous.[3][6]
Part 2: The Validation Workflow: A Comprehensive Framework
Analytical method validation is a formal process that establishes, through laboratory studies, that the performance characteristics of the method meet the requirements for its intended application.[7] The validation process must be guided by internationally recognized standards, primarily the International Council for Harmonisation (ICH) guideline Q2(R1) "Validation of Analytical Procedures".[8][9][10] This framework is also supported by guidance from the FDA and the United States Pharmacopeia (USP).[11][12][13][14]
The following diagram outlines the logical flow of a comprehensive validation protocol.
Caption: A typical workflow for analytical method validation.
Part 3: Experimental Protocols & Acceptance Criteria
Here, we detail the experimental execution for each validation parameter for an exemplary RP-HPLC-UV method.
Specificity / Selectivity
Objective: To demonstrate that the analytical method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.
Experimental Protocol:
-
Prepare Samples:
-
Blank: Mobile phase or sample solvent.
-
Placebo: A mixture of all formulation components except this compound.
-
Analyte Standard: A solution of this compound reference standard at the target concentration.
-
Spiked Sample: Placebo spiked with the analyte and known related impurities.
-
-
Analysis: Inject each sample into the HPLC system.
-
Evaluation: Compare the chromatograms. The blank and placebo should show no interfering peaks at the retention time of the analyte. The analyte peak in the spiked sample should be pure and well-resolved from any impurity peaks.
Acceptance Criteria:
-
No significant interference at the retention time of the main peak.
-
Peak Purity (if using a photodiode array detector) should pass.
Linearity
Objective: To demonstrate the method's ability to elicit test results that are directly proportional to the concentration of the analyte within a given range.
Experimental Protocol:
-
Prepare Standards: Prepare a series of at least five standard solutions of this compound from a stock solution. A typical range for an assay is 80% to 120% of the target concentration.
-
Analysis: Inject each standard in triplicate.
-
Evaluation: Plot the average peak area against the known concentration. Perform a linear regression analysis.
Data Presentation:
| Concentration (µg/mL) | Peak Area (mAUs) - Rep 1 | Peak Area (mAUs) - Rep 2 | Peak Area (mAU*s) - Rep 3 | Average Peak Area |
| 80 | 79850 | 80150 | 80000 | 80000 |
| 90 | 90100 | 89900 | 90200 | 90067 |
| 100 | 100500 | 100300 | 100100 | 100300 |
| 110 | 110200 | 110500 | 110350 | 110350 |
| 120 | 120800 | 120500 | 120650 | 120650 |
Acceptance Criteria:
-
Correlation coefficient (R²) ≥ 0.99.[15]
-
The y-intercept should be insignificant compared to the response at 100% concentration.
Accuracy (Trueness)
Objective: To assess the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.
Experimental Protocol:
-
Prepare Samples: Spike a blank matrix (placebo) with the analyte at a minimum of three concentration levels (e.g., 80%, 100%, 120% of the target concentration). Prepare three replicate samples at each level.
-
Analysis: Assay the spiked samples against a freshly prepared calibration curve.
-
Evaluation: Calculate the percent recovery for each sample.
Data Presentation:
| Spiked Level | Theoretical Conc. (µg/mL) | Measured Conc. (µg/mL) | % Recovery |
| 80% | 80.0 | 79.5 | 99.4% |
| 80.0 | 80.8 | 101.0% | |
| 80.0 | 79.9 | 99.9% | |
| 100% | 100.0 | 101.2 | 101.2% |
| 100.0 | 99.5 | 99.5% | |
| 100.0 | 100.3 | 100.3% | |
| 120% | 120.0 | 119.0 | 99.2% |
| 120.0 | 121.5 | 101.3% | |
| 120.0 | 120.9 | 100.8% |
Acceptance Criteria:
-
Mean recovery should be within 98.0% to 102.0%.
-
The Relative Standard Deviation (RSD) for replicates at each level should be ≤ 2.0%.
Precision
Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.
Caption: Levels of precision in method validation.
Experimental Protocols:
-
Repeatability (Intra-assay precision):
-
Prepare six individual samples of the analyte at 100% of the target concentration.
-
Analyze all six samples on the same day, with the same analyst, on the same instrument.
-
Calculate the mean, standard deviation, and %RSD.
-
-
Intermediate Precision (Ruggedness):
-
Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
Compare the results from both sets of experiments using appropriate statistical tests (e.g., F-test, t-test) and calculate the overall %RSD.
-
Acceptance Criteria:
-
Repeatability: %RSD ≤ 2.0%.
-
Intermediate Precision: Overall %RSD ≤ 2.0%.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
Objective: To determine the lowest concentration of analyte in a sample that can be reliably detected (LOD) and quantified with acceptable precision and accuracy (LOQ).
Experimental Protocol (Based on Standard Deviation of the Response and the Slope):
-
Determine Slope: Use the slope (S) from the linearity study.
-
Determine Standard Deviation (σ):
-
Inject a series of blank samples (n ≥ 6) and determine the standard deviation of the noise.
-
Alternatively, determine the standard deviation of the y-intercepts of regression lines.
-
-
Calculation:
-
LOD = 3.3 * (σ / S)
-
LOQ = 10 * (σ / S)
-
-
Verification: Prepare standards at the calculated LOQ and LOD concentrations and inject them to confirm the signal-to-noise ratio (S/N).
Acceptance Criteria:
-
LOQ: The analyte peak should be quantifiable with acceptable precision (%RSD ≤ 10%) and accuracy. S/N ratio is typically ≥ 10.
-
LOD: The analyte peak should be detectable and distinguishable from noise. S/N ratio is typically ≥ 3.
Robustness
Objective: To measure the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.
Experimental Protocol:
-
Identify Parameters: Select critical HPLC parameters (e.g., mobile phase composition, pH, column temperature, flow rate).
-
Vary Parameters: Perform the analysis on a standard solution while systematically varying each parameter (e.g., flow rate ±10%, column temperature ±5°C).
-
Evaluation: Assess the impact on system suitability parameters (e.g., retention time, peak asymmetry, resolution).
Acceptance Criteria:
-
System suitability parameters should remain within their pre-defined limits.
-
The results should not be significantly impacted by the variations. This demonstrates the method's reliability for routine use.[16]
Conclusion
The validation of an analytical method for a substance like this compound is a systematic and evidence-based process. It ensures that the chosen method, whether HPLC or GC, is fit for its intended purpose, providing reliable data for decision-making throughout the drug development lifecycle. By adhering to the principles outlined in ICH, FDA, and USP guidelines, scientists can build a comprehensive validation package that demonstrates the method's specificity, linearity, accuracy, precision, sensitivity, and robustness.[8][10][12] This rigorous approach is fundamental to maintaining scientific integrity and ensuring the quality and safety of pharmaceutical products.
References
-
ICH. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link][8][9]
-
USP. General Chapter <1225> Validation of Compendial Procedures. United States Pharmacopeia. [Link][7][11][14]
-
FDA. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. U.S. Food and Drug Administration. [Link][12][13]
-
ICH. (2024). Q2(R2) Validation of Analytical Procedures. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link][1][17]
-
ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. [Link][16]
-
Altabrisa Group. (2025). 3 Key Regulatory Guidelines for Method Validation. [Link][10]
-
Helm, J. et al. (2007). HRGC/HRMS analysis of chloronaphthalenes in several batches of Halowax 1000, 1001, 1013, 1014 and 1099. Chemosphere. [Link][4]
-
SIELC Technologies. Separation of 2-Methylnaphthalene on Newcrom R1 HPLC column. [Link][5]
-
Shimadzu. Analysis of Naphthalene in a Working Environment. [Link][6]
-
Zhang, K. et al. (2022). Establishment and validation of analytical methods for 15 hazardous drugs by UPLC-Q/Orbitrap-HRMS. Annals of Translational Medicine. [Link][15]
-
PubChem. This compound. National Center for Biotechnology Information. [Link][2]
-
Jekel, M. & Schossler, P. (2000). Quantification of chlorinated naphthalenes with GC-MS using the molar response of electron impact ionization. Fresenius' Journal of Analytical Chemistry. [Link][3]
Sources
- 1. biopharminternational.com [biopharminternational.com]
- 2. This compound | C11H9F | CID 2727845 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. HRGC/HRMS analysis of chloronaphthalenes in several batches of Halowax 1000, 1001, 1013, 1014 and 1099 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Separation of 2-Methylnaphthalene on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. shimadzu.com [shimadzu.com]
- 7. uspbpep.com [uspbpep.com]
- 8. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 9. fda.gov [fda.gov]
- 10. altabrisagroup.com [altabrisagroup.com]
- 11. USP <1225> Method Validation - BA Sciences [basciences.com]
- 12. fda.gov [fda.gov]
- 13. FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics - ECA Academy [gmp-compliance.org]
- 14. â©1225⪠Validation of Compendial Procedures [doi.usp.org]
- 15. Establishment and validation of analytical methods for 15 hazardous drugs by UPLC-Q/Orbitrap-HRMS - Yu - Annals of Translational Medicine [atm.amegroups.org]
- 16. propharmagroup.com [propharmagroup.com]
- 17. Q2(R2) Validation of Analytical Procedures | FDA [fda.gov]
A Senior Application Scientist's Guide to Assessing the Purity of Synthesized 2-Fluoro-6-methylnaphthalene
For professionals in pharmaceutical research and drug development, the unequivocal determination of a synthesized compound's purity is not merely a quality control checkpoint; it is the bedrock upon which reliable, reproducible, and safe scientific outcomes are built. An impurity, even in trace amounts, can drastically alter a compound's biological activity, toxicity, and stability, leading to misleading results and potential safety concerns.
This guide provides an in-depth comparison of the primary analytical techniques for assessing the purity of 2-Fluoro-6-methylnaphthalene, a key intermediate in various synthetic pathways. We will move beyond a simple listing of methods to explain the causality behind experimental choices, presenting a logical, self-validating workflow that ensures the highest degree of confidence in your analytical results.
The Orthogonal Approach: A Strategy for Comprehensive Purity Assessment
No single analytical technique is infallible. A robust purity assessment relies on an orthogonal approach, where multiple, disparate methods are employed to interrogate the sample. This strategy ensures that the weaknesses of one method are compensated for by the strengths of another. For a compound like this compound, our recommended workflow integrates chromatographic separations for quantitative assessment with spectroscopic methods for structural confirmation and impurity identification.
Caption: Integrated workflow for purity assessment of this compound.
High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Determination
HPLC is the cornerstone of purity analysis for non-volatile organic compounds.[1][2] It separates components based on their differential partitioning between a liquid mobile phase and a solid stationary phase.[1] For this compound, a reversed-phase (RP-HPLC) method is the logical first choice due to the molecule's non-polar, aromatic nature.
Causality Behind the Choice: RP-HPLC, typically using a C18 column, provides excellent resolution for aromatic compounds and is highly reproducible, making it ideal for quantitative analysis. The use of a UV detector is appropriate as the naphthalene ring system is a strong chromophore.
Protocol: RP-HPLC Purity Assay
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and a Photo Diode Array (PDA) or UV detector.
-
Column: Symmetry C18 (250 x 4.6 mm, 5 µm) or equivalent.[3][4][5][6][7]
-
Mobile Phase A: 0.01 M KH₂PO₄ buffer (pH adjusted to 2.5 with H₃PO₄).[3][4][5][6][7]
-
Mobile Phase B: Acetonitrile/Methanol (e.g., 80:20 v/v).[3][4][5][6][7]
-
Gradient Elution: A gradient is recommended to ensure elution of both the main compound and any potential impurities with different polarities. A typical gradient might run from ~65% B to 95% B over 20-30 minutes.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh ~10 mg of this compound and dissolve in 10 mL of acetonitrile to create a 1 mg/mL stock solution. Further dilute to ~0.1 mg/mL with a 50:50 mixture of Mobile Phase A and B.
Data Interpretation & Validation
The purity is determined by the area percent method. The area of the main peak is divided by the total area of all peaks in the chromatogram. For a result to be trustworthy, the method must be validated according to guidelines such as those from the International Council for Harmonisation (ICH) Q2(R1).[8][9][10][11] This includes demonstrating specificity, linearity, accuracy, and precision.[3][6][7]
| Parameter | Representative Result | Acceptance Criteria (ICH Q2) |
| Purity (Area %) | 99.85% | ≥ 95% for drug development |
| Retention Time | 15.2 min | Consistent ± 2% |
| Impurity 1 (Area %) | 0.10% at 12.5 min | Reportable if > 0.05% |
| Impurity 2 (Area %) | 0.05% at 18.1 min | Reportable if > 0.05% |
Advantages: High resolution, high sensitivity, excellent for quantitative analysis. Limitations: May not detect non-chromophoric or non-volatile impurities. Co-elution of impurities is possible.
Gas Chromatography (GC): The Choice for Volatile Impurities
Gas Chromatography is a powerful technique for separating and analyzing compounds that can be vaporized without decomposition.[1][2] It is particularly adept at detecting volatile impurities, such as residual synthesis solvents or volatile by-products, that might be missed by HPLC.
Causality Behind the Choice: this compound is thermally stable and sufficiently volatile for GC analysis. Using a Flame Ionization Detector (FID) provides a near-universal response for hydrocarbons, making it an excellent quantitative tool that is complementary to HPLC-UV. The use of a mass spectrometer (MS) as a detector (GC-MS) is invaluable for the identification of unknown impurities.[12][13]
Protocol: GC-FID/MS Purity and Impurity ID
-
Instrumentation: Gas chromatograph with a split/splitless injector, FID detector, and/or a Mass Spectrometer.
-
Column: A low-to-mid polarity column such as a (5%-phenyl)-methylpolysiloxane (e.g., DB-5, HP-5ms; 30 m x 0.25 mm, 0.25 µm film thickness).[12][14]
-
Carrier Gas: Helium or Hydrogen at a constant flow of ~1.2 mL/min.
-
Oven Program: Start at 100 °C (hold 2 min), ramp at 15 °C/min to 280 °C (hold 5 min).
-
Injector Temperature: 250 °C.
-
Detector Temperature: 300 °C (FID); MS transfer line at 280 °C.[14]
-
MS Parameters (if used): Electron Ionization (EI) at 70 eV, scanning from m/z 40-400.
-
Sample Preparation: Prepare a ~1 mg/mL solution in a suitable solvent like Dichloromethane or Hexane.
Data Interpretation
Similar to HPLC, purity is calculated via area percent. For GC-MS, the mass spectrum of each impurity peak can be compared against spectral libraries (e.g., NIST) to tentatively identify its structure. The mass spectrum of the main peak should confirm the molecular weight of this compound (160.19 g/mol ).[15][16][17]
| Technique | Main Peak (m/z) | Potential Impurity | Identification Method |
| GC-MS | 160 (M⁺), 145, 115 | Naphthalene (m/z 128) | Mass Spectrum Library Match[18] |
| GC-MS | 160 (M⁺), 145, 115 | Methylnaphthalene isomer (m/z 142) | Mass Spectrum Library Match |
Advantages: Superb for volatile and semi-volatile compounds, high sensitivity (especially with FID), definitive identification with MS. Limitations: Not suitable for non-volatile or thermally labile compounds.
Quantitative NMR (qNMR): The Absolute Method
While HPLC and GC provide relative quantification (area %), quantitative Nuclear Magnetic Resonance (qNMR) can provide an absolute purity value (w/w %) without needing a reference standard for the impurities themselves.[19][20][21] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal.[19][22] By comparing the integral of a known analyte resonance to that of a certified internal standard of known purity and mass, one can directly calculate the purity of the analyte.[19]
Causality Behind the Choice: ¹H NMR is a primary method for structural confirmation. Extending it to qNMR provides an orthogonal purity value based on a completely different physical principle than chromatography, significantly increasing confidence. Furthermore, the presence of a fluorine atom allows for ¹⁹F NMR, which offers a clean spectral window and high sensitivity for detecting any fluorine-containing impurities.[23][24][25]
Caption: Logical flow for calculating absolute purity using qNMR.
Protocol: ¹H qNMR Purity Determination
-
Standard Selection: Choose a certified internal standard that has sharp, well-resolved peaks away from analyte signals (e.g., maleic anhydride, dimethyl sulfone).
-
Sample Preparation:
-
Accurately weigh ~15-20 mg of this compound into a vial.
-
Accurately weigh ~5-10 mg of the certified internal standard into the same vial.
-
Record all masses precisely.
-
Dissolve the mixture in ~0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) and transfer to an NMR tube.
-
-
Acquisition:
-
Acquire a quantitative ¹H NMR spectrum. Crucially , set the relaxation delay (d1) to at least 5 times the longest T₁ relaxation time of the protons being integrated to ensure full relaxation and accurate integration.
-
-
Processing: Carefully phase and baseline correct the spectrum. Integrate a well-resolved, non-overlapping peak for the analyte and one for the standard.
-
Calculation: Use the standard qNMR equation to calculate the purity (Purity_analyte)[19].
Advantages: An absolute, primary method; provides structural information simultaneously; detects non-chromophoric impurities (if they have protons); orthogonal to chromatography.[26] Limitations: Lower sensitivity than chromatography; requires careful experimental setup (especially relaxation delay); potential for peak overlap in complex mixtures.
Comparative Summary
| Feature | HPLC-UV | GC-FID/MS | qNMR |
| Principle | Differential Partitioning | Volatility & Partitioning | Nuclear Spin Resonance |
| Quantification | Relative (Area %) | Relative (Area %) | Absolute (w/w %) |
| Primary Use | Quantitative Purity Assay | Volatile Impurity Profile | Structural ID & Orthogonal Purity |
| Impurity ID | By retention time match (requires standard) | Tentative by MS library search | By spectral pattern analysis |
| Key Strengths | High resolution, robust, widely applicable.[1][27] | Excellent for solvents, definitive ID with MS.[13] | Absolute quantification, structural data.[19][22][28] |
| Key Limitations | Blind to non-UV active & non-volatile species. | Only for thermally stable, volatile compounds. | Lower sensitivity, requires pure standard. |
Conclusion: An Integrated, Self-Validating System
Assessing the purity of a critical synthetic intermediate like this compound demands a multi-faceted, evidence-based approach. Relying on a single technique provides an incomplete picture. The self-validating system described here—using high-resolution chromatography (HPLC or GC) as the primary quantitative tool, followed by an orthogonal check with absolute qNMR for purity and structural confirmation, and employing mass spectrometry for the identification of any unknown impurities—provides the highest degree of confidence. This rigorous methodology ensures that your material meets the stringent quality requirements for advanced research and drug development, safeguarding the integrity of your subsequent experiments.
References
- Title: 〈621〉 CHROMATOGRAPHY - US Pharmacopeia (USP)
- Title: A Guide to Quantitative NMR (qNMR)
- Title: Validated RP-HPLC Method for the Analysis of 1-Fluoronaphthalene and Its Process-Related Impurities Source: Journal of Chromatographic Science | Oxford Academic URL
- Title: <621> CHROMATOGRAPHY Source: USP-NF URL
- Title: ICH Q2(R1)
- Title: qHNMR Analysis of Purity of Common Organic Solvents—An Undergraduate Quantitative Analysis Laboratory Experiment Source: Journal of Chemical Education - ACS Publications URL
- Title: Understanding the Latest Revisions to USP <621> Source: Agilent URL
- Title: USP <621> Chromatography Source: DSDP Analytics URL
- Title: A validated RP-HPLC method for the analysis of 1-fluoronaphthalene and its process related impurities Source: ResearchGate URL
- Title: Q2(R1)
- Title: Q2(R1)
- Title: Quality Guidelines Source: ICH URL
- Title: Quantitative NMR Source: Organic Primary Standards Group URL
- Title: Revised ICH Guideline Q2(R1)
- Title: Determining and reporting purity of organic molecules: Why qNMR Source: ResearchGate URL
- Title: A Validated RP-HPLC Method for the Analysis of 1-Fluoronaphthalene and Its Process-Related Impurities Source: Oxford Academic URL
- Title: A Validated RP-HPLC Method for the Analysis of 1-Fluoronaphthalene and Its Process-Related Impurities Source: ResearchGate URL
- Title: The use of quantitative proton nuclear magnetic resonance (1H qNMR)
- Title: A Validated RP-HPLC Method for the Analysis of 1-Fluoronaphthalene and Its Process-Related Impurities Source: PubMed URL
- Title: Application Note: Structural Elucidation of 2-Fluorohexane using №⁹F NMR Spectroscopy Source: Benchchem URL
- Source: JEOL Ltd.
- Title: Structure Elucidation of Fluorinated Compounds by NMR Source: JEOL Resources URL
- Title: Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination Source: Journal of Medicinal Chemistry - ACS Publications URL
- Source: JEOL USA Inc.
- Title: 19 F-centred NMR analysis of mono-fluorinated compounds Source: RSC Publishing URL
- Title: Naphthalene exposure: Simple GC/MS monitoring Source: Wiley Analytical Science URL
- Title: this compound | CAS 324-42-5 Source: Matrix Fine Chemicals URL
- Title: this compound | CAS: 324-42-5 | Chemical Product Source: FINETECH INDUSTRY LIMITED URL
- Title: Inter-laboratory variability and evaluation of impurity profiling by gas chromatography / mass spectrometry for chemical weapons forensics Source: ACS Fall 2022 URL
- Title: this compound | C11H9F | CID 2727845 Source: PubChem - NIH URL
- Title: GC-MS spectrum of control naphthalene sample.
- Title: Gas chromatograph–mass spectrometry determination of carcinogenic naphthalene, anthracene, phenanthrene and fluorene in t Source: Arabian Journal of Chemistry URL
Sources
- 1. usp.org [usp.org]
- 2. <621> CHROMATOGRAPHY [drugfuture.com]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. A Validated RP-HPLC Method for the Analysis of 1-Fluoronaphthalene and Its Process-Related Impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 9. fda.gov [fda.gov]
- 10. fda.gov [fda.gov]
- 11. starodub.nl [starodub.nl]
- 12. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 13. Inter-laboratory variability and evaluation of impurity profiling by gas chromatography / mass spectrometry for chemical weapons forensics - American Chemical Society [acs.digitellinc.com]
- 14. arabjchem.org [arabjchem.org]
- 15. matrix-fine-chemicals.com [matrix-fine-chemicals.com]
- 16. This compound | CAS: 324-42-5 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 17. This compound | C11H9F | CID 2727845 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. emerypharma.com [emerypharma.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. researchgate.net [researchgate.net]
- 22. rssl.com [rssl.com]
- 23. Structure Elucidation of Fluorinated Compounds by NMR | Applications Notes | JEOL Ltd. [jeol.com]
- 24. Structure Elucidation of Fluorinated Compounds by NMR | JEOL Resources [jeolusa.com]
- 25. 19 F-centred NMR analysis of mono-fluorinated compounds - RSC Advances (RSC Publishing) DOI:10.1039/D1RA08046F [pubs.rsc.org]
- 26. pubs.acs.org [pubs.acs.org]
- 27. agilent.com [agilent.com]
- 28. Quantitative NMR | Organic Primary Standards Group [unit.aist.go.jp]
evaluating the cost-effectiveness of different synthetic protocols for 2-Fluoro-6-methylnaphthalene
For researchers, medicinal chemists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. 2-Fluoro-6-methylnaphthalene is a valuable building block in the synthesis of various biologically active molecules and functional materials. Its fluorinated naphthalene scaffold is of particular interest for modulating the pharmacokinetic and pharmacodynamic properties of lead compounds. This guide provides an in-depth evaluation of two primary synthetic protocols for this compound, focusing on their cost-effectiveness, practicality, and overall efficiency.
Introduction to Synthetic Strategies
The introduction of a fluorine atom onto an aromatic ring can be a challenging yet crucial transformation in organic synthesis. For the preparation of this compound, two principal strategies emerge as the most viable: the classical Balz-Schiemann reaction starting from the corresponding amine, and a more modern approach involving litiation of an aryl bromide followed by electrophilic fluorination . This guide will dissect each protocol, providing detailed experimental procedures, a comparative analysis of their key metrics, and a cost-effectiveness evaluation to aid researchers in selecting the optimal route for their specific needs.
Protocol 1: The Balz-Schiemann Reaction
The Balz-Schiemann reaction is a cornerstone of aromatic fluorination, proceeding through the thermal decomposition of a diazonium tetrafluoroborate salt.[1] This method is particularly effective for the conversion of primary aromatic amines to their corresponding aryl fluorides.
Underlying Principles
The reaction is initiated by the diazotization of the primary aromatic amine, in this case, 6-methyl-2-naphthylamine, using nitrous acid (generated in situ from sodium nitrite and a strong acid). The resulting diazonium salt is then precipitated with fluoroboric acid to form the relatively stable diazonium tetrafluoroborate. This isolated salt is then carefully heated, leading to the extrusion of nitrogen gas and boron trifluoride, and the formation of the desired aryl fluoride through the attack of the fluoride anion on the aryl cation.
Caption: Workflow for the Balz-Schiemann reaction.
Experimental Protocol
Step 1: Diazotization and Formation of the Diazonium Tetrafluoroborate Salt
-
In a well-ventilated fume hood, a solution of 6-methyl-2-naphthylamine (1 equivalent) in a suitable aqueous acid (e.g., hydrochloric acid) is prepared and cooled to 0-5 °C in an ice bath.
-
A solution of sodium nitrite (1.1 equivalents) in water is added dropwise to the stirred amine solution, maintaining the temperature below 5 °C.
-
After the addition is complete, the reaction mixture is stirred for an additional 30 minutes at 0-5 °C.
-
Fluoroboric acid (48% aqueous solution, 1.2 equivalents) is then added slowly to the reaction mixture.
-
The precipitated diazonium tetrafluoroborate salt is collected by filtration, washed with cold water, cold methanol, and finally with diethyl ether, and then dried under vacuum.
Step 2: Thermal Decomposition
-
The dried diazonium tetrafluoroborate salt is placed in a flask equipped with a condenser.
-
The flask is gently heated in an oil bath. The decomposition is typically carried out without a solvent, although a high-boiling inert solvent can be used for better temperature control.
-
The decomposition is monitored by the cessation of nitrogen gas evolution.
-
The crude product is then purified by steam distillation or column chromatography on silica gel to afford pure this compound.
Protocol 2: Lithiation and Electrophilic Fluorination
This modern approach offers an alternative to the potentially hazardous diazonium salts. It involves the generation of a potent nucleophile via lithium-halogen exchange, which then reacts with an electrophilic fluorine source.
Underlying Principles
The synthesis commences with the treatment of 2-bromo-6-methylnaphthalene with a strong organolithium base, typically n-butyllithium, at low temperatures. This results in a lithium-halogen exchange, forming the highly reactive 2-lithio-6-methylnaphthalene intermediate. This organolithium species is then quenched with an electrophilic fluorinating agent, such as N-fluorobis(benzenesulfon)imide (NFSI), to introduce the fluorine atom at the desired position.
Caption: Workflow for lithiation and electrophilic fluorination.
Experimental Protocol
This protocol is adapted from the synthesis of the isomeric 1-fluoro-2-methylnaphthalene and is expected to provide a comparable yield.
Step 1: Lithiation
-
Under an inert atmosphere (e.g., argon or nitrogen), a solution of 2-bromo-6-methylnaphthalene (1 equivalent) in anhydrous tetrahydrofuran (THF) is cooled to -78 °C in a dry ice/acetone bath.
-
n-Butyllithium (1.1 equivalents, typically a 1.6 M solution in hexanes) is added dropwise to the stirred solution, maintaining the temperature at -78 °C.
-
The reaction mixture is stirred at -78 °C for 30 minutes to ensure complete lithium-halogen exchange.
Step 2: Fluorination
-
A solution of N-fluorobis(benzenesulfon)imide (NFSI) (1.2 equivalents) in anhydrous THF is added dropwise to the organolithium solution at -78 °C.
-
The reaction mixture is allowed to slowly warm to room temperature and stirred for an additional 2 hours.
-
The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride.
-
The aqueous layer is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to yield this compound.
A reported yield for the analogous synthesis of 1-fluoro-2-methylnaphthalene is 76%.
Comparative Analysis
To provide a clear and objective comparison, the key parameters of each protocol are summarized below. The cost analysis is based on estimated prices for the key reagents from common chemical suppliers and may vary.
| Parameter | Protocol 1: Balz-Schiemann Reaction | Protocol 2: Lithiation and Fluorination |
| Starting Material | 6-Methyl-2-naphthylamine | 2-Bromo-6-methylnaphthalene |
| Key Reagents | Sodium Nitrite, Fluoroboric Acid | n-Butyllithium, N-Fluorobis(benzenesulfon)imide (NFSI) |
| Estimated Yield | 40-60% (estimated) | ~76% (based on isomer) |
| Reaction Conditions | Low temperature diazotization, then thermal decomposition | Cryogenic temperatures (-78 °C) |
| Safety Considerations | Potentially explosive diazonium salt intermediate | Pyrophoric n-butyllithium, moisture-sensitive reaction |
| Purification | Steam distillation or column chromatography | Column chromatography |
Cost-Effectiveness Evaluation
The cost-effectiveness of a synthetic protocol is a multifactorial assessment that includes not only the price of reagents but also the yield, reaction time, and complexity of the procedure.
| Reagent | Protocol 1: Balz-Schiemann | Protocol 2: Lithiation/Fluorination |
| 6-Methyl-2-naphthylamine | ~$15-20 / g | - |
| 2-Bromo-6-methylnaphthalene | - | ~$30-40 / g[2][3] |
| Sodium Nitrite | ~$0.10 / g | - |
| Fluoroboric Acid (48% aq.) | ~$0.50 / mL | - |
| n-Butyllithium (1.6M in hexanes) | - | ~$1.00 / mL |
| N-Fluorobis(benzenesulfon)imide | - | ~$15-20 / g |
| Estimated Reagent Cost per gram of Product (assuming 50% yield for Protocol 1 and 75% for Protocol 2) | ~$40-50 | ~$70-85 |
Analysis:
Based on the estimated reagent costs, the Balz-Schiemann reaction appears to be the more cost-effective option on paper . The starting material, 6-methyl-2-naphthylamine, is significantly cheaper than 2-bromo-6-methylnaphthalene. Furthermore, the primary reagents for the Balz-Schiemann route (sodium nitrite and fluoroboric acid) are commodity chemicals and are considerably less expensive than the specialized reagents required for the lithiation-fluorination protocol (n-butyllithium and NFSI).
However, several critical factors must be considered beyond the raw material costs:
-
Yield: The higher anticipated yield of the lithiation-fluorination protocol (~76% vs. an estimated 40-60%) partially offsets the higher reagent costs. A lower yield in the Balz-Schiemann reaction means more starting material is consumed to produce the same amount of product, increasing the effective cost.
-
Safety and Handling: The Balz-Schiemann reaction involves the isolation of a potentially explosive diazonium salt, which requires careful handling and adherence to strict safety protocols, especially on a larger scale. The lithiation-fluorination route, while requiring the handling of pyrophoric n-butyllithium and strictly anhydrous conditions, may be considered more manageable in a standard laboratory setting with appropriate training and equipment.
-
Scalability: For larger-scale synthesis, the cost advantage of the Balz-Schiemann reaction's raw materials becomes more pronounced. However, the safety concerns associated with large quantities of diazonium salts may necessitate specialized equipment and procedures, adding to the overall cost.
-
Time and Labor: The Balz-Schiemann reaction involves two distinct steps with an isolation of the intermediate, which can be more time-consuming. The lithiation-fluorination is a one-pot, two-step procedure but requires careful control of cryogenic temperatures.
Conclusion and Recommendations
Both the Balz-Schiemann reaction and the lithiation-electrophilic fluorination protocol are viable methods for the synthesis of this compound. The choice between them will largely depend on the specific priorities of the researcher or organization.
-
For small-scale laboratory synthesis where cost is a primary driver and appropriate safety measures for handling diazonium salts are in place , the Balz-Schiemann reaction is likely the more economical choice.
-
For researchers prioritizing higher yields, potentially simpler handling (with the right equipment), and are willing to invest in more expensive reagents , the lithiation and electrophilic fluorination route is a compelling alternative. Its higher efficiency may lead to a lower cost per gram of purified product, especially if the lower yield and more complex purification of the Balz-Schiemann reaction are factored in.
Ultimately, a careful evaluation of available equipment, safety infrastructure, and project budget will guide the final decision. It is also recommended to perform small-scale trial reactions to optimize conditions and validate yields before committing to a larger-scale synthesis.
References
-
GTI Laboratory Supplies. 2-Bromo-6-methoxynaphthalene, 99.6%, Certified OR®. [Link]
-
Organic Syntheses. 6-METHOXY-2-NAPHTHOL. [Link]
-
Wikipedia. Balz–Schiemann reaction. [Link]
-
ResearchGate. Balz-Schiemann Reaction. [Link]
-
ResearchGate. Continuous flow reactor for Balz-Schiemann reaction: A new procedure for the preparation of aromatic fluorides. [Link]
-
ResearchGate. Synthesis of Fluoro-Aromatics by Balz-Schiemann Reaction. A Greener Approach. [Link]
-
PubChem. 2-Bromo-6-methylnaphthalene. [Link]
-
Organic Syntheses. 2-ACETYL-6-METHOXYNAPHTHALENE. [Link]
-
PubMed Central. Revisiting the Balz–Schiemann Reaction of Aryldiazonium Tetrafluoroborate in Different Solvents under Catalyst- and Additive-Free Conditions. [Link]
-
PubMed. Expanding the Balz-Schiemann Reaction: Organotrifluoroborates Serve as Competent Sources of Fluoride Ion for Fluoro-Dediazoniation. [Link]
-
PrepChem.com. Synthesis of 2-(4'-methylphenyl)-6-methyl naphthalene. [Link]
-
The Good Scents Company. 2-methyl naphthalene. [Link]
-
Juniper Publishers. Electrophilic Fluorination with 1-Fluoro-2,4,6-trimethylpyridinium tetrafluoroborate and NFSI (N-Fluorobenzenesulfonimide) reagents directed towards the synthesis of heterocycles. [Link]
-
PubChem. 2-Naphthylamine. [Link]
Sources
A Comparative Toxicological Assessment of 1-Methylnaphthalene and 2-Methylnaphthalene
Introduction: The Environmental and Health Significance of Methylnaphthalenes
Methylnaphthalenes, including the isomers 1-methylnaphthalene (1-MN) and 2-methylnaphthalene (2-MN), are polycyclic aromatic hydrocarbons (PAHs) commonly found in the environment.[1][2] They originate from both natural and anthropogenic sources, such as the incomplete combustion of organic materials like coal, oil, and wood.[3][4] As prevalent environmental contaminants, understanding their toxicological profiles is crucial for assessing human health risks, particularly for researchers, scientists, and professionals in drug development who may encounter these compounds or their derivatives. This guide provides a side-by-side comparison of the toxicological profiles of 1-MN and 2-MN, supported by experimental data and mechanistic insights.
Side-by-Side Toxicological Profile Comparison
While structurally very similar, 1-MN and 2-MN exhibit distinct toxicological characteristics. The following table summarizes their key toxicological endpoints.
| Toxicological Endpoint | 1-Methylnaphthalene (1-MN) | 2-Methylnaphthalene (2-MN) | Key Observations & Differences |
| Acute Toxicity | Moderately toxic. Oral LD50 in rats: 1840 mg/kg. | Moderately toxic. Oral LD50 in rats: 2260 mg/kg. | Both isomers exhibit moderate acute toxicity following oral exposure. |
| Respiratory Toxicity | A presumed health effect for humans.[5][6] Causes nasal lesions in rats upon inhalation and pulmonary alveolar proteinosis in mice with chronic dietary exposure.[5][6] | A presumed health effect for humans.[5] Induces pulmonary alveolar proteinosis in mice.[7] | Both isomers are potent respiratory toxicants, with the lung being a primary target organ. |
| Hepatic Toxicity | A suspected health effect for humans.[5] Can cause increased liver weights in rats.[6] | Can cause liver damage in rats following ingestion or inhalation.[8] | Both isomers have the potential to induce liver toxicity. |
| Genotoxicity | Conventional genotoxicity tests have yielded equivocal results.[9] Some studies suggest a lack of in vivo genotoxicity in the lungs of mice at carcinogenic doses.[9] | Predominantly negative results in bacterial mutation assays.[10] | The genotoxic potential of both isomers is not definitively established and appears to be weak. |
| Carcinogenicity | The EPA has determined there is "suggestive evidence of carcinogenicity".[4][8] Increased incidence of lung adenomas and carcinomas in male mice.[11] Not listed as a known or reasonably anticipated human carcinogen by the NTP.[4][11] | The EPA concluded there was not enough information to determine if it causes cancer.[4][8] Chronic administration did not show the same oncogenic potential as naphthalene.[12] Not listed as a known or reasonably anticipated human carcinogen by the NTP.[4][11] | 1-MN shows more evidence of carcinogenic potential in animal models compared to 2-MN, although the data for both are limited. IARC has not assessed the carcinogenicity of either methylnaphthalene.[5][11] |
Mechanistic Insights: Metabolic Activation and Detoxification
The toxicological differences between 1-MN and 2-MN can be partly attributed to their distinct metabolic pathways. Metabolism of methylnaphthalenes can occur via two primary routes: oxidation of the methyl group or epoxidation of the aromatic ring.[13]
-
Side-Chain Oxidation: This is a detoxification pathway, leading to the formation of hydroxymethylnaphthalenes and subsequently naphthoic acids, which are more readily excreted.[13]
-
Ring Epoxidation: This pathway, mediated by cytochrome P450 (CYP) enzymes, can lead to the formation of reactive epoxide intermediates.[13] These epoxides can bind to cellular macromolecules, leading to cytotoxicity and genotoxicity.
The balance between these two pathways influences the overall toxicity of the methylnaphthalene isomers.
Caption: Metabolic pathways of methylnaphthalenes.
Experimental Protocols for Toxicological Assessment
The toxicological data presented in this guide are derived from standardized in vivo and in vitro assays. A key in vitro assay for assessing mutagenic potential is the bacterial reverse mutation assay, commonly known as the Ames test.
Ames Test (Bacterial Reverse Mutation Assay) Protocol
This test uses several strains of Salmonella typhimurium with pre-existing mutations that render them unable to synthesize a specific amino acid (e.g., histidine). The assay determines if a test chemical can induce mutations that revert the bacteria to a state where they can again produce the amino acid and thus grow on a histidine-deficient medium.
Step-by-Step Methodology:
-
Strain Selection: Choose appropriate Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) to detect different types of mutations.
-
Metabolic Activation: Prepare a mixture containing the test compound, the bacterial strain, and a liver homogenate fraction (S9 mix). The S9 mix contains enzymes (including CYPs) necessary to metabolically activate compounds that are not directly mutagenic.
-
Incubation: Incubate the mixture at 37°C to allow for metabolic activation and interaction of the test compound with the bacterial DNA.
-
Plating: Plate the mixture onto a minimal agar medium lacking the specific amino acid (e.g., histidine).
-
Incubation and Colony Counting: Incubate the plates for 48-72 hours at 37°C. Count the number of revertant colonies (colonies that have mutated back to being able to synthesize the amino acid).
-
Data Analysis: Compare the number of revertant colonies in the test groups to the negative (solvent) control group. A significant, dose-dependent increase in revertant colonies indicates a positive mutagenic response.
Caption: Ames test experimental workflow.
Conclusion
References
-
Adeniji, A. O., Okoh, A. I., & Okoh, O. O. (2019). Polycyclic Aromatic Hydrocarbons: Sources, Toxicity, and Remediation Approaches. International journal of environmental research and public health, 16(21), 4202. [Link]
-
Agency for Toxic Substances and Disease Registry (ATSDR). (2023). Toxicological Profile for Naphthalene, 1-Methylnaphthalene, and 2-Methylnaphthalene. U.S. Department of Health and Human Services, Public Health Service. [Link]
-
Lin, C. Y., Wheelock, A. M., Morin, D., Baldwin, R. M., Lee, M. G., Taff, A., Plopper, C., Buckpitt, A., & Rohde, A. (2009). Toxicity and metabolism of methylnaphthalenes: Comparison with naphthalene and 1-nitronaphthalene. Toxicology, 260(1-3), 16–27. [Link]
-
National Center for Biotechnology Information (NCBI). (n.d.). Toxicological Profile for Polycyclic Aromatic Hydrocarbons. In StatPearls. National Library of Medicine. [Link]
-
Agency for Toxic Substances and Disease Registry (ATSDR). (2025). Toxicological Profile for Naphthalene, 1-Methylnaphthalene, and 2-Methylnaphthalene. [Link]
-
U.S. Environmental Protection Agency (EPA). (n.d.). Toxicological Profile for Polycyclic Aromatic Hydrocarbons. [Link]
-
Hakura, A., Hori, H., Suzuki, S., & Sagami, F. (2015). In Vivo Genotoxicity of 1-methylnaphthalene From Comprehensive Toxicity Studies With B6C3F1 GPT Delta Mice. Toxicological sciences : an official journal of the Society of Toxicology, 147(1), 266–275. [Link]
-
National Center for Biotechnology Information (NCBI). (n.d.). RELEVANCE TO PUBLIC HEALTH - Toxicological Profile for Naphthalene, 1-Methylnaphthalene, and 2-Methylnaphthalene. [Link]
-
U.S. Environmental Protection Agency (EPA). (2005). TOXICOLOGICAL PROFILE FOR NAPHTHALENE, 1-METHYLNAPHTHALENE, AND 2-METHYLNAPHTHALENE. [Link]
-
National Center for Biotechnology Information (NCBI). (n.d.). HEALTH EFFECTS - Toxicological Profile for Naphthalene, 1-Methylnaphthalene, and 2-Methylnaphthalene. [Link]
-
Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). NAPHTHALENE, 1-METHYLNAPHTHALENE, AND 2-METHYLNAPHTHALENE TOXGUIDE™. [Link]
-
Agency for Toxic Substances and Disease Registry (ATSDR). (2025). Toxicological Profile for Naphthalene, 1-Methylnaphthalene, and 2-Methylnaphthalene. [Link]
-
Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Naphthalene, 1-Methylnaphthalene, and 2-Methylnaphthalene - ToxFAQs™. [Link]
-
National Center for Biotechnology Information (NCBI). (2025). Toxicological Profile for Naphthalene, 1-Methylnaphthalene, and 2-Methylnaphthalene. [Link]
-
U.S. Environmental Protection Agency (EPA). (2003). Toxicological Review for 2-Methylnaphthalene (CAS No. 91-57-6). [Link]
-
Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Naphthalene, 1-Methylnapthalene, 2-Methylnapthalene | ToxFAQs™. [Link]
-
Murata, Y., Denda, A., Maruyama, H., Konishi, Y., & Emi, Y. (1997). Chronic toxicity and carcinogenicity studies of 2-methylnaphthalene in B6C3F1 mice. Fundamental and applied toxicology : official journal of the Society of Toxicology, 36(1), 90–93. [Link]
Sources
- 1. Frontiers | Polycyclic Aromatic Hydrocarbons: Sources, Toxicity, and Remediation Approaches [frontiersin.org]
- 2. HEALTH EFFECTS - Toxicological Profile for Polycyclic Aromatic Hydrocarbons - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. semspub.epa.gov [semspub.epa.gov]
- 4. atsdr.cdc.gov [atsdr.cdc.gov]
- 5. atsdr.cdc.gov [atsdr.cdc.gov]
- 6. HEALTH EFFECTS - Toxicological Profile for Naphthalene, 1-Methylnaphthalene, and 2-Methylnaphthalene - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Chronic toxicity and carcinogenicity studies of 2-methylnaphthalene in B6C3F1 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Naphthalene, 1-Methylnapthalene, 2-Methylnapthalene | ToxFAQs™ | ATSDR [wwwn.cdc.gov]
- 9. In vivo genotoxicity of 1-methylnaphthalene from comprehensive toxicity studies with B6C3F1 gpt delta mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. epa.gov [epa.gov]
- 11. RELEVANCE TO PUBLIC HEALTH - Toxicological Profile for Naphthalene, 1-Methylnaphthalene, and 2-Methylnaphthalene - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. merckmillipore.com [merckmillipore.com]
- 13. atsdr.cdc.gov [atsdr.cdc.gov]
Safety Operating Guide
Definitive Guide to the Safe Disposal of 2-Fluoro-6-methylnaphthalene
This document provides comprehensive, step-by-step guidance for the safe handling and disposal of 2-Fluoro-6-methylnaphthalene, a halogenated aromatic hydrocarbon. Adherence to these procedures is critical for ensuring laboratory safety, protecting environmental integrity, and maintaining regulatory compliance. This guide is designed for researchers, scientists, and drug development professionals who may handle this compound.
The core principle underpinning the disposal of fluorinated organic compounds is the robust nature of the carbon-fluorine (C-F) bond. This bond's strength makes compounds like this compound persistent and requires specific, high-energy disposal methods to ensure complete destruction[1]. Improper disposal can lead to long-term environmental contamination and potential health risks.
Hazard Assessment & Causality
While a specific, comprehensive toxicological profile for this compound is not widely documented, its structure—a naphthalene core with methyl and fluoro substituents—dictates a cautious approach based on related compounds.
-
Naphthalene Core Toxicity: The parent compound, 2-methylnaphthalene, is known to be harmful if swallowed and is toxic to aquatic life with long-lasting effects[2][3]. Animal studies indicate that exposure can lead to respiratory and hepatic (liver) effects[4]. The naphthalene structure itself is associated with various health hazards[5][6].
-
Halogenated Aromatic Hydrocarbon Hazards: As a class, halogenated aromatic hydrocarbons can cause acute irritation of the eyes, mucous membranes, and skin. Neurological symptoms and liver dysfunction are also associated with exposure to this chemical family[5].
-
Environmental Persistence: The C-F bond is one of the strongest single bonds in organic chemistry, rendering fluorinated compounds highly stable and resistant to natural degradation[1]. This persistence means that improper release into the environment can result in long-term contamination of soil and water systems[2][7]. Discharge into the environment must be strictly avoided[2].
Summary of Key Hazard Information
| Parameter | Hazard Information | Source |
| Acute Oral Toxicity | Harmful if swallowed (based on 2-methylnaphthalene) | [2][3] |
| Skin & Eye Contact | Potential for skin and serious eye irritation | [3][5] |
| Inhalation | May cause respiratory irritation | [3] |
| Aquatic Toxicity | Toxic to aquatic life with long-lasting effects | [2][8] |
| Primary Target Organs | Respiratory system, Liver (presumed based on analogs) | [4] |
| Environmental Fate | Expected to be persistent and adsorb strongly to organic matter | [1][7] |
Pre-Disposal Operations: Handling and Spill Management
Proper handling is the first step in a safe disposal workflow. All operations involving this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure[9].
Required Personal Protective Equipment (PPE)
-
Hand Protection: Wear nitrile rubber gloves. Given that breakthrough times for specific halogenated solvents can be short, consider double-gloving for extended handling or spill cleanup[9].
-
Eye Protection: Use ANSI-approved chemical splash goggles or a face shield if there is a significant splash risk[3].
-
Body Protection: A fully buttoned, flame-resistant lab coat is mandatory. For large-scale transfers, a chemical-resistant apron is recommended[9].
Spill Management Protocol
Immediate and correct response to a spill is critical to prevent exposure and environmental release.
-
Evacuate & Alert: For large spills, immediately alert personnel in the area and evacuate if necessary. For any spill, ensure the area is well-ventilated (within a fume hood if possible)[10].
-
Contain: Prevent the spill from spreading. Use absorbent pads or other appropriate absorbent materials to dike the spill. Do not let the product enter drains[2].
-
Absorb & Collect: For small spills, absorb the material with vermiculite, dry sand, or another non-combustible absorbent material. Carefully scoop the absorbed material into a designated, sealable waste container[2][3]. Avoid creating dust if the material is solid[2].
-
Decontaminate: Clean the spill area thoroughly with an appropriate solvent (e.g., soap and water), collecting all cleaning materials as hazardous waste.
-
Label & Dispose: Seal and label the container with "Hazardous Waste," the chemical name ("Waste this compound"), and the associated hazards (e.g., "Toxic," "Environmental Hazard"). Dispose of the container according to the procedures outlined below.
Step-by-Step Disposal Protocol
The disposal of this compound must be managed through a licensed hazardous waste disposal company. Under no circumstances should this chemical be disposed of down the drain or in regular trash [9][10].
Step 1: Waste Segregation
The cardinal rule for halogenated waste is strict segregation.
-
Designate a Halogenated Waste Container: All waste containing this compound, including contaminated PPE, spill cleanup materials, and residual amounts in containers, must be collected in a dedicated "Halogenated Organic Waste" container[9][10][11].
-
Avoid Mixing: Do not mix halogenated waste with non-halogenated organic waste. The presence of halogens requires a specific, more costly disposal process (incineration), and mixing streams increases disposal costs and complexity[10].
Step 2: Waste Containerization
Proper containerization prevents leaks and ensures safe transport.
-
Use Compatible Containers: Collect waste in chemically compatible containers (e.g., polyethylene or glass) that can be tightly sealed to be "vapor tight" and "spill proof"[10].
-
Labeling: The container must be clearly labeled as "Hazardous Waste" and list all contents. Maintain a log of the chemicals and their approximate quantities added to the container[11].
-
Storage: Keep waste containers closed at all times except when adding waste[10]. Store the container in a cool, dry, well-ventilated area, away from incompatible materials, and within secondary containment[9].
Step 3: Final Disposal Method
The recommended and environmentally sound method for destroying this compound is high-temperature incineration .
-
Causality—Why Incineration? The high thermal stability of the C-F bond requires extreme conditions for cleavage. High-temperature incineration (typically >1,000°C) with sufficient residence time provides the necessary energy to break down the molecule completely[1][12]. Incomplete combustion can lead to the formation of smaller, potentially hazardous fluorinated byproducts[1].
-
Regulatory Framework: While this specific compound may not be listed by name under RCRA, its properties classify it as hazardous waste. The U.S. Environmental Protection Agency (EPA) has issued guidance on the destruction of other persistent fluorinated compounds, identifying thermal treatment as a key technology[13][14].
-
Operational Plan: Arrange for a scheduled pickup of the segregated and properly labeled halogenated waste with your institution's Environmental Health & Safety (EHS) office or a contracted hazardous waste disposal service. They will transport it to a licensed facility capable of high-temperature incineration of halogenated materials.
Disposal Workflow Visualization
The following diagram outlines the decision-making and operational flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
-
Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfl . U.S. Environmental Protection Agency. [Link]
-
Hydrocarbons, Halogenated Aromatic . ILO Encyclopaedia of Occupational Health and Safety. [Link]
-
EPA Issues Interim Guidance on Destroying and Disposing of Certain PFAS and PFAS-Containing Materials . Clark Hill PLC. [Link]
-
Per- and Polyfluoroalkyl Substances (PFAS): Incineration to Manage PFAS Waste Streams . U.S. Environmental Protection Agency. [Link]
-
Halogenated Organic Liquids - Standard Operating Procedure . Braun Research Group, University of Illinois Urbana-Champaign. [Link]
-
Safety Data Sheet . CPAChem. [Link]
-
Interim Guidance on the Destruction and Disposal of PFAS and Materials Containing PFAS . U.S. Environmental Protection Agency. [Link]
-
Halogenated Solvents Safety Guideline . Washington State University. [Link]
-
Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfl (2020) . U.S. Environmental Protection Agency. [Link]
-
Management of Hazardous Waste Procedure . Yale Environmental Health & Safety. [Link]
-
PSFC Halogenated Solvents . MIT Plasma Science and Fusion Center. [Link]
-
Toxicological Profile for Naphthalene, 1-Methylnaphthalene, and 2-Methylnaphthalene . Agency for Toxic Substances and Disease Registry (ATSDR). [Link]
-
2-Methylnaphthalene Occupational Safety and Health Administration (OSHA) . U.S. Department of Labor. [Link]
-
Toxicity and metabolism of methylnaphthalenes: Comparison with naphthalene and 1-nitronaphthalene . National Center for Biotechnology Information (NCBI). [Link]
-
Toxicological Profile for Naphthalene, 1-Methylnaphthalene, and 2-Methylnaphthalene (2020) . Centers for Disease Control and Prevention (CDC). [Link]
-
Fact sheet: 2-methylnaphthalene . SANEXEN. [Link]
Sources
- 1. epa.gov [epa.gov]
- 2. cdhfinechemical.com [cdhfinechemical.com]
- 3. fishersci.com [fishersci.com]
- 4. atsdr.cdc.gov [atsdr.cdc.gov]
- 5. Hydrocarbons, Halogenated Aromatic [iloencyclopaedia.org]
- 6. epa.gov [epa.gov]
- 7. Fact sheet: 2-methylnaphthalene — Guidance and Orientation for the Selection of Technologies — Contaminated sites — Pollution and waste management — Environment and natural resources — Canada.ca [gost.tpsgc-pwgsc.gc.ca]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 10. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 11. ehs.yale.edu [ehs.yale.edu]
- 12. epa.gov [epa.gov]
- 13. clarkhill.com [clarkhill.com]
- 14. epa.gov [epa.gov]
A Senior Application Scientist's Guide to Personal Protective Equipment for 2-Fluoro-6-methylnaphthalene
This guide provides essential safety protocols and personal protective equipment (PPE) recommendations for the handling of 2-Fluoro-6-methylnaphthalene (CAS No. 324-42-5). As a valued professional in research and development, your safety is paramount. This document is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a deep, actionable understanding of the risks and mitigation strategies involved.
Disclaimer: Specific and comprehensive safety data for this compound is not extensively published. Therefore, this guidance is expertly synthesized from the well-documented hazards of the parent compound, 2-methylnaphthalene, and established principles for handling fluorinated aromatic hydrocarbons. A conservative approach is recommended.
Hazard Assessment: A Synthesis of Known and Anticipated Risks
The primary hazards of this compound are extrapolated from its parent compound, 2-methylnaphthalene. The introduction of a fluorine atom onto the naphthalene ring can alter its reactivity and toxicological profile; thus, the following hazards should be considered the baseline for safety protocols.
Based on safety data sheets for the analogous compound, 2-methylnaphthalene, the following hazards are identified and should be assumed for this compound[1][2]:
-
Skin Irritation: Causes skin irritation.
-
Respiratory Irritation: May cause respiratory irritation, particularly if handled as a dust or vapor[2][3].
-
Aquatic Toxicity: Toxic to aquatic life with long-lasting effects[1][2].
-
Combustibility: The material is combustible and can form explosive mixtures with air upon intense heating[3].
The naphthalene core itself is associated with specific target organ toxicities. Studies on 2-methylnaphthalene have shown it can induce pulmonary alveolar proteinosis in mice, indicating the respiratory system is a primary target[4][5].
Hazard Summary Table
| Hazard Category | GHS Classification (Assumed) | Rationale & Key Considerations |
| Health Hazards | ||
| Acute Toxicity, Oral | Category 4 | Harmful if swallowed. Do not eat, drink, or smoke in work areas. |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation. Prolonged contact should be avoided. |
| Serious Eye Damage/Irritation | Category 2A | Causes serious eye irritation. Direct contact can cause significant injury[2]. |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory) | May cause respiratory irritation. Avoid inhaling dust or vapors[2]. |
| Environmental Hazards | ||
| Hazardous to the Aquatic Environment, Chronic | Category 2 | Toxic to aquatic life with long-lasting effects. Prevent release to the environment[1]. |
| Physical Hazards | ||
| Combustibility | Combustible Solid/Liquid | Avoid sources of ignition. Forms explosive mixtures with air on intense heating. |
Core Directive: Personal Protective Equipment (PPE) Protocol
The selection of PPE is not a static checklist but a dynamic risk assessment. The following protocol provides a tiered approach based on the scale and nature of the work being performed.
Foundational PPE (Required for All Handling Operations)
-
Eye and Face Protection:
-
Minimum Requirement: Safety glasses with side-shields conforming to OSHA 29 CFR 1910.133 or European Standard EN166[2].
-
Recommended for Splash Risk: In situations with a potential for splashing (e.g., transfers, reactions), chemical splash goggles are mandatory. For significant splash risks, supplement goggles with a full-face shield[6][7]. The causality here is to protect against direct liquid contact which can cause severe irritation.
-
-
Skin and Body Protection:
-
Gloves: Chemically resistant gloves are essential. Nitrile gloves are a common choice, but always consult the glove manufacturer's resistance chart for specific breakthrough times. Inspect gloves before each use and employ proper removal techniques (without touching the outer surface) to prevent skin contact[1]. Dispose of contaminated gloves immediately as hazardous waste[1].
-
Laboratory Coat: A standard, flame-resistant lab coat should be worn and kept fully buttoned.
-
Footwear: Closed-toe shoes are required in any laboratory setting where hazardous chemicals are handled[8].
-
Enhanced PPE (For Increased Risk Scenarios)
Certain operations, such as handling large quantities, heating the substance, or cleaning spills, require an elevated level of protection.
-
Respiratory Protection:
-
Causality: Handling this compound outside of certified engineering controls (like a chemical fume hood) or in situations where dust or aerosols can be generated, poses a significant inhalation risk[2].
-
Procedure: Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are likely to be exceeded[2]. A half-mask or full-face respirator equipped with organic vapor (OV) cartridges is recommended. If handling the solid form where dust is generated, a P100 particulate filter should be added to the cartridge (e.g., OV/P100)[6][7]. A formal respiratory protection program, including fit testing and cartridge change-out schedules, is an OSHA requirement[6][7].
-
-
Body Protection:
-
For large-scale operations or spill response, a chemically resistant apron or disposable coveralls should be worn over the lab coat to prevent saturation of clothing and subsequent skin contact[6].
-
PPE Selection Workflow
The following diagram outlines the decision-making process for selecting appropriate PPE.
Caption: PPE Selection Workflow for this compound.
Operational and Disposal Plans
Effective safety extends beyond PPE to include handling, emergency, and disposal protocols.
Engineering Controls and Handling
-
Ventilation: Always handle this substance in a well-ventilated area. A certified chemical fume hood is the preferred engineering control to minimize inhalation exposure[2].
-
Hygiene: Wash hands thoroughly after handling and before breaks or meals[1]. Do not eat, drink, or smoke in the laboratory. Immediately change any contaminated clothing.
-
Dust Prevention: When handling the solid, avoid creating dust. Use techniques like gentle scooping rather than pouring from a height[1].
Emergency Procedures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist[2].
-
Skin Contact: Take off immediately all contaminated clothing. Rinse skin with water/shower for at least 15 minutes. If skin irritation occurs, get medical advice[2].
-
Inhalation: Remove the person to fresh air and keep comfortable for breathing. If you feel unwell, call a POISON CENTER or doctor[2].
-
Ingestion: Rinse mouth. Call a POISON CENTER or doctor if you feel unwell. Do NOT induce vomiting.
-
Spill Response: Evacuate the area. Ensure adequate ventilation. Wearing the enhanced PPE described above (including respiratory protection), cover drains and contain the spill. For solids, sweep up carefully without creating dust. For liquids, absorb with an inert material (e.g., vermiculite, sand). Collect all material into a suitable, labeled, and closed container for disposal[1].
Storage and Disposal
-
Storage: Store in a tightly closed, properly labeled container in a dry, cool, and well-ventilated place away from sources of ignition[2]. Store locked up[2].
-
Disposal: All waste, including contaminated gloves, absorbent materials, and the chemical itself, must be disposed of as hazardous waste. Do not mix with other waste streams. Dispose of contents and container to an approved waste disposal plant in accordance with all local, regional, and national regulations[1][2].
References
-
Safety data sheet for 2-Methylnaphthalene. CPAChem. [Link]
-
5 Types of PPE for Hazardous Chemicals. Hazmat School. (2022). [Link]
-
2-Fluoro-6-methoxynaphthalene. PubChem, National Library of Medicine. [Link]
-
Guidance for Selection of Personal Protective Equipment for MDI Users. American Chemistry Council. [Link]
-
Guidance for Selection of Protective Clothing for MDI Users. Center for the Polyurethanes Industry. [Link]
-
Chronic toxicity and carcinogenicity studies of 2-methylnaphthalene in B6C3F1 mice. Fundamental and Applied Toxicology. (1997). [Link]
-
Provisional Peer Reviewed Toxicity Values for 2-Methylnaphthalene. U.S. Environmental Protection Agency. (2007). [Link]
-
Toxicity and metabolism of methylnaphthalenes: Comparison with naphthalene and 1-nitronaphthalene. Toxicology Letters. (2011). [Link]
Sources
- 1. cdhfinechemical.com [cdhfinechemical.com]
- 2. fishersci.com [fishersci.com]
- 3. WERCS Studio - Application Error [assets.thermofisher.com]
- 4. Chronic toxicity and carcinogenicity studies of 2-methylnaphthalene in B6C3F1 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Toxicity and metabolism of methylnaphthalenes: Comparison with naphthalene and 1-nitronaphthalene - PMC [pmc.ncbi.nlm.nih.gov]
- 6. americanchemistry.com [americanchemistry.com]
- 7. solutions.covestro.com [solutions.covestro.com]
- 8. hazmatschool.com [hazmatschool.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
